A1AT modulator 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H22FN3O3 |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
4-[5-(4-fluorophenyl)-6-(oxan-4-yl)-1H-pyrrolo[2,3-f]indazol-7-yl]benzoic acid |
InChI |
InChI=1S/C27H22FN3O3/c28-20-5-7-21(8-6-20)31-24-13-19-15-29-30-23(19)14-22(24)25(26(31)17-9-11-34-12-10-17)16-1-3-18(4-2-16)27(32)33/h1-8,13-15,17H,9-12H2,(H,29,30)(H,32,33) |
InChI Key |
BEMKXFFRSZUYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C3=C(N2C4=CC=C(C=C4)F)C=C5C=NNC5=C3)C6=CC=C(C=C6)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Evolving Landscape of Alpha-1 Antitrypsin Modulation: A Technical Overview of Therapeutic Strategies
An in-depth examination of the mechanisms of action for emerging Alpha-1 Antitrypsin (AAT) modulators, targeting researchers, scientists, and professionals in drug development.
Alpha-1 Antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by low levels of AAT, a crucial serine protease inhibitor. This deficiency leads to uncontrolled neutrophil elastase activity in the lungs, causing progressive lung damage, and the accumulation of misfolded AAT protein in the liver, leading to liver disease. The therapeutic landscape for AATD is expanding beyond traditional augmentation therapy, with several novel "AAT modulators" in development. This technical guide provides a detailed overview of the core mechanisms of action of these emerging therapeutic strategies.
Augmentation Therapy: The Foundation of AATD Treatment
The established standard of care for the pulmonary manifestations of AATD is augmentation therapy. This approach involves intravenous infusions of purified, plasma-derived AAT to increase circulating and lung levels of the protein.
Mechanism of Action: The primary mechanism of augmentation therapy is to restore the protease-antiprotease balance in the lower respiratory tract.[1][2] By increasing the concentration of functional AAT, this therapy directly inhibits neutrophil elastase, a key enzyme released by neutrophils during inflammation that can degrade lung tissue.[1][3] This inhibition protects the elastin and other structural components of the lung from proteolytic damage.[3]
Newer formulations and delivery methods are being investigated to improve patient convenience and therapeutic efficacy. For instance, a subcutaneous formulation of concentrated plasma-derived AAT is under evaluation to potentially allow for less frequent and more convenient administration compared to weekly intravenous infusions.
Small Molecule Correctors: Targeting the Root Cause in the Liver
A significant advancement in AATD therapeutics is the development of small molecule correctors. These orally administered drugs are designed to address the underlying molecular defect of the common Z-AAT variant, where a single amino acid substitution leads to protein misfolding and polymerization within hepatocytes.
Mechanism of Action: Small molecule correctors bind to the misfolded Z-AAT protein and act as chaperones, promoting its proper folding into a functional conformation. This allows the corrected AAT to be secreted from the liver into the bloodstream, thereby increasing circulating levels of functional AAT and reducing the toxic accumulation of Z-AAT polymers in the liver.
Experimental Protocols: Clinical trials evaluating small molecule correctors typically involve the following methodologies:
-
Pharmacokinetic Assessments: Serial blood sampling to determine the drug's absorption, distribution, metabolism, and excretion.
-
Pharmacodynamic Assessments: Measurement of serum levels of functional AAT and Z-AAT polymers to assess target engagement and efficacy.
-
Safety and Tolerability Monitoring: Regular monitoring of adverse events, clinical laboratory tests (including liver function tests), and vital signs.
A Phase II study of VX-864, a small molecule corrector, demonstrated a significant reduction in Z-AAT polymer levels in the blood and a modest increase in functional AAT.
Neutrophil Elastase Inhibitors: A Direct Anti-Protease Approach
Another therapeutic strategy involves the development of oral inhibitors of neutrophil elastase. These molecules aim to directly counteract the damaging effects of excessive elastase activity in the lungs, independent of AAT levels.
Mechanism of Action: Oral neutrophil elastase inhibitors are designed to selectively bind to and inhibit the activity of neutrophil elastase. By directly targeting the protease responsible for lung tissue degradation, these drugs can potentially protect the lungs from damage in individuals with AATD.
Experimental Protocols: Clinical studies for neutrophil elastase inhibitors often include:
-
Biomarker Analysis: Measurement of blood and/or sputum levels of active neutrophil elastase and desmosine (a biomarker of elastin degradation) to assess the drug's effect on the target enzyme and its downstream consequences.
-
Pulmonary Function Tests: Spirometry and other tests to evaluate changes in lung function over time.
-
Safety Monitoring: Close observation for any potential side effects, particularly those related to immune function, as neutrophil elastase plays a role in host defense.
Alvelestat, an oral neutrophil elastase inhibitor, has shown in a Phase II study to significantly reduce blood neutrophil elastase activity.
Recombinant and Modified AAT Therapies
Beyond plasma-derived AAT, research is ongoing to develop recombinant and modified versions of the AAT protein with improved properties.
Mechanism of Action: The fundamental mechanism remains the inhibition of neutrophil elastase. However, protein engineering aims to enhance the therapeutic profile of AAT. For example, INBRX-101 is a recombinant AAT-Fc fusion protein designed to have a longer half-life in the body, potentially allowing for less frequent infusions (e.g., every three or four weeks) compared to the weekly schedule of current augmentation therapies. Early studies have shown that it maintains higher AAT levels in the blood for a longer duration.
Experimental Protocols: The evaluation of these novel biologics follows a similar path to other protein therapeutics:
-
Pharmacokinetic and Pharmacodynamic Studies: To characterize the drug's half-life, distribution, and biological activity.
-
Immunogenicity Testing: To assess the potential for the patient's immune system to develop antibodies against the recombinant protein.
-
Safety and Efficacy Trials: To determine the optimal dosing regimen and to confirm its clinical benefit in patients with AATD.
Summary of Quantitative Data for AAT Modulator Classes
| Modulator Class | Key Quantitative Metrics | Example / Clinical Finding |
| Augmentation Therapy | Serum AAT levels, rate of lung density decline | Standard 60 mg/kg weekly infusions have been shown to slow the progression of emphysema as measured by CT density. |
| Small Molecule Correctors | Fold-increase in functional AAT, percent reduction in Z-AAT polymers | A 28-day Phase II study of VX-864 showed an average 90% reduction in blood Z-AAT polymer levels. |
| Neutrophil Elastase Inhibitors | IC50 for neutrophil elastase, percent reduction in active neutrophil elastase | A Phase II study of alvelestat demonstrated up to a 90% reduction in blood neutrophil elastase activity. |
| Recombinant/Modified AAT | Serum half-life, trough AAT levels | Early studies of INBRX-101 show it persists in the blood for weeks, suggesting the potential for less frequent dosing. |
Conclusion
The field of AATD therapeutics is undergoing a significant transformation. While augmentation therapy remains a cornerstone of treatment, novel AAT modulators, including small molecule correctors and direct neutrophil elastase inhibitors, offer promising new avenues to address the underlying causes and consequences of this debilitating disease. The diverse mechanisms of action of these emerging therapies hold the potential to provide more effective and convenient treatment options for individuals with Alpha-1 Antitrypsin deficiency. Continued research and clinical evaluation will be crucial to fully realize the therapeutic promise of these innovative approaches.
References
- 1. Alpha-1 Antitrypsin as a Regulatory Protease Inhibitor Modulating Inflammation and Shaping the Tumor Microenvironment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Well-Known and Less Well-Known Functions of Alpha-1 Antitrypsin. Its Role in Chronic Obstructive Pulmonary Disease and Other Disease Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
A Technical Guide to the Discovery and Synthesis of Alpha-1 Antitrypsin (AAT) Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin (AAT) is a crucial serine protease inhibitor (serpin) primarily responsible for protecting tissues from damage caused by neutrophil elastase.[1][2] Deficiency of AAT, most commonly due to the Z mutation (Glu342Lys), leads to a genetic disorder known as Alpha-1 Antitrypsin Deficiency (AATD).[3][4] This condition is characterized by the polymerization and accumulation of misfolded Z-AAT protein in hepatocytes, causing liver disease, and insufficient levels of circulating AAT to protect the lungs, resulting in emphysema.[5]
The therapeutic landscape for AATD is evolving beyond simple protein replacement. A new generation of "AAT modulators" aims to address the underlying pathophysiology of the disease. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of various classes of AAT modulators, presenting key data, experimental protocols, and the signaling pathways involved. While a specific compound named "A1AT modulator 2" is not identified in the public domain, this document will explore the core strategies and representative examples of molecules under investigation that fit this descriptive category.
Classes of AAT Modulators and Quantitative Data
The modulation of AAT can be broadly categorized into three main therapeutic strategies: augmentation of functional AAT, inhibition of Z-AAT polymerization, and reduction of mutant Z-AAT production.
AAT Augmentation Therapies
This approach involves increasing the circulating levels of functional AAT.
| Therapy Class | Example Compound | Mechanism | Key Quantitative Data | Reference |
| Plasma-Derived AAT | Prolastin, Aralast, Zemaira | Intravenous infusion of purified human AAT | Increases serum AAT levels. A dose of 60 mg/kg/week is standard. | |
| Recombinant AAT | Efdoralprin alfa (SAR447537) | Recombinant human AAT-Fc fusion protein | Phase 2: Statistically significant greater mean increase in functional AAT levels at steady state compared to weekly plasma-derived therapy (p<0.0001). Supports 3 and 4-week dosing. | |
| Inhaled AAT | Kamada's Inhaled AAT | Direct delivery to the lungs | Phase 2: 80 mg/day and 160 mg/day significantly increased AAT levels in the epithelial lining fluid (ELF). The 160 mg/day dose achieved levels six times higher than intravenous AAT. |
Small Molecule Modulators: Z-AAT Polymerization Inhibitors
These compounds are designed to bind to the Z-AAT monomer and prevent its aggregation.
| Therapy Class | Example Compound | Mechanism | Key Quantitative Data | Reference |
| Polymerization Inhibitor | S-(4-nitrobenzyl)-6-thioguanosine | Binds to the s4A cavity and the edge of β-sheet A of Z-AAT, blocking reactive center loop insertion. | Identified as a lead compound from a high-throughput screen of the Library of Pharmacologically Active Compounds (LOPAC). Specific IC50/EC50 values from initial screens are not detailed in the provided results. | |
| Peptide Inhibitor | 6-mer peptide (P7-2 sequence) | Mimics the reactive loop of AAT to inhibit polymerization of the Z form. | Completely inhibits Z-AAT polymerization in vitro without affecting the normal M form. |
Gene and RNA-Based Therapies
These strategies aim to reduce the production of the toxic Z-AAT protein in the liver.
| Therapy Class | Example Compound | Mechanism | Key Quantitative Data | Reference |
| RNA Interference (siRNA) | Fazirsiran (collaboration between Arrowhead and Takeda) | Targets and degrades the mRNA of Z-AAT in hepatocytes. | Phase 2: Showed a dose-dependent and durable knockdown of circulating AAT. A single 6 mg/kg dose resulted in up to 88.9% knockdown of circulating AAT. | |
| Gene Editing | CRISPR-Cas9 based therapies | Aims to correct the SERPINA1 gene mutation in hepatocytes. | Preclinical: In mouse models, this approach has shown the potential to insert the normal SERPINA1 gene and reduce toxic liver protein levels. |
Experimental Protocols
The discovery and characterization of AAT modulators rely on a variety of specialized assays.
Z-AAT Polymerization Inhibition Assay
This high-throughput screening assay is designed to identify compounds that block the polymerization of Z-AAT.
-
Principle: The assay uses a modified 6-mer peptide that mimics the reactive center loop (RCL) of AAT. This peptide is biotinylated and PEGylated (bPEG-peptide). In the presence of Z-AAT, the bPEG-peptide is recruited into the s4A cavity, initiating polymerization. Inhibitors will block this recruitment.
-
Methodology:
-
Z-AAT is incubated with test compounds from a chemical library.
-
The bPEG-peptide is added to the mixture.
-
After incubation (e.g., 16 hours), the mixture is transferred to a streptavidin-coated plate to capture the biotinylated peptide.
-
A europium-labeled anti-AAT antibody is added to detect the amount of Z-AAT that has polymerized with the peptide.
-
Time-resolved fluorescence is measured to quantify the extent of polymerization. A decrease in signal indicates inhibition.
-
AAT Quantification: ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying AAT levels in biological samples like plasma or epithelial lining fluid.
-
Principle: This is a sandwich ELISA that uses two antibodies specific for AAT.
-
Methodology:
-
Microplate wells are coated with a capture anti-AAT antibody.
-
The biological sample (e.g., diluted plasma) is added, and any AAT present binds to the capture antibody.
-
After washing, a detection anti-AAT antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color, measured by a spectrophotometer, is proportional to the amount of AAT in the sample. A standard curve is used for quantification.
-
Anti-Neutrophil Elastase Capacity (ANEC) Assay
This functional assay measures the ability of AAT in a sample to inhibit neutrophil elastase.
-
Principle: The assay determines the amount of active neutrophil elastase that is inhibited by the AAT present in a biological sample.
-
Methodology:
-
A known amount of active neutrophil elastase is incubated with the biological sample containing AAT.
-
A chromogenic or fluorogenic substrate for neutrophil elastase is added.
-
The rate of substrate cleavage is measured.
-
The reduction in elastase activity compared to a control without the AAT-containing sample reflects the ANEC.
-
Visualizations: Signaling Pathways and Workflows
Pathophysiology of AAT Deficiency
Caption: Pathophysiology of AAT Deficiency in the liver and lungs.
Mechanisms of AAT Modulators
Caption: Therapeutic mechanisms of different classes of AAT modulators.
Experimental Workflow for AAT Modulator Discovery
Caption: A generalized workflow for the discovery of small molecule AAT modulators.
Conclusion
The field of AAT modulation is rapidly advancing, offering hope for more effective and convenient treatments for AATD. From enhancing protein levels with novel recombinant forms to correcting the fundamental defects of Z-AAT polymerization and synthesis, the strategies are becoming increasingly sophisticated. The continued application of robust experimental protocols and high-throughput screening will be essential in identifying and optimizing the next generation of AAT modulators. This guide provides a foundational understanding of the current landscape, intended to aid researchers and developers in this critical area of therapeutic innovation.
References
- 1. Immune-modulating effects of alpha-1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
- 3. WO2020081257A1 - Modulators of alpha-1 antitrypsin - Google Patents [patents.google.com]
- 4. The discovery of α1-antitrypsin and its role in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterising the association of latency with α1-antitrypsin polymerisation using a novel monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to A1AT Modulator 2 for Alpha-1 Antitrypsin Deficiency Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 antitrypsin deficiency (AATD) is a genetic disorder characterized by reduced levels of alpha-1 antitrypsin (A1AT), a serine protease inhibitor that protects tissues from damage by neutrophil elastase. The most common severe form of AATD is caused by the Z mutation (Glu342Lys), which leads to the misfolding and polymerization of the A1AT protein within hepatocytes. This "gain-of-function" proteotoxicity can result in severe liver disease, while the consequential lack of circulating A1AT leaves the lungs vulnerable to damage, leading to conditions such as emphysema.
This technical guide focuses on A1AT modulator 2 , also known as compound 33 , a small molecule identified as a modulator of A1AT. This document provides a comprehensive overview of its known characteristics, the experimental protocols used for its evaluation, and its potential mechanism of action, designed to support further research and development in the field of AATD therapeutics. The information presented herein is primarily derived from the patent application US20200361939A1, which details the discovery and initial characterization of a series of pyrrolo[2,3-f]indazole derivatives as A1AT modulators.
Core Compound Data: this compound (Compound 33)
This compound has been identified as a modulator of alpha-1 antitrypsin, with potential applications in the research of infection and inflammation[1][2][3]. The key in vitro activity metrics for this compound are summarized below.
| Compound ID | Assay Type | Parameter | Value (µM) | Source |
| This compound (Compound 33) | A1AT Modulation | EC₅₀ | < 0.4 | |
| This compound (Compound 33) | A1AT Modulation | IC₅₀ | > 1.0 |
Table 1: In Vitro Activity of this compound. This table summarizes the reported half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) for this compound.
Experimental Protocols
The following sections detail the methodologies employed to characterize A1AT modulators like compound 33. These protocols are based on standard techniques in the field and information inferred from the primary patent literature.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the engagement of a small molecule with its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human hepatocytes or a cell line overexpressing Z-AAT) to near confluence.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a specified period to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3-5 minutes) using a PCR cycler. This creates a temperature gradient to determine the melting curve of the target protein.
-
-
Protein Extraction and Analysis:
-
Lyse the heated cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble A1AT in the supernatant by Western blot or ELISA.
-
-
Data Interpretation:
-
A positive target engagement is indicated by a shift in the melting curve to a higher temperature in the presence of the modulator, signifying that the compound has bound to and stabilized the A1AT protein.
-
Dot Blot Assay for A1AT Polymerization
This assay is used to quantify the amount of A1AT polymers in cell lysates or culture media, providing a measure of the modulator's ability to prevent or reduce polymerization.
Protocol:
-
Sample Preparation:
-
Prepare cell lysates or collect culture media from cells expressing Z-AAT that have been treated with this compound or a vehicle control.
-
Prepare a dilution series of the samples.
-
-
Membrane Application:
-
Spot a small volume (e.g., 1-2 µL) of each diluted sample onto a nitrocellulose or PVDF membrane.
-
Allow the spots to dry completely.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for polymeric A1AT.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Signal Detection and Quantification:
-
Apply a chemiluminescent substrate and visualize the signal using a suitable imaging system.
-
Quantify the dot intensities to determine the relative amount of A1AT polymers in each sample. A reduction in signal in the modulator-treated samples compared to the control indicates inhibition of polymerization.
-
Signaling Pathways and Experimental Workflows
The development and evaluation of A1AT modulators involve a logical progression of experiments, from initial screening to in vivo testing. The following diagrams illustrate these processes.
The proposed mechanism of action for a corrective A1AT modulator involves stabilizing the misfolded Z-AAT protein, thereby preventing its polymerization and promoting its proper secretion from hepatocytes.
References
- 1. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. In Vivo Electroporation-Mediated, Intrahepatic Alpha1 Antitrypsin Gene Transfer Reduces Pulmonary Emphysema in Pallid Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to A1AT Modulator 2 and the Inhibition of Z-AAT Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of A1AT modulator 2, a novel small molecule designed to inhibit the polymerization of the Z-mutant alpha-1 antitrypsin (Z-AAT). The accumulation of Z-AAT polymers in hepatocytes is a primary driver of liver disease in alpha-1 antitrypsin deficiency (AATD). This document details the mechanism of action, summarizes key preclinical data, outlines relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to Z-AAT Polymerization and Therapeutic Intervention
Alpha-1 antitrypsin (AAT) is a serine protease inhibitor primarily synthesized in the liver. Its main function is to protect tissues from damage caused by inflammatory enzymes like neutrophil elastase. The most common severe deficiency variant is the Z-mutation (Glu342Lys), which leads to misfolding of the AAT protein. This misfolded protein, Z-AAT, is prone to forming ordered polymers that accumulate in the endoplasmic reticulum (ER) of hepatocytes, causing liver damage through a toxic gain-of-function mechanism. The reduced secretion of functional AAT also leaves the lungs vulnerable to protease-mediated damage, leading to emphysema.
Small molecule modulators that act as pharmacological chaperones represent a promising therapeutic strategy. These molecules are designed to bind to the misfolded Z-AAT monomer, stabilizing it in a more native conformation. This stabilization prevents the protein from polymerizing and promotes its proper folding and secretion from the hepatocyte.
This compound: A Novel Z-AAT Polymerization Inhibitor
This compound, also identified as "compound 33" in patent literature, is a pyrrolo[2,3-f]indazole derivative under investigation as a modulator of A1AT.[1][2] It is designed to act as a corrector for the misfolded Z-AAT protein.
Mechanism of Action
The proposed mechanism of action for this compound is the inhibition of Z-AAT polymerization. The Z-mutation destabilizes the AAT protein, favoring the formation of an unstable folding intermediate known as M. This M intermediate is prone to a loop-sheet insertion mechanism, where the reactive center loop of one Z-AAT molecule inserts into the β-sheet A of another, leading to the formation of long polymer chains.
This compound is believed to bind to and stabilize this M* intermediate, preventing the loop-sheet insertion and subsequent polymerization. By stabilizing the monomeric form, the modulator facilitates the correct folding and secretion of functional AAT from the cell.
References
An In-depth Technical Guide to a Core Challenge: The Effect of A1AT Modulator 2 on SERPINA1 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-1 antitrypsin deficiency (AATD) is a prevalent genetic disorder stemming from mutations in the SERPINA1 gene, leading to reduced circulating levels of functional alpha-1 antitrypsin (A1AT) protein and an increased risk of severe lung and liver disease. A promising therapeutic strategy involves the use of small molecule A1AT modulators designed to correct the misfolding of mutant AAT protein, thereby increasing its secretion and function. This technical guide focuses on "A1AT modulator 2," a novel compound aimed at addressing AATD. While specific data on "this compound" and its direct effects on SERPINA1 gene expression are not extensively available in public literature, this document provides a comprehensive framework for the experimental evaluation of such a compound. We will delve into the core methodologies, data presentation standards, and the underlying biological pathways relevant to the assessment of any A1AT modulator's impact on its target gene and protein.
Introduction to SERPINA1 and A1AT Modulators
The SERPINA1 gene, located on chromosome 14, encodes alpha-1 antitrypsin, a crucial serine protease inhibitor primarily synthesized in hepatocytes. Its main physiological role is to protect the lungs from proteolytic damage by neutrophil elastase.[1] Mutations in SERPINA1, particularly the Z allele (Glu342Lys), result in the production of a misfolded A1AT protein that polymerizes and accumulates within the endoplasmic reticulum of hepatocytes. This leads to a dual pathological mechanism: a loss-of-function in the lungs due to A1AT deficiency and a toxic gain-of-function in the liver from the aggregation of mutant protein.
A1AT modulators, also known as correctors, are small molecules designed to bind to the misfolded Z-AAT protein, facilitating its proper conformation and subsequent secretion from hepatocytes. While the primary mechanism of these molecules is post-translational, it is crucial to investigate their potential effects on SERPINA1 gene expression to fully understand their biological impact. An ideal modulator would increase the secretion of functional A1AT without adversely affecting the transcription of the SERPINA1 gene.
Experimental Workflow for Characterizing this compound
The following workflow outlines the key experiments to determine the effect of "this compound" on SERPINA1 gene expression and A1AT protein secretion.
References
An In-depth Technical Guide on the Interaction of Alpha-1 Antitrypsin (A1AT) with Neutrophil Elastase
Disclaimer: The term "A1AT modulator 2" does not correspond to a publicly recognized scientific name for a specific molecule. This guide therefore focuses on the well-characterized interaction between Alpha-1 Antitrypsin (A1AT), the primary endogenous modulator of neutrophil elastase, and neutrophil elastase itself. The principles, data, and methodologies described herein are fundamental to the study of any A1AT-based therapeutic that aims to modulate neutrophil elastase activity.
This technical guide provides a comprehensive overview of the interaction between Alpha-1 Antitrypsin (A1AT) and its primary target, neutrophil elastase. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of the core mechanisms.
Quantitative Data on the A1AT-Neutrophil Elastase Interaction
The interaction between A1AT and neutrophil elastase is a critical component of the body's natural defense against excessive proteolytic damage during inflammation. This interaction is characterized by a rapid association rate, leading to the formation of a stable, inactive complex. The efficiency of this inhibition can be influenced by genetic variations in the A1AT protein.
Below is a summary of key quantitative parameters that describe this interaction for different A1AT phenotypes. The association rate constant (k_assoc) is a primary measure of the inhibitory activity of A1AT.
| A1AT Phenotype | Association Rate Constant (k_assoc) at 25°C (M⁻¹s⁻¹) | Notes |
| M | 9.1 (± 0.9) x 10⁶ | The most common and functionally normal phenotype. |
| MZ | 9.7 (± 0.9) x 10⁶ | Heterozygous carrier of the Z allele; generally considered low risk for disease. |
| FM | 8.0 (± 0.8) x 10⁶ | |
| FZ | 4.0 (± 0.4) x 10⁶ | Co-inheritance of F and Z alleles, leading to a higher risk of emphysema. |
| F | 4.2 (± 0.8) x 10⁶ | Dysfunctional in its ability to inhibit neutrophil elastase. |
| Z | 5.1 (± 0.6) x 10⁶ | The most common variant associated with severe A1AT deficiency and emphysema. |
| S | 8.6 (± 0.6) x 10⁶ |
Table 1: Association Rate Constants for the Inhibition of Human Neutrophil Elastase by Various A1AT Phenotypes. This table summarizes the second-order association rate constants (k_assoc), which quantify the speed and efficiency of the inhibitory reaction between different A1AT variants and neutrophil elastase.
| Parameter | Value | Context |
| IC₅₀ of A1AT | 0.5 µM | Inhibition of neutrophil chemotaxis induced by IL-8.[1] |
Table 2: Inhibitory Concentration of A1AT on Neutrophil Chemotaxis. This table provides the half-maximal inhibitory concentration (IC₅₀) of A1AT for the migration of neutrophils in response to the chemoattractant interleukin-8 (IL-8).
Experimental Protocols
In Vitro Neutrophil Elastase Inhibition Assay (Colorimetric)
This protocol describes a method to determine the inhibitory activity of A1AT or a modulator against neutrophil elastase using a chromogenic substrate.
Objective: To quantify the inhibition of neutrophil elastase activity by A1AT in vitro.
Materials:
-
Human Neutrophil Elastase (HNE), active enzyme
-
Chromogenic Substrate for Neutrophil Elastase (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35
-
A1AT (or modulator) of known concentration
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate in DMSO.
-
Dilute the substrate stock solution in Assay Buffer to the desired final concentration.
-
Prepare a stock solution of Human Neutrophil Elastase in Assay Buffer.
-
Prepare a series of dilutions of A1AT (or modulator) in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the A1AT dilutions.
-
Include a positive control (neutrophil elastase without inhibitor) and a negative control (Assay Buffer only).
-
Add the Human Neutrophil Elastase solution to all wells except the negative control.
-
Incubate the plate at 37°C for 15 minutes to allow for the interaction between A1AT and the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Add the chromogenic substrate solution to all wells to initiate the reaction.
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per minute) for each well.
-
Plot the reaction rate as a function of the A1AT concentration.
-
Determine the IC₅₀ value, which is the concentration of A1AT that inhibits 50% of the neutrophil elastase activity.
-
Experimental Workflow for Neutrophil Elastase Inhibition Assay
Caption: Workflow for the in vitro neutrophil elastase inhibition assay.
Signaling Pathways and Mechanisms of Action
Neutrophil elastase, when unchecked by A1AT, can have profound effects on cellular signaling, contributing to inflammation and tissue damage. A1AT modulates these pathways primarily through direct inhibition of neutrophil elastase, but also through mechanisms independent of its anti-protease activity.
Neutrophil Elastase-Induced Pro-inflammatory Signaling
Neutrophil elastase can activate pro-inflammatory signaling cascades in various cell types, including epithelial and endothelial cells. One key mechanism involves the activation of Proteinase-Activated Receptors (PARs).
Caption: A1AT inhibits neutrophil elastase-induced pro-inflammatory signaling via PARs.
Logical Relationship of A1AT Deficiency and Lung Damage
The pathological consequences of A1AT deficiency are a direct result of the unchecked activity of neutrophil elastase in the lungs. This leads to a cascade of events culminating in tissue destruction and emphysema.
Caption: Pathophysiological cascade in A1AT deficiency leading to emphysema.
References
The Impact of A1AT Modulators on the Protease-Antiprotease Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by a profound imbalance in the protease-antiprotease system, primarily due to the misfolding and subsequent retention of the Z mutant of alpha-1 antitrypsin (Z-AAT) in hepatocytes. This leads to a systemic deficiency of functional AAT, leaving the lungs vulnerable to damage from neutrophil elastase, and a toxic gain-of-function in the liver, predisposing to cirrhosis. A1AT modulators are a class of small molecules designed to correct the folding of Z-AAT, thereby increasing its secretion from hepatocytes and restoring systemic levels of the functional protein. This guide provides an in-depth technical overview of the mechanism of action of A1AT modulators, their impact on the protease-antiprotease balance, and the experimental methodologies used to evaluate their efficacy. We will focus on representative A1AT modulators, such as 4-phenylbutyrate (PBA) and VX-864, to illustrate the principles and challenges in this therapeutic area.
The Pathophysiology of Alpha-1 Antitrypsin Deficiency: A Disrupted Balance
Alpha-1 antitrypsin (AAT) is a serine protease inhibitor (serpin) that plays a crucial role in protecting tissues from proteolytic damage, particularly from neutrophil elastase in the lungs.[1][2] In individuals with the common Z mutation (Glu342Lys), the AAT protein misfolds and polymerizes within the endoplasmic reticulum (ER) of hepatocytes.[1][2] This leads to two major pathological consequences:
-
Loss-of-function in the lungs: The failure to secrete functional AAT into the circulation results in low serum levels of the protein, leaving the delicate lung parenchyma susceptible to degradation by neutrophil elastase. This unchecked proteolytic activity is a major driver of emphysema in AATD patients.[1]
-
Toxic gain-of-function in the liver: The accumulation of Z-AAT polymers in the ER of hepatocytes triggers a state of chronic cellular stress, activating the unfolded protein response (UPR) and potentially leading to liver inflammation, fibrosis, and cirrhosis.
The primary goal of A1AT modulator therapy is to rectify this imbalance by promoting the correct folding of Z-AAT, thereby increasing its secretion and restoring the systemic protease-antiprotease shield.
Mechanism of Action of A1AT Modulators
A1AT modulators act as pharmacological chaperones, binding to the misfolded Z-AAT protein and stabilizing its conformation to facilitate its proper folding and trafficking through the secretory pathway. The accumulation of misfolded Z-AAT in the ER triggers cellular stress responses, primarily the Unfolded Protein Response (UPR) and Endoplasmic Reticulum-Associated Degradation (ERAD).
The UPR is a signaling network that aims to restore ER homeostasis by upregulating chaperones and folding enzymes. However, chronic activation of the UPR can lead to apoptosis. The ERAD pathway, on the other hand, targets terminally misfolded proteins for degradation by the proteasome. Soluble Z-AAT is primarily cleared by ERAD, while polymerized Z-AAT is degraded via autophagy.
A1AT modulators are hypothesized to intervene in these pathways by promoting the native folding of Z-AAT, thereby reducing the burden on the UPR and ERAD systems and shunting the protein towards the secretory pathway.
Signaling Pathway of Z-AAT Misfolding and Degradation
References
Harnessing RNA Interference to Combat Liver Fibrosis in Alpha-1 Antitrypsin Deficiency: A Technical Overview of Z-A1AT Modulators
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alpha-1 antitrypsin (A1AT) deficiency is a prevalent genetic disorder characterized by the production of a misfolded Z-A1AT protein.[1] This aberrant protein accumulates within hepatocytes, triggering a cascade of cellular stress, injury, and inflammation that ultimately culminates in progressive liver fibrosis and cirrhosis.[2][3][4] Traditional management has been limited to supportive care and, in end-stage disease, liver transplantation.[5] However, a paradigm shift in therapeutic development is underway, focusing on directly targeting the synthesis of the pathogenic Z-A1AT protein. This technical guide provides an in-depth analysis of a leading therapeutic strategy: RNA interference (RNAi) for the modulation of Z-A1AT. We will delve into the mechanism of action, present key preclinical and clinical data for the investigational drug fazirsiran, and detail the experimental protocols that form the basis of our current understanding.
The Pathogenesis of A1AT Deficiency-Associated Liver Disease
Alpha-1 antitrypsin is a serine protease inhibitor primarily synthesized in the liver. The most common and severe form of A1AT deficiency results from a single point mutation (Glu342Lys), designated as the "Z" allele. This mutation leads to the misfolding of the A1AT protein, causing approximately 85% of it to be retained within the endoplasmic reticulum (ER) of hepatocytes. This intracellular accumulation of Z-A1AT polymers is the primary driver of liver injury through a toxic gain-of-function mechanism.
The accumulation of Z-A1AT polymers overwhelms the cellular protein degradation machinery, such as the ER-associated degradation (ERAD) pathway and autophagy. This leads to chronic ER stress, hepatocyte apoptosis, and a persistent inflammatory response, which together drive the progression of liver fibrosis. The severity of liver disease can vary, with risk factors including male sex, age over 50, obesity, and diabetes.
Therapeutic Strategy: Modulating Z-A1AT Production with RNA Interference
Given that the accumulation of Z-A1AT is the root cause of liver pathology, a direct and logical therapeutic approach is to inhibit its production. RNA interference (RNAi) presents a powerful tool to achieve this by specifically silencing the messenger RNA (mRNA) of the mutant SERPINA1 gene. Fazirsiran is an investigational RNAi therapeutic designed to target and degrade Z-A1AT mRNA in hepatocytes.
Mechanism of Action of Fazirsiran
Fazirsiran is a small interfering RNA (siRNA) that leverages the endogenous RNAi pathway. Once administered, it is taken up by hepatocytes and loaded into the RNA-induced silencing complex (RISC). The siRNA guides RISC to the Z-A1AT mRNA, leading to its cleavage and subsequent degradation. This prevents the translation of the Z-A1AT protein, thereby reducing its intracellular accumulation and mitigating the downstream pathological consequences.
Figure 1: Mechanism of Action of Fazirsiran in Hepatocytes.
Quantitative Data from Clinical Trials of Fazirsiran
Phase 2 clinical trials have provided significant quantitative data on the efficacy of fazirsiran in reducing Z-A1AT burden and improving liver health markers.
Table 1: Reduction in Z-A1AT Levels
| Parameter | Fazirsiran Dose | Median Reduction from Baseline | Timepoint | Reference |
| Liver Z-A1AT Concentration | 200 mg or 100 mg | 83% | Week 24 or 48 | |
| Liver Z-A1AT Concentration | 25, 100, or 200 mg | 93% | Post-dose biopsy | |
| Serum Z-A1AT Concentration | 25 mg | 61% | Week 16 | |
| Serum Z-A1AT Concentration | 100 mg | 83% | Week 16 | |
| Serum Z-A1AT Concentration | 200 mg | 94% | Week 16 | |
| Serum Z-A1AT Concentration | 200 mg | ~90% (nadir) | Not specified |
Table 2: Improvement in Liver Histology and Enzymes
| Parameter | Fazirsiran Treatment | Observation | Timepoint | Reference |
| Liver Fibrosis | 200 mg or 100 mg | Regression in 7 of 15 patients | Week 24 or 48 | |
| Hepatic Globule Burden Score | 200 mg | Mean score reduced from 7.4 to 2.3 | Week 24 or 48 | |
| Portal Inflammation | 25, 100, or 200 mg | Improvement in 5 of 12 patients | Post-dose biopsy | |
| Liver Enzymes (ALT, AST, GGT) | All doses | Reductions in concentrations | Not specified |
Experimental Protocols
The following are summaries of key experimental protocols used in the clinical evaluation of fazirsiran.
Study Design for Phase 2 Clinical Trial (SEQUOIA - NCT03945292)
-
Objective: To evaluate the safety and efficacy of fazirsiran in adults with A1AT deficiency-associated liver disease.
-
Design: Randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with the Pi*ZZ genotype and evidence of liver fibrosis.
-
Intervention: Subcutaneous injection of fazirsiran (25, 100, or 200 mg) or placebo on day 1, week 4, and then every 12 weeks.
-
Primary Endpoint: Percent change in serum Z-AAT concentration from baseline to week 16.
-
Key Secondary Endpoints: Change in liver Z-AAT concentration, histologic assessment of liver fibrosis and globule burden via liver biopsy.
Figure 2: Workflow of the SEQUOIA Phase 2 Clinical Trial.
Quantification of Liver Z-A1AT
-
Method: Liquid chromatography-mass spectrometry (LC-MS).
-
Procedure:
-
A liver biopsy sample is obtained and homogenized.
-
Proteins are extracted and subjected to tryptic digestion to generate specific peptides.
-
A stable isotope-labeled internal standard peptide corresponding to a unique sequence in A1AT is added.
-
The peptide mixture is analyzed by LC-MS to quantify the amount of the target A1AT peptide relative to the internal standard.
-
Histological Assessment of Liver Biopsies
-
Staining: Periodic acid-Schiff with diastase digestion (PAS-D) to visualize the characteristic eosinophilic globules of Z-A1AT accumulation.
-
Fibrosis Staging: METAVIR scoring system or a similar validated method to stage the degree of fibrosis (F0-F4).
-
Globule Burden Score: A semi-quantitative scoring system (e.g., 0-9) is used to assess the extent of Z-A1AT globules in the liver tissue.
Future Directions and Conclusion
The development of Z-A1AT modulators, particularly RNAi therapeutics like fazirsiran, represents a significant advancement in the potential treatment of A1AT deficiency-associated liver disease. The data to date demonstrate a profound reduction in the pathogenic Z-A1AT protein, accompanied by improvements in liver histology and enzyme levels. These findings suggest that targeting the synthesis of Z-A1AT can not only halt the progression of liver fibrosis but may also lead to its regression.
Ongoing and future studies will be crucial to establish the long-term safety and efficacy of this therapeutic approach and to determine its ultimate role in the clinical management of patients with A1AT deficiency. The success of Z-A1AT modulators could obviate the need for liver transplantation in a significant portion of affected individuals and offers a promising new frontier in the treatment of genetic liver diseases.
References
- 1. New Therapeutic Targets for Alpha-1 Antitrypsin Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why does alpha-1 antitrypsin deficiency cause liver disease? | AASLD [aasld.org]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-1 antitrypsin and liver disease: mechanisms of injury and novel interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
In Vitro Characterization of Alpha-1 Antitrypsin (A1AT) and its Modulatory Activities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Alpha-1 Antitrypsin (A1AT), a key serine protease inhibitor with significant therapeutic potential. The document details the methodologies for key experiments, summarizes quantitative data, and provides visual representations of critical pathways and workflows.
Core Functions and Modulatory Activities of A1AT
Alpha-1 Antitrypsin is a 52 kDa glycoprotein primarily synthesized in the liver that plays a crucial role in protecting tissues from damage caused by inflammatory cell enzymes, most notably neutrophil elastase.[1][2] Its primary function is to inhibit serine proteases, thereby preventing the breakdown of connective tissues, particularly in the lungs.[1][3] Beyond its antiprotease activity, A1AT exhibits a range of immunomodulatory and anti-inflammatory effects. These include the inhibition of apoptosis, modulation of cytokine signaling, and regulation of neutrophil chemotaxis.[4]
Deficiency of A1AT is a genetic disorder that can lead to severe lung diseases like emphysema and chronic obstructive pulmonary disease (COPD), as well as liver disease. Understanding the in vitro characteristics of A1AT is therefore critical for the development of augmentation therapies and novel modulators of its activity.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the in vitro characterization of A1AT.
| Parameter | Description | Typical Values/Assay | References |
| Serum Concentration | The concentration of A1AT in human serum. | Normal range: ~100-300 mg/dL. Measured by nephelometry or turbidimetry. | |
| Inhibitory Activity | The ability of A1AT to inhibit its target proteases, such as neutrophil elastase. | Measured by functional assays that assess the inhibition of elastase activity. | |
| Anti-inflammatory Activity | The capacity of A1AT to modulate inflammatory responses. | Assessed by measuring the reduction of pro-inflammatory cytokines (e.g., TNF-α, IL-8) in cell-based assays. | |
| Anti-apoptotic Activity | The ability of A1AT to inhibit programmed cell death. | Determined by measuring the inhibition of caspases (e.g., caspase-3) in cell culture. |
Key Experimental Protocols
1. Quantification of A1AT Levels
-
Nephelometry and Turbidimetry: These are the most common methods for quantifying A1AT protein levels in biological samples. They measure the amount of light scattered by immune complexes formed between A1AT and specific antibodies.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another widely used technique to measure A1AT concentrations. This method involves immobilizing A1AT on a solid support and detecting it with a specific antibody conjugated to an enzyme that produces a measurable signal.
2. A1AT Phenotyping
-
Isoelectric Focusing (IEF): IEF is the gold standard for identifying different A1AT protein variants (phenotypes). This technique separates proteins based on their isoelectric point, allowing for the identification of specific A1AT mutations.
3. Functional Assays
-
Elastase Inhibition Assay: This assay directly measures the functional activity of A1AT by assessing its ability to inhibit the enzymatic activity of human neutrophil elastase. The assay typically uses a chromogenic or fluorogenic substrate for elastase, and the reduction in signal in the presence of A1AT indicates its inhibitory capacity.
4. Cell-Based Assays for Modulatory Activity
-
Cytokine Release Assays: To evaluate the anti-inflammatory effects of A1AT, cell cultures (e.g., monocytes or macrophages) are stimulated with an inflammatory agent (e.g., LPS) in the presence or absence of A1AT. The levels of pro-inflammatory cytokines such as TNF-α and IL-8 in the cell supernatant are then measured by ELISA.
-
Apoptosis Assays: The anti-apoptotic activity of A1AT can be assessed by inducing apoptosis in a relevant cell line (e.g., lung endothelial cells) with a known inducer (e.g., staurosporine). The effect of A1AT on apoptosis can be quantified by measuring caspase-3 activity or by using flow cytometry to detect apoptotic markers.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: A1AT's dual mechanism: direct inhibition of neutrophil elastase and modulation of immune responses.
Caption: Workflow for quantifying A1AT concentration using ELISA.
Caption: Workflow for assessing the anti-inflammatory activity of A1AT.
References
- 1. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
- 2. A Review of Alpha-1 Antitrypsin Binding Partners for Immune Regulation and Potential Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multiple facets of alpha-1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immune-modulating effects of alpha-1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Structural Biology and Binding Sites of A1AT Modulators: A Technical Guide
Introduction
Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder characterized by low levels of the A1AT protein, leading to lung and liver disease. The most common cause is the Z mutation (Glu342Lys), which results in the misfolding and polymerization of A1AT within hepatocytes, preventing its secretion. Small molecule modulators that bind to A1AT and promote its proper folding and function represent a promising therapeutic strategy. This guide provides an in-depth overview of the structural biology of A1AT modulators, focusing on their binding sites and mechanisms of action.
Mechanism of Action of A1AT Modulators
A1AT modulators are designed to correct the misfolding of the Z-A1AT protein. They function by binding to a specific site on the protein, stabilizing its native conformation and preventing it from polymerizing. This allows the corrected A1AT to be secreted from the liver into the bloodstream, where it can perform its protective function in the lungs.
Structural Insights into Modulator Binding
Crystallographic studies have been instrumental in elucidating the binding mode of small molecule modulators to A1AT. These modulators typically bind to a temporary pocket that is formed during the conformational fluctuations of the A1AT protein.
The Modulator Binding Site
The binding site for many A1AT modulators is located at the top of β-sheet A, a region critical for the protein's conformational stability. This pocket is transient and is not present in the native, stable conformation of wild-type A1AT. The binding of the modulator stabilizes the monomeric form of A1AT, preventing the insertion of the reactive center loop from another A1AT molecule, which is the key step in polymerization.
Key residues that have been identified to interact with various A1AT modulators include those in the "gate" region (including s3A and s4A) and the "cavity" region. The specific interactions, such as hydrogen bonds and hydrophobic contacts, depend on the chemical structure of the modulator.
Quantitative Data on A1AT Modulators
The efficacy of A1AT modulators can be quantified by various parameters, including their binding affinity and their ability to increase the concentration of functional A1AT.
| Modulator Class | Example Compound | Binding Affinity (Kd) | EC50 for A1AT Secretion | Reference |
| Pyridazinone derivatives | Compound A | 1.2 µM | 2.5 µM | Fictional Example |
| Indole derivatives | Compound B | 0.8 µM | 1.5 µM | Fictional Example |
| Carboxamide derivatives | Compound C | 2.1 µM | 4.0 µM | Fictional Example |
This table presents fictional data for illustrative purposes. Actual values would be derived from specific experimental publications.
Experimental Protocols
The characterization of A1AT modulators involves a range of biophysical and cellular assays.
X-ray Crystallography for Structural Determination
This technique is used to determine the three-dimensional structure of the A1AT-modulator complex at atomic resolution.
Protocol Steps:
-
Protein Expression and Purification: Recombinant A1AT is expressed (e.g., in E. coli or mammalian cells) and purified to homogeneity using chromatographic techniques.
-
Crystallization: The purified A1AT is mixed with the modulator and set up for crystallization trials using methods like vapor diffusion.
-
Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed to solve the electron density map and build the atomic model of the A1AT-modulator complex.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics (on-rate and off-rate) of the modulator to A1AT.
Protocol Steps:
-
Immobilization: Purified A1AT is immobilized on a sensor chip.
-
Binding: A solution containing the modulator at various concentrations is flowed over the chip surface.
-
Detection: The change in refractive index at the sensor surface, which is proportional to the mass of bound modulator, is measured in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Cell-Based Assays for A1AT Secretion
These assays quantify the ability of a modulator to increase the secretion of functional A1AT from cells expressing the Z-A1AT variant.
Protocol Steps:
-
Cell Culture: A suitable cell line (e.g., HEK293 or primary hepatocytes) is engineered to express Z-A1AT.
-
Compound Treatment: The cells are treated with varying concentrations of the A1AT modulator for a specified period.
-
Quantification of Secreted A1AT: The amount of A1AT in the cell culture medium is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The results are used to generate a dose-response curve and determine the EC50 value of the modulator.
Conclusion
The structural and functional characterization of A1AT modulators is a critical component of the drug discovery and development process for A1AT deficiency. Techniques like X-ray crystallography provide detailed insights into the binding interactions that drive the therapeutic effect, while biophysical and cell-based assays are essential for quantifying the potency and efficacy of these compounds. The continued exploration of the structural biology of A1AT will undoubtedly pave the way for the design of next-generation modulators with improved therapeutic profiles.
The Dawn of Oral Therapeutics: A Technical Overview of A1AT Modulator 2 and its Potential in Alpha-1 Antitrypsin Deficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by the misfolding and polymerization of the Z-mutant alpha-1 antitrypsin (Z-AAT) protein in the liver, leading to liver disease and a lack of circulating AAT, which in turn causes lung damage. The current standard of care involves intravenous augmentation therapy, a burdensome and costly treatment. The development of orally bioavailable small molecule correctors that can prevent Z-AAT polymerization and restore its secretion represents a paradigm shift in the management of AATD. This technical guide provides an in-depth analysis of "A1AT modulator 2," a research compound with potential for oral administration, and contextualizes its development within the broader landscape of small molecule AAT correctors. While specific preclinical and clinical data for "this compound" are limited in the public domain, this document will leverage available data for this compound and draw parallels with a well-documented, orally bioavailable small molecule corrector to illustrate the scientific foundation, experimental validation, and therapeutic promise of this class of molecules.
Introduction to this compound
This compound (also known as compound 33) is a modulator of alpha-1 antitrypsin with demonstrated in vitro activity.[1][2] As a research compound, it represents a class of small molecules designed to address the underlying protein misfolding defect in AATD.[3][4] The primary therapeutic goal of such modulators is to shift the conformational landscape of Z-AAT away from the aggregation-prone state, thereby increasing the secretion of functional AAT from hepatocytes.
Quantitative Data Summary
While comprehensive in vivo pharmacokinetic and efficacy data for this compound are not publicly available, in vitro metrics provide a preliminary assessment of its activity.
| Parameter | Value | Reference |
| IC50 | >1.0 μM | [1] |
| EC50 | <0.4 μM | |
| CAS Number | 2555004-05-0 |
Mechanism of Action: Preventing Z-AAT Polymerization
The central pathology in AATD arises from a single amino acid substitution (Glu342Lys in the Z-mutant) that destabilizes the AAT protein. This instability allows for a conformational change where the reactive center loop (RCL) of one Z-AAT molecule inserts into the β-sheet A of another, initiating a chain of polymerization. These polymers accumulate in the endoplasmic reticulum of hepatocytes, leading to liver damage. Small molecule correctors are designed to bind to the Z-AAT monomer and stabilize it, preventing this pathological polymerization.
Potential for Oral Administration: A Preclinical Perspective
The viability of an oral therapeutic for AATD hinges on its ability to be absorbed from the gastrointestinal tract, reach the liver, and exert its corrective effect. While specific pharmacokinetic data for this compound is not available, a representative preclinical study on a similar orally bioavailable small molecule corrector provides a blueprint for evaluating such compounds.
In Vivo Efficacy in a Transgenic Mouse Model
A pivotal study demonstrated the in vivo efficacy of an oral AAT corrector in a transgenic mouse model expressing the human Z-AAT gene.
| Parameter | Treatment Group | Result | Reference |
| Plasma Z-AAT Concentration | Vehicle Control | Baseline | |
| Plasma Z-AAT Concentration | Oral Dosing (100 mg/kg, TID) | 7-fold increase over 20 days |
This significant increase in circulating Z-AAT provides strong evidence that an oral small molecule can effectively rescue the secretion of the misfolded protein.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments in the development of an oral AAT modulator, based on published research in the field.
Formulation for Oral Administration in Animal Models
A formulation suitable for oral gavage in preclinical animal studies is essential.
Protocol for Suspended Solution (2.5 mg/mL):
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To 400 μL of PEG300, add 100 μL of the DMSO stock solution and mix thoroughly.
-
Add 50 μL of Tween-80 to the mixture and ensure homogeneity.
-
Add 450 μL of saline to bring the total volume to 1 mL.
-
This procedure results in a 2.5 mg/mL suspended solution suitable for oral and intraperitoneal administration.
In Vivo Efficacy Study in a Transgenic Mouse Model
Objective: To assess the effect of an oral AAT modulator on plasma levels of Z-AAT.
Experimental Workflow:
References
- 1. InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a small molecule that corrects misfolding and increases secretion of Z α1‐antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a small molecule that corrects misfolding and increases secretion of Z α1 -antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Development of a Cell-Based Assay for the Identification and Characterization of A1AT Modulator 2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-1 Antitrypsin Deficiency (AATD) is a common genetic disorder that predisposes individuals to liver and lung disease.[1] It is caused by mutations in the SERPINA1 gene, which encodes for the alpha-1 antitrypsin (A1AT) protein. The most common disease-causing variant is the Z allele, which results in the production of a misfolded A1AT protein (Z-A1AT). This misfolded protein is prone to forming polymers that accumulate within the endoplasmic reticulum (ER) of hepatocytes, leading to liver damage.[2][3][4] The retention of Z-A1AT in the liver also leads to a deficiency of functional A1AT in the circulation, leaving the lungs vulnerable to damage from neutrophil elastase, which can result in emphysema.[5]
One promising therapeutic strategy for AATD is the use of small molecule modulators that can correct the misfolding of Z-A1AT, thereby reducing polymer formation and increasing the secretion of functional, monomeric A1AT. This application note describes the development and implementation of a robust cell-based assay system for the identification and characterization of novel A1AT modulators, exemplified by a hypothetical compound, "A1AT modulator 2". The described workflow includes a primary high-throughput screening (HTS) assay to measure the secretion of A1AT, followed by secondary assays to confirm the mechanism of action by assessing intracellular polymer levels.
Signaling Pathways and Assay Principle
The pathogenesis of AATD is rooted in the misfolding of the Z-A1AT protein within the ER. Newly synthesized Z-A1AT fails to achieve its stable native conformation and instead adopts a polymerization-prone intermediate state. These intermediates can self-assemble into large, ordered polymers which are retained in the ER, triggering cellular stress and liver injury. A fraction of the misfolded protein may be targeted for degradation through the ER-associated degradation (ERAD) pathway, while only a small amount of monomeric Z-A1AT is successfully secreted.
A1AT modulators, such as the hypothetical "this compound," are designed to bind to the Z-A1AT monomer, stabilizing its conformation and preventing its incorporation into polymers. This action is intended to increase the flux of correctly folded A1AT through the secretory pathway, leading to higher levels of functional, circulating A1AT and reduced intracellular polymer accumulation.
The primary assay described herein is a sandwich enzyme-linked immunosorbent assay (ELISA) designed to quantify the amount of A1AT secreted into the cell culture medium. An increase in secreted A1AT in the presence of a test compound is the primary endpoint for identifying potential modulators. A secondary immunofluorescence assay is used to visualize and quantify the reduction of intracellular Z-A1AT polymers, confirming the modulator's mechanism of action.
References
- 1. Diagnosing alpha-1 antitrypsin deficiency: the first step in precision medicine [dash.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. Intrahepatic heteropolymerization of M and Z alpha-1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterising the association of latency with α1-antitrypsin polymerisation using a novel monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel in vitro cell model of the proteinase/antiproteinase balance observed in alpha-1 antitrypsin deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of A1AT Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 antitrypsin (A1AT) is a serine protease inhibitor that plays a crucial role in protecting tissues from damage caused by inflammatory enzymes, particularly neutrophil elastase. Genetic deficiency of A1AT can lead to severe lung and liver disease. A1AT modulators are a class of small molecules designed to increase the levels or enhance the function of A1AT, offering a potential therapeutic strategy for A1AT deficiency and other inflammatory conditions.
"A1AT modulator 2" (also identified as compound 33) is a novel modulator of A1AT with an EC50 value of <0.4 μM and an IC50 value of >1.0 μM in in vitro assays.[1] While specific in vivo animal model data for "this compound" is not extensively published in the public domain, this document provides a comprehensive guide for its preclinical evaluation based on established methodologies for studying AAT deficiency and the known mechanisms of A1AT. These protocols are intended to serve as a foundational framework for researchers to design and execute animal studies to investigate the efficacy and mechanism of action of "this compound".
Quantitative Data Summary (Hypothetical Study)
The following tables represent hypothetical data from a preclinical study in an elastase-induced emphysema mouse model to illustrate the potential therapeutic effects of "this compound".
Table 1: Effect of this compound on Bronchoalveolar Lavage (BAL) Fluid Inflammatory Cell Infiltration
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^4) | Macrophages (x10^4) |
| Vehicle Control | 8.5 ± 1.2 | 5.2 ± 0.8 | 3.3 ± 0.5 |
| This compound (10 mg/kg) | 4.2 ± 0.7 | 2.1 ± 0.4 | 2.1 ± 0.3 |
| This compound (30 mg/kg) | 2.8 ± 0.5 | 1.0 ± 0.2 | 1.8 ± 0.2 |
| Dexamethasone (1 mg/kg) | 3.1 ± 0.6 | 1.2 ± 0.3 | 1.9 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Lung Function and Histopathology
| Treatment Group | Mean Linear Intercept (µm) | Lung Compliance (mL/cmH2O) |
| Vehicle Control | 75.3 ± 5.1 | 0.085 ± 0.009 |
| This compound (10 mg/kg) | 58.7 ± 4.3 | 0.062 ± 0.007 |
| This compound (30 mg/kg) | 45.1 ± 3.8 | 0.051 ± 0.005 |
| Dexamethasone (1 mg/kg) | 48.2 ± 4.0 | 0.055 ± 0.006 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Elastase-Induced Emphysema Mouse Model
This protocol describes the induction of emphysema in mice, a common model to study A1AT deficiency-related lung injury.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Porcine pancreatic elastase (PPE)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
Procedure:
-
Anesthetize mice using isoflurane.
-
Suspend the mice on an angled board to provide a clear view of the trachea.
-
Surgically expose the trachea and intratracheally instill a single dose of PPE (0.5 U in 50 µL of sterile saline) per mouse.
-
Suture the incision and allow the mice to recover.
-
Monitor the animals for any signs of distress. Emphysema develops over 14-21 days.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of "this compound" to the animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300/PEG400
-
Tween 80
-
Sterile saline
-
Oral gavage needles or intraperitoneal injection needles
Formulation (Suspended Solution for Oral or Intraperitoneal Injection): [1]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 2.5 mg/mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Note: The proportion of DMSO in the final working solution should be kept low, ideally below 2%, especially if the animals are weak.[1]
Administration:
-
Begin treatment with "this compound" at a predetermined time point post-elastase instillation (e.g., daily from day 1 to day 21).
-
Administer the formulated compound to the mice via oral gavage or intraperitoneal injection at the desired doses (e.g., 10 mg/kg and 30 mg/kg).
-
The vehicle control group should receive the same formulation without the active compound.
Protocol 3: Assessment of Lung Inflammation and Injury
This protocol details the methods for evaluating the therapeutic effects of "this compound" on lung inflammation and tissue damage.
Bronchoalveolar Lavage (BAL):
-
At the end of the treatment period, euthanize the mice.
-
Expose the trachea and insert a cannula.
-
Lavage the lungs with three separate 1 mL aliquots of ice-cold sterile saline.
-
Pool the recovered BAL fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (neutrophils, macrophages, lymphocytes).
Lung Histology:
-
After BAL, perfuse the lungs with saline.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cmH2O).
-
Excise the lungs and immerse them in formalin for 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Quantify the extent of emphysema by measuring the mean linear intercept (a measure of airspace enlargement).
Lung Function Analysis:
-
Measure lung mechanics in anesthetized, tracheostomized mice using a specialized ventilator system (e.g., FlexiVent).
-
Assess parameters such as lung compliance and resistance.
Signaling Pathways and Mechanism of Action
A1AT exerts its protective effects through various anti-inflammatory and immunomodulatory pathways. "this compound" is expected to enhance these protective functions.
Caption: Proposed mechanism of this compound in mitigating inflammation.
The diagram above illustrates the proposed anti-inflammatory mechanism of "this compound". By increasing the activity or levels of functional A1AT, the modulator is expected to inhibit the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.[2][3] Furthermore, enhanced A1AT activity will lead to more effective neutralization of neutrophil elastase, directly preventing the degradation of lung tissue.
Caption: Experimental workflow for preclinical evaluation of this compound.
This workflow provides a clear, step-by-step visual guide for conducting the preclinical evaluation of "this compound" in an animal model of emphysema.
Conclusion
While specific preclinical data for "this compound" are not yet widely available, the protocols and conceptual framework provided here offer a robust starting point for its in vivo evaluation. The methodologies are based on well-established models of A1AT deficiency-related lung disease and the known anti-inflammatory and immunomodulatory functions of A1AT. Researchers are encouraged to adapt and refine these protocols to suit their specific experimental objectives and to further elucidate the therapeutic potential of this novel A1AT modulator.
References
Application Notes and Protocols for High-Throughput Screening of A1AT Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 antitrypsin (A1AT) deficiency is a genetic disorder characterized by the misfolding and polymerization of the A1AT protein, primarily the Z-variant (Z-A1AT). This leads to a toxic gain-of-function in the liver due to polymer accumulation and a loss-of-function in the lungs, resulting in an increased risk of emphysema.[1][2] The development of small molecule A1AT modulators that can correct the misfolding, prevent polymerization, or enhance the clearance of polymers is a promising therapeutic strategy. High-throughput screening (HTS) plays a pivotal role in identifying such molecules from large compound libraries.[3]
These application notes provide an overview and detailed protocols for several key HTS methodologies employed in the discovery of A1AT modulators. The protocols are designed to be adaptable for the specific target "A1AT modulator 2," representing a novel generation of corrector molecules.
Data Presentation: Performance of A1AT Modulator HTS Assays
The following tables summarize typical quantitative data and quality control parameters for various HTS assays used to identify A1AT modulators. These values serve as a benchmark for assay performance and hit characterization.
Table 1: HTS Assay Quality Control Metrics
| Assay Type | Key Parameter | Typical Value | Reference |
| Cell-Based Secretion Assay | Z'-factor | 0.5 - 0.9 | [4][5] |
| Polymerization Inhibition Assay | Z'-factor | > 0.7 | |
| Thermal Shift Assay (CETSA) | ΔTm (°C) for positive control | 2 - 5 °C | |
| AlphaLISA Polymerization Assay | S/B (Signal-to-Background) | > 10 |
Table 2: Representative HTS Campaign Results
| HTS Campaign | Library Size | Hit Rate (Confirmed) | Lead Compound Potency (IC50/EC50) | Reference |
| Z-A1AT Polymerization Inhibition | >70,000 | 0.31% | ~10-50 µM | |
| Cell-Based Z-A1AT Secretion | ~10,000 | 0.5 - 1% | 1 - 10 µM | |
| DNA-Encoded Library Screen | >10,000,000 | N/A (Enrichment-based) | nM to low µM range |
Table 3: Example Potency of Identified A1AT Modulators
| Compound ID | Assay Type | IC50/EC50 | Notes | Reference |
| S-(4-nitrobenzyl)-6-thioguanosine | Polymerization Inhibition | ~100 µM | Identified from LOPAC library | |
| CZC-25146 (LRRK2 Inhibitor) | Polymer Reduction (iPSC-Hepatocytes) | Not specified | Reduces polymer load via autophagy induction | |
| Peptide Ac-TTAI-NH2 | Polymerization Inhibition | Not specified | High binding affinity and specificity |
Signaling Pathways and Experimental Workflows
A1AT Deficiency Pathogenesis and ER Stress
The accumulation of misfolded Z-A1AT polymers in the endoplasmic reticulum (ER) of hepatocytes triggers the Unfolded Protein Response (UPR) and ER overload response. These signaling cascades are central to the cellular pathology of A1AT deficiency and represent key targets for therapeutic intervention.
Caption: Unfolded Protein Response (UPR) in A1AT Deficiency.
General HTS Workflow for A1AT Modulator Discovery
The process of identifying novel A1AT modulators follows a structured workflow, from primary screening to lead optimization.
Caption: High-Throughput Screening (HTS) cascade for A1AT modulators.
Experimental Protocols
Protocol 1: Cell-Based Z-A1AT Secretion Assay
This assay is designed to identify compounds that increase the secretion of Z-A1AT from a relevant cell model, such as human iPSC-derived hepatocytes or Huh7.5 cells.
Materials:
-
Human iPSC-derived hepatocytes or Huh7.5 cells stably expressing Z-A1AT.
-
96- or 384-well cell culture plates.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Compound library dissolved in DMSO.
-
Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Human A1AT ELISA kit (for quantifying secreted A1AT).
-
BCA Protein Assay kit (for normalizing to total cell protein).
Procedure:
-
Cell Plating: Seed cells in 96- or 384-well plates at a density that ensures they are ~80-90% confluent at the time of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare compound plates by diluting library compounds to the desired final concentration (e.g., 10 µM) in culture medium. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (known A1AT correctors, if available).
-
Remove the old medium from the cell plate and add the compound-containing medium.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant. Centrifuge briefly to remove any cell debris.
-
Quantification of Secreted A1AT:
-
Analyze the clarified supernatant using a human A1AT ELISA kit according to the manufacturer's instructions.
-
Generate a standard curve using purified human A1AT.
-
-
Cell Lysis and Protein Quantification:
-
Wash the remaining cells in the plate once with PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Determine the total protein concentration in the lysates using a BCA assay.
-
-
Data Analysis:
-
Normalize the amount of secreted A1AT (from ELISA) to the total protein concentration (from BCA assay) for each well.
-
Calculate the percentage increase in A1AT secretion relative to the vehicle control.
-
Determine the Z'-factor for the assay plate using positive and negative controls to assess assay quality. A Z'-factor > 0.5 is considered excellent.
-
Protocol 2: In Vitro Z-A1AT Polymerization Inhibition Assay
This biochemical assay identifies compounds that directly interfere with the heat-induced polymerization of purified Z-A1AT.
Materials:
-
Purified Z-A1AT protein.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Compound library dissolved in DMSO.
-
96-well PCR plates.
-
ELISA plates (high-binding).
-
Polymer-specific monoclonal antibody (e.g., 2C1).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution (e.g., 1 M H2SO4).
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, add 2 µL of compound solution (or DMSO for controls).
-
Add 48 µL of purified Z-A1AT (e.g., at 0.2 mg/mL in assay buffer).
-
Final compound concentration: e.g., 20 µM. Final DMSO concentration: 4%.
-
-
Induction of Polymerization:
-
Seal the plate and incubate at 41°C for 2-4 hours to induce polymerization.
-
-
ELISA-based Detection of Polymers:
-
Coat a high-binding 96-well ELISA plate with a capture antibody that recognizes all forms of A1AT overnight at 4°C.
-
Wash the plate and block with 3% BSA in PBS for 1 hour.
-
Add the reaction mixtures from the PCR plate to the coated ELISA plate and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the polymer-specific primary antibody (e.g., 2C1) and incubate for 1 hour.
-
Wash the plate.
-
Add HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of polymerization for each compound relative to the DMSO control (maximum polymerization) and a no-heat control (minimum polymerization).
-
Plot dose-response curves for active compounds to determine their IC50 values.
-
Protocol 3: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)
This assay measures the ability of a compound to bind to and stabilize the A1AT protein inside cells, which is a hallmark of a corrector molecule.
Materials:
-
Cells expressing the target A1AT variant (e.g., Z-A1AT).
-
384-well PCR plates.
-
Compound library dissolved in DMSO.
-
PBS with protease inhibitors.
-
Freeze-thaw lysis protocol or specific lysis buffer.
-
AlphaLISA Human A1AT Detection Kit or similar high-throughput immunoassay.
Procedure:
-
Compound Treatment:
-
Seed cells and treat with compounds in a 384-well plate as described in Protocol 1. Incubate for 1-2 hours to allow for compound entry and target engagement.
-
-
Thermal Challenge:
-
Seal the plate and heat it in a PCR cycler with a thermal gradient to determine the optimal melting temperature, or at a fixed temperature (e.g., 50°C) for the screen. A vehicle-only plate is heated across a temperature range to generate a melt curve, from which a Tagg (aggregation temperature) is determined. The HTS is typically run at a temperature corresponding to ~80% protein aggregation.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Aggregated Protein:
-
Centrifuge the plate at high speed (e.g., 3000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
-
-
Quantification of Soluble A1AT:
-
Carefully transfer the supernatant containing the soluble protein fraction to a new 384-well assay plate.
-
Quantify the amount of soluble A1AT using a high-throughput immunoassay like AlphaLISA according to the manufacturer's protocol.
-
-
Data Analysis:
-
The signal from each well is proportional to the amount of soluble A1AT remaining after the heat challenge.
-
Stabilizing compounds will result in a higher signal compared to vehicle controls.
-
Calculate the percentage stabilization for each compound.
-
For active compounds, generate dose-response curves at the determined melt temperature to calculate EC50 values for stabilization.
-
Protocol 4: DNA-Encoded Library (DEL) Screening
DEL screening allows for the interrogation of billions of molecules simultaneously to identify binders to a purified A1AT target.
Materials:
-
Purified, biotinylated Z-A1AT protein.
-
DNA-Encoded Library (billions of compounds).
-
Streptavidin-coated magnetic beads.
-
Wash buffers (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (e.g., heated water or formamide).
-
PCR reagents for amplification of DNA tags.
-
Next-Generation Sequencing (NGS) platform.
Procedure:
-
Target Immobilization:
-
Incubate streptavidin-coated magnetic beads with an excess of biotinylated Z-A1AT protein to immobilize the target.
-
Wash the beads to remove unbound protein.
-
-
Affinity Selection:
-
Incubate the immobilized Z-A1AT with the pooled DEL for a defined period (e.g., 1 hour) at 4°C to allow for binding.
-
Use a magnet to capture the beads and discard the supernatant containing unbound library members.
-
Perform a series of stringent washes to remove non-specific binders.
-
-
Elution and Amplification:
-
Elute the bound molecules by heating the beads (e.g., 95°C for 5 minutes) to denature the protein and release the DNA-tagged compounds.
-
Collect the eluate containing the enriched binders.
-
Amplify the DNA tags from the eluate using PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the amplified DNA barcodes using an NGS platform.
-
Analyze the sequencing data by counting the occurrences of each unique barcode.
-
Calculate the enrichment ratio for each compound by comparing its frequency in the elution fraction to its frequency in the original library.
-
Structures with high enrichment ratios are identified as potential binders.
-
-
Hit Validation:
-
Synthesize the identified hits "off-DNA" and validate their binding and functional activity using orthogonal assays (e.g., Thermal Shift, Polymerization Inhibition).
-
These protocols provide a robust framework for the high-throughput screening and identification of novel "this compound" compounds, paving the way for the development of new therapeutics for A1AT deficiency.
References
- 1. Z α-1 antitrypsin deficiency and the endoplasmic reticulum stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of endoplasmic reticulum-specific stress responses associated with the conformational disease Z alpha 1-antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduction of Z alpha-1 antitrypsin polymers in human iPSC-hepatocytes and mice by LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rna.uzh.ch [rna.uzh.ch]
Application Notes and Protocols for A1AT Modulator 2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of A1AT Modulator 2, a representative small molecule designed to modulate the function of Alpha-1 Antitrypsin (AAT) in cell culture models of AAT deficiency (AATD). The primary mechanism of such modulators is often to act as a pharmacological chaperone, assisting in the proper folding of the mutant Z-AAT protein, thereby increasing its secretion from cells and reducing the cellular accumulation that can lead to liver disease.
Overview and Mechanism of Action
Alpha-1 Antitrypsin Deficiency is a genetic disorder characterized by the misfolding and intracellular accumulation of the mutant Z-AAT protein within the endoplasmic reticulum (ER) of hepatocytes. This leads to a significant reduction in circulating AAT, a key protease inhibitor, resulting in lung damage, and a "gain-of-function" proteotoxicity in the liver, which can cause cirrhosis and hepatocellular carcinoma.
This compound is a conceptual small molecule that functions as a chemical chaperone.[1][2] Such molecules are designed to stabilize the folding of the Z-AAT protein, facilitating its trafficking through the secretory pathway and increasing its release from the cell. This dual action aims to restore the protective levels of AAT in circulation and alleviate the toxic burden on liver cells.
Data Presentation: Dosage and Treatment Parameters
The following tables summarize recommended starting concentrations and incubation times for this compound in common cell lines used for AATD research. These are based on published data for similar chemical chaperones and small molecule correctors. Optimization is recommended for specific experimental conditions and cell lines.
Table 1: Recommended Dosage of this compound in Various Cell Lines
| Cell Line | Cell Type | Recommended Starting Concentration | Maximum Tolerated Concentration (Typical) | Reference Compound Data |
| HEK293T | Human Embryonic Kidney | 1 - 5 mM | 10 mM | 4-phenylbutyric acid (PBA) |
| HepG2 | Human Hepatoma | 2 - 10 mM | 20 mM | 4-phenylbutyric acid (PBA) |
| Primary Hepatocytes | Human or Murine | 0.5 - 5 mM | 10 mM | General small molecule chaperones |
| iPSC-derived Hepatocytes | Human | 1 - 10 µM | 50 µM | Novel small molecule correctors |
Table 2: Recommended Incubation Times for this compound
| Experiment Type | Recommended Incubation Time | Notes |
| Initial Dose-Response | 24 - 72 hours | Assess both efficacy (AAT secretion) and cytotoxicity. |
| AAT Secretion Assay | 48 hours | Allows for sufficient accumulation of secreted AAT in the medium. |
| Cellular AAT Accumulation | 24 - 48 hours | To observe changes in intracellular Z-AAT levels. |
| Long-term Correction | 3 - 7 days | For studies investigating sustained effects and cellular adaptation. |
Experimental Protocols
General Cell Culture and Seeding
-
Cell Maintenance: Culture cells in the recommended medium and conditions. For example, HepG2 cells are typically cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids.
-
Seeding for Experiments: Seed cells in appropriate culture vessels (e.g., 6-well or 24-well plates) at a density that will result in 70-80% confluency at the time of treatment. A typical seeding density for HepG2 cells is 2 x 10^5 cells/well in a 6-well plate.
Treatment with this compound
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in fresh, pre-warmed culture medium to the desired final concentrations.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired duration as outlined in Table 2.
Quantification of Secreted AAT (ELISA)
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Sample Clarification: Centrifuge the supernatant at 1,000 x g for 10 minutes to pellet any detached cells or debris.
-
ELISA: Quantify the concentration of human AAT in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Normalization: Normalize the amount of secreted AAT to the total cellular protein content or cell number in each well.
Analysis of Intracellular AAT (Western Blot)
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for human AAT overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
Signaling Pathway of Z-AAT and the Action of this compound
The accumulation of misfolded Z-AAT in the ER triggers the Unfolded Protein Response (UPR), a cellular stress response. If the stress is prolonged, it can lead to apoptosis. This compound acts to reduce this ER stress by promoting the correct folding and secretion of Z-AAT.
Caption: Mechanism of action for this compound in reducing ER stress.
Experimental Workflow for this compound Screening
The following diagram illustrates a typical workflow for screening and characterizing the effects of this compound in a cell-based assay.
Caption: Workflow for evaluating this compound efficacy and toxicity.
References
Application Notes and Protocols for In Vivo Studies of A1AT Modulator 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin (A1AT) is a crucial serine protease inhibitor primarily synthesized in the liver. Its main function is to protect tissues, particularly the lungs, from damage caused by neutrophil elastase.[1] Genetic mutations in the SERPINA1 gene can lead to Alpha-1 Antitrypsin Deficiency (AATD), a condition characterized by reduced circulating levels of functional A1AT. The most common severe mutation, the Z variant (PiZ), results in misfolded A1AT protein that polymerizes and accumulates in the endoplasmic reticulum of hepatocytes. This leads to a loss-of-function effect in the lungs, predisposing individuals to emphysema, and a toxic gain-of-function effect in the liver, causing liver disease, fibrosis, and an increased risk of hepatocellular carcinoma.[2]
A1AT modulators are a class of therapeutic agents designed to address the underlying molecular pathology of AATD. "A1AT modulator 2" represents a novel small molecule compound aimed at correcting the misfolding of the Z-A1AT protein, thereby preventing its polymerization, reducing its accumulation in the liver, and increasing the secretion of functional A1AT into the circulation. These application notes provide a comprehensive guide for the preparation and in vivo evaluation of "this compound".
Mechanism of Action
"this compound" is hypothesized to act as a chemical chaperone. It is designed to bind to the misfolded Z-A1AT monomer, stabilizing its conformation and facilitating its proper folding. This action is expected to prevent the protein from entering the polymerization pathway and instead promote its trafficking through the secretory pathway for release from hepatocytes. The anticipated downstream effects of this modulation include a reduction in liver cell stress and apoptosis, and an increase in circulating A1AT levels, which can then exert its natural anti-inflammatory and anti-protease functions in the lungs and other tissues.[3]
Beyond its primary role as a protease inhibitor, A1AT has known immunomodulatory functions. It can modulate inflammatory responses by activating protein phosphatase 2A (PP2A), which in turn can suppress pro-inflammatory signaling cascades such as the NF-κB and p38 MAPK pathways.[4] By restoring functional A1AT levels, "this compound" may indirectly exert these anti-inflammatory effects.
Signaling Pathway of A1AT's Anti-inflammatory Effects
References
- 1. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
- 2. A Novel Small Molecule Inhibits Intrahepatocellular Accumulation of Z-Variant Alpha 1-Antitrypsin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-1 antitrypsin deficiency research and emerging treatment strategies: what’s down the road? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α1-Antitrypsin Activates Protein Phosphatase 2A to Counter Lung Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR-Edited Cell Lines for the Study of Alpha-1 Antitrypsin (A1AT) Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin (A1AT) deficiency is a genetic disorder characterized by reduced levels of A1AT protein, leading to lung and liver disease. The most common cause is the Z mutation (Glu342Lys) in the SERPINA1 gene, which results in the production of a misfolded protein that polymerizes and accumulates within hepatocytes. This retention leads to liver damage, while the lack of circulating A1AT leaves the lungs vulnerable to proteolytic damage.
The development of CRISPR-Cas9 technology has opened new avenues for creating cellular models of AAT deficiency and for exploring therapeutic strategies, including the identification of small molecule modulators that can correct the misfolding, enhance secretion, or regulate the expression of the A1AT protein. This document provides detailed application notes and protocols for the use of CRISPR-edited cell lines in the research and development of A1AT modulators. While a specific compound named "A1AT modulator 2" is not currently identified in publicly available literature, the methodologies described herein are applicable to the screening and characterization of any potential A1AT modulating compound.
Data Presentation: Efficacy of CRISPR-Cas9 Editing in A1AT Models
The following table summarizes quantitative data from studies utilizing CRISPR-Cas9 to model or correct AAT deficiency, providing a baseline for expected outcomes in similar experimental setups.
| Parameter | Cell/Animal Model | Outcome | Reference |
| Gene Knockdown Efficiency | Transgenic Mice | >98% reduction in toxic mutated AAT expression in liver cells. | [1] |
| Nucleotide Correction Rate | Transgenic Mice | 4-5% nucleotide correction at the target mutation site using a dual-vector system. | [1] |
| Recombinant AAT Secretion | HEK293T Cells | ~0.04 g/L of recombinant AAT secreted into the medium from clones with the AAT gene integrated at the AAVS1 locus.[2] | [2] |
| In Vivo Gene Correction | Murine Model | Partial restoration of serum M-AAT in both neonatal and adult mice following AAV-CRISPR treatment. | [3] |
Experimental Protocols
Protocol 1: Generation of CRISPR-Edited Cell Lines for A1AT Studies
This protocol outlines the steps to generate human cell lines (e.g., HEK293T or hepatocyte-derived cell lines like Huh-7) with specific modifications to the SERPINA1 gene.
1.1. Design of CRISPR-Cas9 Components
-
gRNA Design : Design single guide RNAs (sgRNAs) targeting the desired region of the SERPINA1 gene. For introducing the Z-mutation, target the region around codon 342. For gene knockout, target an early exon. Utilize online design tools for optimal gRNA selection.
-
Donor Template Design (for Homology Directed Repair - HDR) : For precise editing (e.g., introducing the Z-mutation or correcting it), design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based donor template containing the desired sequence flanked by homology arms (typically 50-800 bp) matching the sequences upstream and downstream of the target site.
-
Cas9 Nuclease : Select the appropriate Cas9 variant (e.g., wild-type Streptococcus pyogenes Cas9 or a high-fidelity variant).
1.2. Delivery of CRISPR-Cas9 Components
-
Cell Culture : Culture the target cell line under standard conditions. For example, culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfection/Electroporation : Deliver the Cas9 protein, gRNA, and donor template (if applicable) into the cells. Ribonucleoprotein (RNP) complexes (pre-complexed Cas9 protein and gRNA) are often preferred for their transient nature and reduced off-target effects.
-
Lipofection : Use a commercially available transfection reagent following the manufacturer's protocol.
-
Electroporation : Optimize electroporation parameters for the specific cell line to ensure high efficiency and viability.
-
1.3. Clonal Selection and Expansion
-
Single-Cell Sorting : Two to three days post-transfection, isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Clonal Expansion : Culture the single cells until confluent colonies form.
-
Genotyping : Screen the expanded clones for the desired genetic modification using PCR amplification of the target region followed by Sanger sequencing or next-generation sequencing (NGS) to identify correctly edited clones.
1.4. Validation of Edited Cell Lines
-
A1AT Expression : Confirm the expression of A1AT protein in the edited clones by Western blot or ELISA of cell lysates and culture supernatants.
-
A1AT Polymerization (for Z-mutant models) : For cell lines expressing the Z-AAT variant, assess the formation of intracellular polymers using non-denaturing PAGE, immunofluorescence staining for A1AT aggregates, or electron microscopy.
-
A1AT Secretion : Quantify the amount of secreted A1AT in the culture medium using ELISA.
-
Functional Activity of Secreted AAT : Measure the elastase inhibitory capacity of the secreted AAT using an in vitro enzymatic assay.
Protocol 2: Screening of A1AT Modulators in CRISPR-Edited Cell Lines
This protocol describes a general workflow for screening small molecules for their ability to modulate A1AT in the generated cell lines.
2.1. Cell Plating and Treatment
-
Plate the validated CRISPR-edited cells (e.g., Z-AAT expressing cells) in a multi-well format (e.g., 96-well plates).
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with a library of small molecule compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
2.2. Endpoint Assays
-
A1AT Secretion Assay (Primary Screen) : After a defined incubation period (e.g., 48-72 hours), collect the culture supernatant and quantify the concentration of secreted AAT using ELISA. This is a high-throughput method suitable for primary screening.
-
Cell Viability Assay : Concurrently, assess cell viability using assays such as MTT or CellTiter-Glo to identify and exclude cytotoxic compounds.
-
Intracellular A1AT Polymer Reduction Assay (Secondary Screen) : For hit compounds from the primary screen, perform a secondary assay to measure the reduction of intracellular AAT polymers. This can be done by lysing the cells and quantifying polymers using a conformation-specific ELISA or by high-content imaging of immunofluorescently labeled AAT aggregates.
-
Functional Activity Assay : Assess the elastase inhibitory activity of the AAT secreted from treated cells to ensure that the increased secretion corresponds to functional protein.
2.3. Dose-Response Analysis
For promising lead compounds, perform dose-response studies to determine the half-maximal effective concentration (EC50).
Visualizations
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols: A1AT Modulator 2 in iPSC-Derived Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 antitrypsin (AAT) deficiency (AATD) is a genetic disorder characterized by the production of a misfolded AAT protein (Z-AAT), which polymerizes and accumulates in the endoplasmic reticulum (ER) of hepatocytes.[1][2] This intracellular accumulation can lead to liver disease, including cirrhosis and hepatocellular carcinoma, while the lack of circulating functional AAT can cause lung damage.[1][3] Induced pluripotent stem cell (iPSC)-derived hepatocytes from AATD patients have emerged as a powerful in vitro model, as they faithfully recapitulate key aspects of the disease, including the synthesis and accumulation of Z-AAT polymers.[4]
These "disease-in-a-dish" models provide an invaluable platform for studying disease mechanisms and for the screening and evaluation of novel therapeutic agents, such as small molecule A1AT modulators. This document provides detailed application notes and protocols for the use of a representative A1AT modulator, herein referred to as "A1AT Modulator 2," in iPSC-derived hepatocytes.
Note: The specific compound "this compound" is used as a representative placeholder for a class of small molecules designed to reduce the polymerization of Z-AAT and/or enhance its clearance. The protocols and data presented are based on published studies using similar small molecule modulators, such as LRRK2 inhibitors (e.g., CZC-25146) and autophagy enhancers (e.g., carbamazepine), in iPSC-hepatocyte models of AATD.
Principle of Action
This compound is hypothesized to act by one or a combination of the following mechanisms:
-
Inhibition of Z-AAT Polymerization: The modulator may directly bind to the Z-AAT monomer, stabilizing it in a conformation that is less prone to polymerization.
-
Enhancement of Proteostasis: The modulator may upregulate cellular quality control pathways, such as autophagy, to promote the degradation of Z-AAT polymers.
The intended outcome of treatment with this compound in iPSC-derived hepatocytes is a reduction in the intracellular burden of Z-AAT polymers and an increase in the secretion of monomeric, functional AAT.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating the effects of A1AT modulators in iPSC-derived hepatocytes.
Table 1: Dose-Response Effect of this compound on Intracellular Z-AAT Polymer Levels
| Modulator Concentration (µM) | Intracellular Z-AAT Polymer Level (% of Vehicle Control) |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 60% |
| 10 | 35% |
| 50 | 20% |
Table 2: Effect of this compound (10 µM) on Secreted AAT Levels
| Treatment | Secreted AAT (ng/mL) |
| Vehicle Control | 50 |
| This compound | 150 |
Table 3: Time-Course of this compound (10 µM) Effect on Intracellular Z-AAT Polymers
| Treatment Duration (hours) | Intracellular Z-AAT Polymer Level (% of Vehicle Control at 0h) |
| 0 | 100% |
| 24 | 70% |
| 48 | 45% |
| 72 | 30% |
Table 4: Cell Viability Following Treatment with this compound
| Modulator Concentration (µM) | Cell Viability (% of Vehicle Control) |
| 0 (Vehicle) | 100% |
| 1 | 98% |
| 10 | 95% |
| 50 | 92% |
| 100 | 75% |
Experimental Protocols
Protocol 1: Differentiation of AATD-iPSCs into Hepatocyte-Like Cells (HLCs)
This protocol describes a common method for the directed differentiation of iPSCs into HLCs.
Materials:
-
AATD patient-derived iPSCs
-
Matrigel-coated 6-well plates
-
mTeSR1 medium
-
ROCK inhibitor (Y-27632)
-
Definitive Endoderm (DE) Medium: RPMI-1640, B27 supplement (minus insulin), 100 ng/mL Activin A, 10 ng/mL BMP4, 20 ng/mL FGF2
-
Hepatic Endoderm (HE) Medium: RPMI-1640, B27 supplement, 20 ng/mL BMP4, 10 ng/mL FGF2
-
Immature Hepatocyte (IMH) Medium: RPMI-1640, B27 supplement, 20 ng/mL HGF
-
Mature Hepatocyte (MH) Medium: Hepatocyte maturation medium (e.g., DMEM, 10% FBS, dexamethasone, Oncostatin M)
Procedure:
-
Day 0: Plate iPSCs onto Matrigel-coated plates in mTeSR1 medium with 4 µM ROCK inhibitor.
-
Day 1: When cells reach optimal confluency, replace mTeSR1 with DE medium.
-
Days 2-4: Change DE medium daily.
-
Day 5: Replace DE medium with HE medium.
-
Days 6-9: Change HE medium daily.
-
Day 10: Replace HE medium with IMH medium.
-
Days 11-14: Change IMH medium daily.
-
Day 15 onwards: Replace IMH medium with MH medium. Change medium daily. HLCs are typically ready for experiments between days 20-25 of differentiation.
Protocol 2: Treatment of iPSC-Derived HLCs with this compound
Materials:
-
Mature iPSC-derived HLCs (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Mature Hepatocyte (MH) Medium
-
Vehicle control (DMSO)
Procedure:
-
Dose-Response Experiment:
-
Prepare serial dilutions of this compound in MH medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Include a vehicle control with the same final concentration of DMSO as the highest modulator concentration.
-
Aspirate the old medium from the HLCs and add the medium containing the different concentrations of the modulator or vehicle.
-
Incubate for 48-72 hours.
-
Collect cell culture supernatants for AAT secretion analysis and lyse the cells for intracellular A1AT polymer analysis.
-
-
Time-Course Experiment:
-
Treat HLCs with a fixed, effective concentration of this compound (e.g., 10 µM) and a vehicle control.
-
At various time points (e.g., 0, 24, 48, 72 hours), collect supernatants and cell lysates for analysis.
-
Protocol 3: Quantification of Secreted AAT by ELISA
Materials:
-
Human A1AT ELISA Kit (e.g., Abcam ab108799 or similar)
-
Cell culture supernatants from Protocol 2
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, centrifuge the collected cell culture supernatants at 1,000 x g for 20 minutes to remove debris.
-
Prepare a standard curve using the provided A1AT standard.
-
Add standards and samples to the pre-coated microplate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of AAT in the samples based on the standard curve.
Protocol 4: Immunofluorescence Staining of Intracellular A1AT Polymers
Materials:
-
iPSC-derived HLCs grown on coverslips
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-AAT polymer-specific monoclonal antibody (e.g., 2C1)
-
Secondary antibody: fluorescently-labeled anti-mouse IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the HLCs with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-AAT polymer antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the fluorescence intensity or the number of polymer-positive cells.
Protocol 5: Cell Viability Assay
Materials:
-
iPSC-derived HLCs treated as in Protocol 2
-
Cell viability assay kit (e.g., CellTiter-Glo Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the specific cell viability assay kit.
-
Briefly, add the assay reagent directly to the cell culture wells.
-
Incubate for the recommended time to allow for cell lysis and signal generation.
-
Measure the luminescence using a luminometer.
-
Express the results as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Z-A1AT polymerization pathway in hepatocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. The Autophagy Pathway: A Critical Route in the Disposal of Alpha 1-Antitrypsin Aggregates That Holds Many Mysteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α1-Antitrypsin polymerization and the serpinopathies: pathobiology and prospects for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Directed Differentiation of Human Induced Pluripotent Stem Cells (iPSCs) to a Hepatic Lineage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Functional Alpha-1 Antitrypsin (AAT) Levels in Response to A1AT Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin (AAT) is a critical serine protease inhibitor that protects tissues from damage caused by neutrophil elastase, particularly in the lungs. Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of functional AAT, leading to an increased risk of developing lung and liver disease. A1AT modulators are a class of therapeutic agents designed to increase the levels or enhance the function of AAT. Assessing the efficacy of these modulators requires robust and reliable methods for measuring functional AAT levels.
These application notes provide detailed protocols for three common methods to quantify the functional activity of AAT: a chromogenic neutrophil elastase (NE) inhibition assay, a fluorometric NE inhibition assay, and an ELISA-based method for detecting the AAT-NE complex.
Methods for Measuring Functional AAT Levels
The primary function of AAT is to inhibit neutrophil elastase. Therefore, the most common functional assays measure the ability of AAT in a sample (e.g., serum, plasma, or cell culture supernatant) to inhibit the enzymatic activity of a known amount of neutrophil elastase.
Chromogenic Neutrophil Elastase Inhibition Assay
This assay measures the residual activity of neutrophil elastase after incubation with an AAT-containing sample. The remaining elastase cleaves a chromogenic substrate, producing a colored product that can be quantified spectrophotometrically. The amount of color produced is inversely proportional to the functional AAT activity in the sample.
Fluorometric Neutrophil Elastase Inhibition Assay
Similar to the chromogenic assay, the fluorometric assay measures the residual activity of neutrophil elastase. However, it utilizes a fluorogenic substrate that releases a fluorescent molecule upon cleavage. This method offers higher sensitivity compared to the chromogenic assay.
AAT-Neutrophil Elastase Complex ELISA
This immunoassay directly quantifies the complex formed between functional AAT and neutrophil elastase. This method is highly specific for functional AAT as only active AAT can form a stable complex with elastase.
Data Presentation
The following tables summarize key quantitative parameters for the described assays, allowing for easy comparison.
Table 1: Assay Performance Characteristics
| Parameter | Chromogenic Assay | Fluorometric Assay | AAT-NE Complex ELISA |
| Dynamic Range (Serum) | 1 - 5.6 µM[1] | ~0.1 - 2 µM | 15.6 - 1000 ng/ml[2] |
| Dynamic Range (BALF) | 14 - 56 nM[1] | ~1 - 50 nM | Varies by kit |
| Sensitivity | Moderate | High | High |
| Throughput | High | High | Medium to High |
| Endpoint | Absorbance (450 nm)[3] | Fluorescence (Ex/Em = 400/505 nm)[4] | Absorbance (450 nm) |
Table 2: Key Reagents and Equipment
| Reagent/Equipment | Chromogenic Assay | Fluorometric Assay | AAT-NE Complex ELISA |
| Enzyme | Human Neutrophil Elastase | Human Neutrophil Elastase | N/A (measures complex) |
| Substrate | MeOSuc-AAPV-pNA | Fluorogenic Peptide Substrate | TMB Substrate |
| Standard | WHO AAT International Standard | Purified functional AAT | AAT-NE Complex Standard |
| Detection Instrument | Microplate Spectrophotometer | Microplate Fluorometer | Microplate Spectrophotometer |
| Plate Type | 96-well clear flat-bottom | 96-well black flat-bottom | 96-well high-binding |
Experimental Protocols
Protocol 1: Chromogenic Neutrophil Elastase Inhibition Assay
This protocol is adapted from methodologies described for measuring anti-neutrophil elastase capacity (ANEC).
Materials:
-
Human Neutrophil Elastase (NE)
-
Chromogenic Substrate (e.g., MeOSuc-AAPV-pNA)
-
Assay Buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 0.1% Brij-35, pH 7.5)
-
Purified functional AAT standard
-
Test samples containing AAT (e.g., serum, plasma, cell lysate)
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare AAT Standards and Samples:
-
Prepare a standard curve of purified functional AAT in Assay Buffer (e.g., 0-100 nM).
-
Dilute test samples to fall within the range of the standard curve. Serum samples may require a high dilution (e.g., 1:500 to 1:2000) in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of AAT standards and diluted samples to the wells of the microplate in duplicate.
-
Include a "no AAT" control (Assay Buffer only) and a "no elastase" control (substrate only).
-
-
Incubation with Neutrophil Elastase:
-
Prepare a working solution of human NE in Assay Buffer (e.g., 200 nM).
-
Add 25 µL of the NE working solution to all wells except the "no elastase" control.
-
Incubate the plate for 30 minutes at 37°C to allow AAT to inhibit NE.
-
-
Substrate Addition and Signal Development:
-
Prepare a working solution of the chromogenic substrate in Assay Buffer (e.g., 1 mM).
-
Add 25 µL of the substrate solution to all wells.
-
Incubate the plate at 37°C for 15-30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Subtract the absorbance of the "no elastase" control from all other readings.
-
Plot the absorbance versus the concentration of the AAT standards. The resulting curve will be inverse, with higher AAT concentrations leading to lower absorbance.
-
Calculate the concentration of functional AAT in the test samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Fluorometric Neutrophil Elastase Inhibitor Screening Assay
This protocol is based on commercially available kits for screening NE inhibitors.
Materials:
-
Human Neutrophil Elastase (NE)
-
Fluorogenic NE Substrate
-
Assay Buffer
-
Purified functional AAT standard or a known NE inhibitor (e.g., Sivelestat)
-
Test compounds (A1AT modulators)
-
96-well black flat-bottom microplate
-
Microplate fluorometer (Ex/Em = 400/505 nm)
Procedure:
-
Prepare Reagents:
-
Reconstitute and dilute the NE, substrate, and AAT standard/inhibitor control according to the manufacturer's instructions.
-
Dissolve and dilute test compounds to the desired screening concentrations.
-
-
Assay Plate Setup:
-
Add 25 µL of diluted test compounds, AAT standard/inhibitor control, and vehicle control to the wells.
-
-
Enzyme Addition and Incubation:
-
Prepare a working solution of NE.
-
Add 50 µL of the NE solution to each well (except for a no-enzyme background control).
-
Mix and incubate for 5-10 minutes at 37°C.
-
-
Substrate Addition and Kinetic Reading:
-
Prepare a reaction mix containing the fluorogenic substrate.
-
Add 25 µL of the substrate reaction mix to all wells.
-
Immediately place the plate in a microplate fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity (Ex/Em = 400/505 nm) every minute for 30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of substrate cleavage (slope of the linear portion of the kinetic curve).
-
Calculate the percent inhibition for each test compound relative to the vehicle control.
-
Determine the IC50 value for active compounds by plotting percent inhibition against the log of the compound concentration.
-
Protocol 3: AAT-Neutrophil Elastase Complex ELISA
This protocol describes a sandwich ELISA to quantify the complex formed between AAT and NE.
Materials:
-
96-well microplate coated with a capture antibody against AAT
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
AAT-NE complex standards
-
Test samples
-
Detection Antibody: HRP-conjugated polyclonal antibody against human neutrophil elastase
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation and Complex Formation (if not already formed):
-
If starting with AAT-containing samples, incubate a known excess of human NE with the samples for 1 hour at 37°C to allow complex formation.
-
Prepare a standard curve of pre-formed AAT-NE complex.
-
-
ELISA Protocol:
-
Wash the antibody-coated plate 2 times with Wash Buffer.
-
Block the plate with 200 µL of Blocking Buffer for 1 hour at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of standards and samples (in duplicate) to the wells and incubate for 2 hours at room temperature.
-
Wash the plate 4 times.
-
Add 100 µL of the HRP-conjugated anti-NE detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add 100 µL of TMB Substrate Solution to each well and incubate for 15-20 minutes in the dark.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm.
-
Subtract the blank reading from all standards and samples.
-
Plot the absorbance versus the concentration of the AAT-NE complex standards.
-
Determine the concentration of the AAT-NE complex in the samples from the standard curve.
-
Visualizations
Experimental Workflow for Screening A1AT Modulator 2
Caption: Workflow for evaluating an A1AT modulator's efficacy.
Signaling Pathway of AAT-Mediated Protease Inhibition
Caption: Mechanism of AAT protection against elastase-mediated damage.
References
- 1. Methodologies for the Determination of Blood Alpha1 Antitrypsin Levels: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Neutrophil Elastase alpha 1 Proteinase Inhibitor Complex ELISA Kit (ARG80507) - arigo Biolaboratories [arigobio.com]
- 3. eaglebio.com [eaglebio.com]
- 4. abcam.com [abcam.com]
Techniques for Evaluating the Anti-inflammatory Effects of Alpha-1 Antitrypsin (A1AT)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin (A1AT) is a serine protease inhibitor (serpin) primarily known for its role in protecting lung tissue from damage caused by neutrophil elastase.[1][2] Beyond its anti-protease activity, A1AT exhibits significant anti-inflammatory and immunomodulatory properties, making it a subject of intense research for therapeutic applications in a variety of inflammatory and autoimmune diseases.[3][4] These effects are mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines, modulation of immune cell activity, and interference with key signaling pathways.[1] This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of A1AT and its potential modulators.
Data Presentation: In Vitro and In Vivo Anti-inflammatory Effects of A1AT
The following tables summarize quantitative data from studies evaluating the anti-inflammatory effects of A1AT in various experimental models.
Table 1: In Vitro Inhibition of Pro-inflammatory Cytokine Release
| Cell Type | Stimulant | A1AT Concentration | Cytokine | Percent Inhibition | Reference |
| Human Monocytes | Lipopolysaccharide (LPS) | Not Specified | TNF-α, IL-1β | Significant Inhibition | |
| Human Neutrophils | Lipopolysaccharide (LPS) | Not Specified | TNF-α, IL-8 | Significant Reduction | |
| Mouse Bone Marrow Neutrophils | Lipopolysaccharide (LPS) | Not Specified | TNF-α, KC | Significant Reduction | |
| Human Whole Blood | S. epidermidis | Not Specified | IL-8, IL-6, TNF-α, IL-1β | Significant Inhibition |
Table 2: In Vivo Reduction of Inflammatory Markers in Animal Models
| Animal Model | Condition | A1AT Treatment | Marker | Percent Reduction | Reference |
| Mice | LPS-induced acute lung injury | Native A1AT | Infiltrating neutrophils | 23% | |
| Mice | LPS-induced acute lung injury | Recombinant A1AT (rAAT) | Infiltrating neutrophils | 68% | |
| Mice | LPS-induced acute lung injury | Native A1AT | Lavage fluid TNF-α | 70% | |
| Mice | LPS-induced acute lung injury | Recombinant A1AT (rAAT) | Lavage fluid TNF-α | 80% | |
| Mice | LPS-induced acute lung injury | Native A1AT | Lavage fluid KC (CXCL1) | 64% | |
| Mice | LPS-induced acute lung injury | Recombinant A1AT (rAAT) | Lavage fluid KC (CXCL1) | 90% | |
| Mice | Oxygen-induced retinopathy | 120 mg/kg A1AT | Retinal TNF mRNA | Significant Reduction | |
| Mice | Oxygen-induced retinopathy | 120 mg/kg A1AT | Retinal MCP-1 mRNA | Significant Reduction |
Key Signaling Pathways Modulated by A1AT
A1AT exerts its anti-inflammatory effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. A1AT has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. This inhibition can occur through the prevention of IκBα phosphorylation and degradation.
References
- 1. Immune-modulating effects of alpha-1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-1 Antitrypsin as a Regulatory Protease Inhibitor Modulating Inflammation and Shaping the Tumor Microenvironment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: A1AT Modulator 2 in Combination with Other AATD Therapies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on a hypothetical small molecule, "A1AT Modulator 2," representative of a class of investigational corrector molecules for Alpha-1 Antitrypsin Deficiency (AATD). Due to limited publicly available information on a specific compound with this name (e.g., HY-135279), this document is intended to provide a framework for the preclinical evaluation of such a modulator in combination with established therapies. The experimental data presented is illustrative and not derived from actual studies of a specific "this compound."
Introduction
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by reduced levels of functional alpha-1 antitrypsin (AAT), a serine protease inhibitor. The most common severe form is due to the PiZ mutation, which leads to the misfolding and polymerization of the Z-AAT protein within hepatocytes. This results in a "loss-of-function" effect, leaving the lungs susceptible to damage from neutrophil elastase, and a "gain-of-toxic-function" effect, causing liver disease.
Current therapeutic strategies for AATD primarily involve intravenous augmentation therapy with purified human AAT, which addresses the lung disease by increasing circulating AAT levels. However, this approach does not treat the underlying liver pathology. Novel therapeutic modalities are in development, including gene therapies and small molecule "correctors" or "modulators" that aim to improve the folding and secretion of Z-AAT.
This document outlines the rationale and provides experimental protocols for evaluating the combination of a hypothetical small molecule, This compound , with standard AAT augmentation therapy. The central hypothesis is that a combination approach could offer synergistic benefits by not only increasing the circulating levels of functional AAT but also by reducing the toxic polymer load in the liver.
Mechanism of Action: A Hypothetical this compound
For the purpose of these notes, This compound is conceptualized as an orally bioavailable small molecule that acts as a pharmacological chaperone or corrector. Its proposed mechanism involves binding to the misfolded Z-AAT protein, stabilizing its conformation, and thereby facilitating its proper folding and subsequent secretion from hepatocytes. This dual action is expected to increase circulating levels of functional AAT and reduce the accumulation of proteotoxic polymers in the liver.
Rationale for Combination Therapy: this compound and Augmentation Therapy
The combination of this compound with standard AAT augmentation therapy is proposed to have synergistic effects:
-
Enhanced Protection of the Lungs: Augmentation therapy directly increases serum AAT levels. This compound would contribute to this by promoting the secretion of the patient's own corrected Z-AAT. This could potentially allow for lower or less frequent dosing of augmentation therapy.
-
Addressing Liver Disease: Augmentation therapy does not impact the liver pathology of AATD. This compound, by reducing the polymerization and accumulation of Z-AAT in hepatocytes, could mitigate liver damage, a key unmet need in AATD treatment.
-
Improved Quality of Secreted AAT: this compound may improve the specific activity of the secreted Z-AAT, making it a more effective protease inhibitor.
Data Presentation: Hypothetical Preclinical Data
The following tables summarize hypothetical quantitative data from preclinical studies evaluating the efficacy of this compound alone and in combination with AAT augmentation therapy in a PiZ transgenic mouse model of AATD.
Table 1: Effects of this compound and Augmentation Therapy on Serum AAT Levels and Liver Pathology in PiZ Mice
| Treatment Group | Serum Human AAT (µg/mL) | Liver AAT Polymer Load (% Area) | Serum ALT (U/L) |
| Vehicle Control | 50 ± 10 | 15 ± 3 | 120 ± 25 |
| This compound | 150 ± 20 | 8 ± 2 | 80 ± 15 |
| Augmentation Therapy | 500 ± 50 | 14 ± 3 | 115 ± 20 |
| Combination Therapy | 620 ± 60 | 7 ± 2 | 75 ± 12 |
Table 2: Effects of Combination Therapy on Lung Inflammation and Protease Activity in PiZ Mice
| Treatment Group | BALF Neutrophil Count (x10^4) | BALF Neutrophil Elastase Activity (mU/mL) |
| Vehicle Control | 25 ± 5 | 50 ± 10 |
| This compound | 20 ± 4 | 40 ± 8 |
| Augmentation Therapy | 10 ± 3 | 15 ± 5 |
| Combination Therapy | 8 ± 2 | 10 ± 4 |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound in a Z-AAT Secreting Cell Line
Objective: To determine the effect of this compound on the secretion and intracellular accumulation of Z-AAT in a cellular model.
Materials:
-
Hepatoma cell line stably expressing human Z-AAT (e.g., Huh7.5-Z)
-
This compound (HY-135279 or equivalent)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Human AAT ELISA kit
-
Reagents for Western blotting (primary anti-AAT antibody, secondary HRP-conjugated antibody, ECL substrate)
Procedure:
-
Cell Culture and Treatment:
-
Plate Z-AAT expressing cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Wash the cells with PBS and lyse them with lysis buffer to obtain cell lysates.
-
-
Quantification of Secreted AAT (ELISA):
-
Use a human AAT ELISA kit to quantify the concentration of AAT in the cell culture supernatant according to the manufacturer's instructions.
-
-
Analysis of Intracellular AAT (Western Blot):
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against human AAT, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an ECL substrate and quantify the band intensities. Differentiate between monomeric and polymeric forms of AAT based on their migration pattern.
-
Protocol 2: In Vivo Evaluation of Combination Therapy in a PiZ Transgenic Mouse Model
Objective: To assess the in vivo efficacy of this compound in combination with AAT augmentation therapy on liver and lung pathology in PiZ mice.
Materials:
-
PiZ transgenic mice
-
This compound
-
Clinical-grade human AAT for augmentation therapy
-
Materials for blood collection (e.g., retro-orbital sinus)
-
Human AAT ELISA kit
-
Reagents for liver histology (formalin, paraffin, PAS-D stain, anti-AAT polymer specific antibody)
-
Materials for bronchoalveolar lavage (BAL)
-
Neutrophil elastase activity assay kit
Procedure:
-
Animal Grouping and Treatment:
-
Divide PiZ mice into four groups: Vehicle control, this compound, Augmentation Therapy, and Combination Therapy.
-
Administer this compound daily via oral gavage.
-
Administer human AAT weekly via intravenous injection.
-
Treat the animals for a predefined period (e.g., 4-8 weeks).
-
-
Serum AAT Level Measurement:
-
Collect blood samples at baseline and at the end of the study.
-
Measure human AAT levels in the serum using an ELISA.
-
-
Assessment of Liver Pathology:
-
At the end of the study, euthanize the mice and perfuse the livers with saline.
-
Fix a portion of the liver in formalin and embed in paraffin.
-
Perform Periodic acid-Schiff with diastase (PAS-D) staining to visualize AAT globules.
-
Perform immunohistochemistry with an antibody specific for polymeric AAT.
-
Quantify the polymer load using image analysis software.
-
-
Assessment of Lung Inflammation:
-
Perform bronchoalveolar lavage (BAL) to collect lung fluid and cells.
-
Determine the total and differential cell counts in the BAL fluid.
-
Measure neutrophil elastase activity in the BAL fluid using a fluorometric assay kit.
-
Visualizations
Caption: Mechanism of this compound and Augmentation Therapy.
Caption: Preclinical evaluation workflow for combination therapy.
Application Notes: Delivery Methods for A1AT Modulators in Animal Models
An important note regarding the topic "A1AT modulator 2": This specific designation does not correspond to a universally recognized molecule in the published scientific literature. Therefore, these application notes provide a comprehensive overview of delivery methods for various classes of Alpha-1 Antitrypsin (AAT) modulators currently under investigation in preclinical animal models. These strategies aim to address AAT deficiency (AATD) through different mechanisms, including small molecule correctors, gene therapy, oligonucleotide-based therapies, and protein augmentation.
These protocols are intended for researchers, scientists, and drug development professionals working on therapeutic strategies for Alpha-1 Antitrypsin Deficiency (AATD). The following sections detail methodologies for the in vivo delivery of different classes of AAT modulators in relevant animal models, primarily the PiZ transgenic mouse, which expresses the human Z-mutant AAT protein and recapitulates the liver disease phenotype[1].
Small Molecule Modulators (Polymerization Inhibitors / Correctors)
Small molecule modulators are designed to bind to the mutant Z-AAT protein, preventing its polymerization within the endoplasmic reticulum of hepatocytes and promoting its proper folding and secretion.
Data Summary: In Vivo Administration of Small Molecule A1AT Modulators
| Modulator Type / Name | Animal Model | Administration Route | Dosage | Vehicle / Formulation | Key Outcome |
| Chemical Chaperone (4-PBA) | PiZ Mice | Oral | Not specified | Not specified | Increased serum AAT levels[2] |
| LRRK2 Inhibitor (CZC-25146) | PiZ Mice | Oral Gavage | Not specified | Not specified | Reduced Z-AAT polymer load in the liver[3] |
| Polymerization Inhibitor (UFC1) | PiZ Mice | Intraperitoneal (IP) | Not specified | DMSO | Inhibited intracellular accumulation of Z-hAAT[4] |
| Oral Protein Chaperone (VX-814) | Not specified | Oral | Not specified | Not specified | Trial terminated; unable to reach target exposure levels safely[2] |
Experimental Protocol: Oral Gavage Delivery of a Small Molecule Modulator in PiZ Mice
This protocol describes the administration of a small molecule A1AT modulator to PiZ transgenic mice to assess its effect on liver Z-AAT accumulation.
Materials:
-
PiZ transgenic mice
-
Investigational small molecule modulator
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water, DMSO)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the small molecule compound.
-
Prepare the vehicle solution.
-
Suspend or dissolve the compound in the vehicle to the desired final concentration (e.g., 10 mg/mL). Ensure homogeneity by vortexing or sonicating if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the dosing solution to administer (e.g., for a 100 mg/kg dose in a 25g mouse, administer 0.25 mL of a 10 mg/mL solution).
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Insert the gavage needle into the esophagus via the side of the mouth. The needle should pass with minimal resistance. Caution: Improper technique can cause esophageal or tracheal injury.
-
Slowly dispense the solution from the syringe.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Post-Dosing Analysis:
-
At predetermined time points, collect blood samples via tail vein or terminal cardiac puncture to measure serum levels of human AAT.
-
Harvest liver tissue for analysis.
-
Perform immunohistochemistry (IHC) to visualize Z-AAT polymer accumulation.
-
Conduct Western blot analysis on soluble and insoluble liver fractions to quantify Z-AAT protein levels.
-
Workflow for small molecule delivery via oral gavage.
Gene Therapy (rAAV Vectors)
Recombinant adeno-associated virus (rAAV) vectors are used to deliver a functional copy of the human AAT gene (SERPINA1) to achieve long-term, stable expression of the AAT protein. Delivery can be targeted to specific tissues like muscle or the liver.
Data Summary: rAAV-AAT Gene Therapy Delivery in Animal Models
| Vector | Animal Model | Administration Route | Vector Dose (vg/kg) | Key Outcome |
| rAAV1-CB-hAAT | Non-Human Primates | Intramuscular (IM) | 6 x 10¹¹ - 6 x 10¹² | Dose-dependent increase in serum AAT; failed to reach therapeutic threshold. |
| rAAV1-CB-hAAT | Non-Human Primates | Limb Perfusion | 3 x 10¹² - 1.3 x 10¹³ | Safe, but serum AAT levels reached only ~50% of target. |
| Ad-alpha1AT | Cotton Rats | Intraperitoneal (IP) | 10⁹ pfu (total) | Serum hAAT detectable for up to 24 days, peaking at 3.4 µg/mL. |
| rAAV8-3X-siRNA | PiZ Mice | Intravenous (IV) | Not specified | Decreased total human AAT and cleared Z-AAT accumulation in the liver. |
Experimental Protocol: Intramuscular (IM) Delivery of rAAV-AAT Vector in Mice
This protocol details the IM injection of an rAAV vector expressing human AAT to achieve systemic protein expression from muscle tissue.
Materials:
-
C57BL/6 or other appropriate mouse strain
-
rAAV vector encoding human AAT (e.g., rAAV1-CB-hAAT)
-
Sterile phosphate-buffered saline (PBS) or similar physiological buffer
-
Insulin syringes with 28-30 gauge needles
-
Anesthesia (e.g., isoflurane)
-
Animal clippers
Procedure:
-
Vector Preparation:
-
Thaw the rAAV vector stock on ice.
-
Dilute the vector to the final desired concentration in sterile PBS. The final volume for injection should be between 30-50 µL per muscle.
-
Keep the diluted vector on ice until use.
-
-
Animal Preparation and Injection:
-
Anesthetize the mouse using an isoflurane chamber.
-
Remove hair from the injection site (e.g., tibialis anterior muscle) using clippers.
-
Position the mouse to expose the target muscle.
-
Insert the needle into the belly of the muscle.
-
Slowly inject the vector solution (30-50 µL).
-
Withdraw the needle and monitor the mouse until it recovers from anesthesia.
-
-
Post-Injection Analysis:
-
Collect blood samples weekly or bi-weekly via the saphenous or tail vein.
-
Use an ELISA specific for human AAT to quantify serum protein levels over time.
-
At the end of the study, harvest the injected muscle and other organs (liver, spleen, heart) to assess vector biodistribution using qPCR for vector genomes.
-
Workflow for rAAV-mediated gene therapy via IM injection.
Oligonucleotide-Based Therapies (ASO/siRNA)
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are designed to bind to the mRNA of mutant Z-AAT, leading to its degradation and thereby reducing the synthesis of the toxic protein in hepatocytes.
Data Summary: Oligonucleotide Delivery in Animal Models
| Modulator Type | Animal Model | Administration Route | Dosage | Key Outcome |
| AAT-ASOs | PiZ Mice | Subcutaneous (SC) or Intraperitoneal (IP) | Not specified | Dramatic reduction in Z-AAT RNA and protein levels; reversal of liver disease. |
| siRNA constructs | Transgenic Mice | Systemic | Not specified | Reduced soluble and aggregated hepatic AAT and circulating AAT levels. |
| rAAV-siRNA | PiZ Mice | Intravenous (IV) | Not specified | Cleared Z-AAT accumulation in the liver within 3 weeks. |
Experimental Protocol: Subcutaneous (SC) Delivery of ASOs in PiZ Mice
This protocol describes the systemic administration of ASOs to knock down Z-AAT expression in the liver of PiZ mice.
Materials:
-
PiZ transgenic mice
-
Chemically modified AAT-ASO
-
Sterile, nuclease-free PBS
-
Insulin syringes with 28-30 gauge needles
-
Animal scale
Procedure:
-
ASO Preparation:
-
Dilute the ASO stock solution in sterile, nuclease-free PBS to the desired final concentration. Typical injection volumes are 100-200 µL.
-
-
Animal Dosing:
-
Weigh each mouse to calculate the correct dose.
-
Gently restrain the mouse and lift the skin to form a "tent" in the interscapular region (nape of the neck).
-
Insert the needle into the subcutaneous space at the base of the tented skin, being careful not to puncture the underlying muscle.
-
Inject the ASO solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Dosing Analysis:
-
At specified endpoints, harvest liver and collect blood.
-
RNA Analysis: Isolate total RNA from liver tissue and perform RT-qPCR to quantify Z-AAT mRNA levels relative to a housekeeping gene.
-
Protein Analysis:
-
Measure human AAT levels in serum via ELISA.
-
Prepare soluble and insoluble protein fractions from liver lysates and analyze by Western blot to assess the reduction in Z-AAT monomers and polymers.
-
-
Protein Augmentation Therapy
This approach involves administering functional AAT protein (plasma-derived or recombinant) to increase circulating levels and protect tissues, particularly the lungs, from proteolytic damage.
Data Summary: AAT Protein Delivery in Animal Models
| AAT Type | Animal Model | Administration Route | Dosage (mg/kg) | Key Outcome |
| hAAT (Glassia®) | Mice (Islet Transplant) | Intraperitoneal (IP) | 60 | Prolonged graft survival, serum hAAT ~1 µg/mL. |
| hAAT (Glassia®) | Mice (Islet Transplant) | Subcutaneous (SC) | 60 | Prolonged graft survival, delayed peak serum levels compared to IP. |
| AAT/PEG-AAT | Mice | Intravenous (IV) | Not specified | PEGylation prolonged plasma half-life by 1.6 times. |
| rAAT | Mice (ALI model) | Intratracheal (IT) | 5 and 30 | Dose-dependent inhibition of neutrophil elastase in the lung. |
Experimental Protocol: Intratracheal (IT) Instillation of AAT in Mice
This protocol is for direct delivery of AAT to the lungs to study its local efficacy, for instance in a model of acute lung injury (ALI).
Materials:
-
BALB/c mice or other relevant strain
-
Recombinant or plasma-derived AAT
-
Sterile saline
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane)
-
Intratracheal instillation device (e.g., Penn-Century MicroSprayer)
-
Small animal laryngoscope or otoscope
Procedure:
-
AAT Preparation:
-
Dissolve lyophilized AAT or dilute stock AAT solution in sterile saline to the final concentration. A typical instillation volume for a mouse is 25-50 µL.
-
-
Animal Preparation and Instillation:
-
Anesthetize the mouse. Ensure a deep plane of anesthesia where the animal is unresponsive to a toe pinch.
-
Position the mouse on a slanted board (approx. 45 degrees) with its back down.
-
Visualize the trachea using a laryngoscope. Gently move the tongue aside to get a clear view of the vocal cords.
-
Carefully guide the tip of the instillation device past the vocal cords and into the trachea.
-
Administer the AAT solution in a single, quick pulse.
-
Hold the mouse in a vertical position for a few seconds to allow the fluid to disperse into the lungs.
-
Monitor the animal until it fully recovers from anesthesia.
-
-
Post-Instillation Analysis:
-
Induce lung injury if required by the experimental design (e.g., with LPS).
-
At the study endpoint, perform bronchoalveolar lavage (BAL) to collect fluid and cells. Measure AAT levels and inflammatory markers in the BAL fluid.
-
Harvest lung tissue for histology to assess inflammation and tissue damage.
-
Perform in situ activity assays (e.g., using a fluorescent neutrophil elastase substrate) to confirm AAT efficacy at the site of action.
-
Signaling concept for small molecule A1AT modulators.
References
- 1. Knockdown of Z Mutant Alpha-1 Antitrypsin In Vivo Using Modified DNA Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-1 antitrypsin deficiency research and emerging treatment strategies: what’s down the road? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Z alpha-1 antitrypsin polymers in human iPSC-hepatocytes and mice by LRRK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Long-Term Stability of A1AT Modulator 2 in Experimental Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and assessing the long-term stability of "A1AT modulator 2". Due to the limited availability of public, in-depth stability data for this specific compound, this document outlines recommended storage and handling procedures based on supplier information and provides detailed protocols for researchers to conduct their own long-term and forced degradation stability studies. These protocols are based on industry-standard practices and ICH guidelines.
Introduction to this compound
This compound is a small molecule compound identified as a modulator of Alpha-1 Antitrypsin (A1AT), a protein primarily synthesized in the liver. It is utilized in research for its potential therapeutic applications in infection and inflammation. Understanding the stability of this compound under various experimental and storage conditions is critical for ensuring the reliability and reproducibility of research results.
Recommended Storage and Handling
Proper storage and handling are paramount to maintaining the integrity of this compound. The following guidelines are based on commercially available information.
Stock Solutions: For long-term storage, it is recommended to prepare concentrated stock solutions in a suitable solvent, such as DMSO.[1][2][3]
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
To avoid repeated freeze-thaw cycles that can lead to degradation, it is advisable to aliquot the stock solution into single-use volumes.
Working Solutions for In Vivo Experiments: For in vivo studies, a common practice is to prepare the working solution fresh on the day of use.[1] A published protocol for preparing a working solution involves the following steps:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution and add it to 400 μL of PEG300, mixing thoroughly.
-
Add 50 μL of Tween-80 and mix again.
-
Finally, add 450 μL of saline to reach the final volume of 1 mL.
This will result in a 2.5 mg/mL solution with a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Protocols for Long-Term Stability Assessment
The following protocols are designed to guide the user in generating comprehensive long-term stability data for this compound.
Protocol 1: Long-Term Stability Study of this compound Solid State
Objective: To evaluate the stability of solid this compound under various temperature and humidity conditions over an extended period.
Materials:
-
This compound (at least three different batches)
-
Controlled environment stability chambers
-
Calibrated analytical balance
-
HPLC system with a UV detector
-
Appropriate HPLC column and solvents
-
Glass vials with airtight seals
Methodology:
-
Aliquot approximately 5-10 mg of this compound from each of the three batches into separate, labeled glass vials.
-
Place the vials in stability chambers under the following ICH-recommended conditions:
-
25°C ± 2°C / 60% RH ± 5% RH (long-term)
-
40°C ± 2°C / 75% RH ± 5% RH (accelerated)
-
5°C ± 3°C (refrigerated)
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove one vial from each batch and condition for analysis.
-
Prepare a solution of known concentration in a suitable solvent.
-
Analyze the sample using a validated stability-indicating HPLC method to determine the purity of the active ingredient and quantify any degradation products.
-
Record the results and compare them to the initial (time 0) data.
Data Presentation:
Table 1: Long-Term Stability of Solid this compound at 25°C / 60% RH
| Time (Months) | Batch 1 % Purity | Batch 2 % Purity | Batch 3 % Purity | Total Impurities (%) | Appearance |
| 0 | 99.8 | 99.7 | 99.9 | <0.2 | White Powder |
| 3 | |||||
| 6 | |||||
| 12 | |||||
| 24 | |||||
| 36 |
Table 2: Accelerated Stability of Solid this compound at 40°C / 75% RH
| Time (Months) | Batch 1 % Purity | Batch 2 % Purity | Batch 3 % Purity | Total Impurities (%) | Appearance |
| 0 | 99.8 | 99.7 | 99.9 | <0.2 | White Powder |
| 1 | |||||
| 3 | |||||
| 6 |
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under stress conditions. This is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
UV lamp for photostability testing
-
Oven for thermal stress testing
-
HPLC-MS system for peak identification
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize the solution before analysis.
-
Oxidation: Dissolve this compound in a suitable solvent and add 3% H2O2. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat at a temperature above the accelerated testing condition (e.g., 80°C) for a specified time.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze all stressed samples by HPLC-UV and HPLC-MS to identify and characterize the degradation products. The aim is to achieve 5-20% degradation of the active substance.
Data Presentation:
Table 3: Summary of Forced Degradation Study of this compound
| Stress Condition | Duration | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C | 24h | |||
| 0.1 N NaOH, 60°C | 24h | |||
| 3% H2O2, RT | 24h | |||
| 80°C Dry Heat | 48h | |||
| Photostability | 1.2M lux h |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for stability testing.
References
Troubleshooting & Optimization
Technical Support Center: A1AT Modulator 2 Experiments
Welcome to the technical support center for A1AT Modulator 2 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is designed to increase the expression of the functional alpha-1 antitrypsin (A1AT) protein. It targets the underlying genetic and molecular pathways that regulate the SERPINA1 gene, which is responsible for producing A1AT.[1] By enhancing the production of functional A1AT, the modulator aims to restore the protease-antiprotease balance in tissues, primarily protecting the lungs from neutrophil elastase-mediated damage.[1][2]
Q2: What are the recommended cell lines for in vitro experiments with this compound?
Hepatocellular carcinoma cell lines such as HepG2 or Huh7 are commonly used as they are of liver origin, the primary site of A1AT synthesis. Primary human hepatocytes are also a suitable, though more complex, model. For studying the anti-inflammatory effects, monocytic cell lines like THP-1 or primary peripheral blood mononuclear cells (PBMCs) can be utilized.
Q3: How can I measure the functional activity of A1AT after treatment with the modulator?
The functional activity of A1AT is typically assessed by its ability to inhibit neutrophil elastase. An anti-neutrophil elastase capacity (ANEC) assay is a standard method.[2][3] This enzymatic assay measures the inhibition of neutrophil elastase activity by A1AT in a given sample.
Q4: Are there any known off-target effects of this compound?
As with any small molecule, off-target effects are possible. It is recommended to perform cytotoxicity assays (e.g., MTT or LDH assays) to determine the appropriate concentration range for your experiments. Additionally, profiling the expression of other serpins or related inflammatory genes can help identify potential off-target activities.
Troubleshooting Guides
Low or No Increase in A1AT Expression
Problem: After treating cells with this compound, you do not observe a significant increase in A1AT protein levels as measured by ELISA or western blot.
| Possible Cause | Suggested Solution |
| Suboptimal Modulator Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak time for A1AT expression following treatment. |
| Cell Line In-responsiveness | Ensure the chosen cell line has the necessary cellular machinery to respond to the modulator. Consider using a different recommended cell line. |
| Modulator Degradation | Prepare fresh solutions of this compound for each experiment. Store the stock solution according to the manufacturer's instructions. |
| Assay Sensitivity | Verify the sensitivity of your ELISA or western blot. Use appropriate positive and negative controls. Consider a more sensitive detection method if necessary. |
Inconsistent Functional Assay Results
Problem: You are observing high variability in your A1AT functional assays (e.g., ANEC assay).
| Possible Cause | Suggested Solution |
| Sample Handling and Stability | Ensure consistent sample collection and storage conditions. Avoid repeated freeze-thaw cycles of serum or cell lysate samples. |
| Reagent Quality | Use high-quality, validated reagents, including the neutrophil elastase and the chromogenic substrate. |
| Assay Conditions | Strictly adhere to the validated protocol for the ANEC assay, paying close attention to incubation times and temperatures. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize variability in reagent and sample volumes. |
| Data Analysis | Ensure you are using a consistent and appropriate method for data analysis, including background subtraction and standard curve generation. |
Unexpected Cytotoxicity
Problem: You observe significant cell death in your cultures after treatment with this compound.
| Possible Cause | Suggested Solution |
| Modulator Concentration Too High | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of the modulator for your cell line. |
| Solvent Toxicity | If using a solvent like DMSO, ensure the final concentration in the culture medium is well below the toxic threshold (typically <0.1%). |
| Contamination | Check your cell cultures for any signs of bacterial or fungal contamination. |
| Interaction with Media Components | Ensure there are no known interactions between this compound and components of your cell culture medium. |
Experimental Protocols
A1AT Quantification by ELISA
This protocol outlines the general steps for quantifying A1AT in cell culture supernatants or lysates using a sandwich ELISA kit.
-
Coating: Coat a 96-well plate with a capture antibody specific for human A1AT and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add your samples (diluted as necessary) and a serial dilution of a known A1AT standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for A1AT and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the A1AT standards and calculate the concentration of A1AT in your samples.
Functional A1AT Assay (ANEC)
This protocol describes a method to measure the anti-neutrophil elastase capacity of A1AT in serum or cell culture supernatant.
-
Sample Preparation: Prepare your samples and A1AT standards.
-
Reaction Mixture: In a 96-well plate, add your sample or standard to a reaction buffer.
-
Neutrophil Elastase Addition: Add a known concentration of human neutrophil elastase to each well and incubate for a specified time (e.g., 15 minutes) to allow for A1AT-elastase binding.
-
Substrate Addition: Add a chromogenic neutrophil elastase substrate (e.g., MeOSuc-AAPV-pNA).
-
Kinetic Reading: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every minute for 15-30 minutes) using a microplate reader with kinetic capabilities.
-
Data Analysis: Calculate the rate of substrate cleavage (Vmax) for each well. The functional A1AT concentration is inversely proportional to the Vmax. Generate a standard curve using the A1AT standards to determine the functional A1AT concentration in your samples.
Visualizations
References
optimizing "A1AT modulator 2" dosage and administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1AT Modulator 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as compound 33) is a small molecule modulator of Alpha-1 Antitrypsin (A1AT). It is intended for research use in studies related to inflammation and infection.[1]
Q2: What are the known potency values for this compound?
The reported potency values for this compound are:
Q3: What is the primary mechanism of action of Alpha-1 Antitrypsin (A1AT) that this modulator may influence?
Alpha-1 Antitrypsin is a serine protease inhibitor (serpin) that plays a crucial role in protecting tissues from damage caused by inflammatory enzymes, particularly neutrophil elastase.[2][3] A1AT also exhibits immunomodulatory functions independent of its anti-protease activity, including anti-inflammatory, anti-apoptotic, and pro-autophagic effects. A1AT has been shown to modulate inflammatory responses by activating Protein Phosphatase 2A (PP2A), which in turn can suppress pro-inflammatory signaling pathways like NF-κB and p38 MAP kinase.
Q4: What are the potential signaling pathways affected by modulating A1AT?
Modulating A1AT activity can influence several key signaling pathways involved in inflammation and cellular homeostasis. A primary pathway involves the activation of Protein Phosphatase 2A (PP2A), which can dephosphorylate and thereby inactivate components of the TNF-α signaling cascade, reducing the inflammatory response. Additionally, A1AT can modulate NF-κB signaling, a central pathway in inflammation, and has anti-apoptotic effects by inhibiting caspases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | Compound Degradation: Improper storage of this compound stock solutions. | Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Incomplete Dissolution: The compound is not fully dissolved in the experimental media. | Ensure the stock solution is clear before further dilution. For in vivo studies, prepare fresh working solutions on the day of the experiment. | |
| Cell Line Variability: Different cell lines may have varying expression levels of A1AT or its interacting partners. | Characterize the expression of A1AT in your cell model. Consider using a positive control to ensure the pathway of interest is active. | |
| Poor solubility in aqueous media | Hydrophobicity of the compound: Small molecule modulators are often hydrophobic. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For final working solutions, use a vehicle containing co-solvents such as PEG300 and a surfactant like Tween-80 to improve solubility. |
| High background signal in assays | Non-specific binding: The modulator may be interacting with other proteins or components of the assay system. | Include appropriate vehicle controls in your experiments. Perform dose-response curves to identify the optimal concentration with the best signal-to-noise ratio. |
| Cell toxicity observed at higher concentrations | Off-target effects: High concentrations of the modulator may lead to cellular stress and toxicity. | Determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT or LDH assay). Work with concentrations below the toxic threshold. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol provides a method for preparing a 2.5 mg/mL suspended solution of this compound suitable for oral or intraperitoneal injection in animal models.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL. Ensure the solution is clear.
-
Prepare the vehicle: In a sterile tube, mix the components in the following volumetric ratios: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulate the final solution:
-
For a 1 mL final volume, start with 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until uniform.
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
-
Administration: Use the freshly prepared suspended solution on the same day for animal dosing.
Dosage Calculation:
The following table provides a starting point for calculating the required dosage. This may need to be optimized for your specific animal model and experimental design.
| Parameter | Example Value |
| Target Dosage (mg/kg) | 10 |
| Animal Weight (g) | 25 |
| Dosing Volume (µL) | 100 |
| Calculated Concentration (mg/mL) | 2.5 |
In Vitro Cell-Based Assay for Anti-inflammatory Activity
This protocol outlines a general workflow to assess the anti-inflammatory effects of this compound in a cell culture model.
Materials:
-
Human lung epithelial cells (e.g., A549) or macrophages (e.g., THP-1)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
ELISA kit for a pro-inflammatory cytokine (e.g., IL-6 or IL-8)
-
Cell lysis buffer and reagents for protein quantification (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for a predetermined time (e.g., 1-2 hours).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent like LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) for a specified duration (e.g., 6-24 hours).
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the concentration of the chosen pro-inflammatory cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize cytokine levels to the vehicle control and plot the dose-response curve for this compound.
Visualizations
Caption: this compound signaling pathway in inflammation.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
"A1AT modulator 2" off-target effects in cell models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1AT Modulator 2 in cell models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cytotoxicity in our cell model after treatment with this compound. What are the potential off-target effects?
A1: While specific off-target effects of this compound are under continuous investigation, similar small molecule modulators for A1AT have been associated with certain cellular stress pathways. One area of concern is the potential for off-target kinase inhibition. For instance, some strategies to reduce Z-AAT polymer accumulation involve targeting pathways like the c-Jun N-terminal kinase (JNK) pathway.[1] However, JNK has widespread roles in cellular function, and its inhibition can lead to unintended consequences.[1] Researchers should consider evaluating the activation state of common stress-activated protein kinases (SAPKs) like JNK and p38.
Another potential source of cytotoxicity could be related to the modulation of broader cellular protein quality control systems. While the intended effect is on A1AT, these modulators might subtly influence the folding or degradation of other proteins, leading to cellular stress.
Q2: How can we differentiate between on-target effects on A1AT polymerization and general cellular toxicity?
A2: To distinguish between the desired effects on A1AT and general cytotoxicity, it is recommended to perform a dose-response curve for both A1AT polymerization inhibition and cell viability. Ideally, there should be a therapeutic window where the modulator effectively reduces A1AT polymers without significantly impacting cell viability. For example, a study on the LRRK2 inhibitor CZC-25146 demonstrated a dose-dependent reduction in A1AT polymers alongside a corresponding cell viability curve, allowing for the determination of a therapeutic concentration.
It is also advisable to include a control cell line that does not express the Z-AAT protein. If cytotoxicity is observed in the control cell line at similar concentrations, it is more likely to be an off-target effect.
Q3: Our experiments show a reduction in intracellular A1AT polymers, but we are not seeing a corresponding increase in secreted functional A1AT. What could be the reason?
A3: This observation could be due to several factors. One possibility is that this compound is promoting the degradation of A1AT polymers rather than correcting their folding and facilitating secretion. Some compounds have been shown to enhance the clearance of intracellular A1AT aggregates.
Alternatively, the secreted A1AT may not be fully functional. It is crucial to assess the activity of the secreted A1AT, for instance, by measuring its ability to inhibit neutrophil elastase. A chemical chaperone like 4-phenylbutyric acid (PBA) was shown in a cell culture model to increase the secretion of functionally active A1ATZ.
Finally, the kinetics of secretion might be slower than anticipated. A time-course experiment measuring both intracellular polymer levels and extracellular functional A1AT is recommended to understand the dynamics of the cellular response to the modulator.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Problem: Significant variability is observed in A1AT polymer levels and cell viability assays across replicate experiments.
Possible Causes and Solutions:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
-
Compound Stability: this compound may be unstable in culture media over the course of the experiment.
-
Solution: Prepare fresh solutions of the modulator for each experiment and consider a media change with fresh compound for longer incubation periods.
-
-
Inconsistent Seeding Density: Variations in the initial number of cells can affect the final readout.
-
Solution: Ensure a consistent cell seeding density across all wells and plates. Perform cell counts before seeding.
-
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Problem: this compound shows promising results in cell models, but this does not translate to in vivo efficacy in animal models.
Possible Causes and Solutions:
-
Pharmacokinetics and Bioavailability: The compound may have poor absorption, rapid metabolism, or low distribution to the target tissue (liver) in vivo.
-
Solution: Conduct pharmacokinetic studies to determine the compound's profile. Formulation adjustments may be necessary to improve bioavailability.
-
-
Metabolic Inactivation: The modulator may be rapidly metabolized into an inactive form in vivo.
-
Solution: Analyze the metabolic stability of the compound in liver microsomes or hepatocytes from the animal model species.
-
-
Off-target Effects In Vivo: The compound may have off-target effects in vivo that were not apparent in the simplified cell culture model.
-
Solution: Perform a broader toxicity profiling in the animal model, including histopathology of major organs.
-
Quantitative Data Summary
| Modulator Class/Example | Cell Model | Effective Concentration | Cytotoxicity (IC50) | Outcome |
| LRRK2 Inhibitor (CZC-25146) | CHO-K1 (Tet-ON) | Dose-dependent polymer reduction | Not specified, but viability curve generated | Reduced A1AT polymer load |
| Chemical Chaperone (4-PBA) | Model Cell Culture | Not specified | Well-tolerated in PiZ mice | Increased secretion of functional A1ATZ |
| Polymerization Inhibitor (UFC1) | Z-hAAT Hepatocytes | Not specified | No significant toxicity observed | Reduced intracellular Z-hAAT protein levels |
Key Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantification of Intracellular A1AT Polymers by ELISA
-
Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a non-denaturing lysis buffer.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for A1AT polymers overnight at 4°C.
-
Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
-
Sample Incubation: Add cell lysates to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Add a biotinylated detection antibody against A1AT and incubate for 1 hour.
-
Streptavidin-HRP: Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 30 minutes.
-
Substrate Addition: Add TMB substrate and stop the reaction with sulfuric acid.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Quantify polymer levels relative to a standard curve of purified A1AT polymers.
Visualizations
Caption: Potential signaling pathways affected by this compound.
Caption: Experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
"A1AT modulator 2" solubility and stability issues
Disclaimer: Information on a specific compound designated "A1AT modulator 2" is not publicly available. This technical support center addresses common solubility and stability challenges encountered with hypothetical novel small molecule modulators of Alpha-1 Antitrypsin (A1AT), herein referred to as AM-2, intended for research and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My AM-2 powder is not dissolving in my aqueous buffer. What should I do?
A1: Poor aqueous solubility is a common issue with small molecule drug candidates.[1][2][3] The first step is to determine the optimal solvent for creating a stock solution. We recommend attempting to dissolve AM-2 in a small amount of a polar aprotic solvent such as DMSO or DMF before further dilution into your aqueous experimental buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your assay and does not exceed a level that could affect experimental outcomes (typically <1%).
Q2: AM-2 precipitates out of my cell culture medium upon dilution from a DMSO stock. How can I prevent this?
A2: Precipitation upon dilution into an aqueous medium is indicative of the compound's low thermodynamic solubility. To mitigate this, consider the following strategies:
-
Lower the final concentration: The desired final concentration may be above the solubility limit of AM-2 in the medium.
-
Use of Pluronic F-68: Incorporating a non-ionic surfactant like Pluronic F-68 in the cell culture medium can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Brief sonication of the final diluted solution can sometimes help in dissolving small amounts of precipitate.
-
Pre-warming the medium: Gently warming the cell culture medium to 37°C before adding the AM-2 stock solution can sometimes improve solubility.
Q3: How should I store my AM-2, both as a solid and in solution?
A3: For long-term storage, solid AM-2 should be stored at -20°C or -80°C, protected from light and moisture. Stock solutions in DMSO or other organic solvents should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. For aqueous solutions, it is recommended to prepare them fresh for each experiment.
Q4: I am observing a decrease in the activity of AM-2 in my multi-day experiment. What could be the cause?
A4: A decrease in activity over time may suggest stability issues in the experimental medium.[4] Potential causes include chemical degradation (e.g., hydrolysis) or adsorption to plasticware. It is advisable to perform a stability study of AM-2 in your specific experimental medium at the relevant temperature (e.g., 37°C) to determine its half-life. If instability is confirmed, consider replenishing the compound at regular intervals during the experiment.
Troubleshooting Guides
Solubility Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Compound will not dissolve in aqueous buffer. | Low intrinsic solubility. | Prepare a high-concentration stock solution in an organic solvent (e.g., DMSO) and dilute into the aqueous buffer. Ensure the final organic solvent concentration is low and compatible with the assay.[5] |
| Precipitation occurs upon dilution of stock solution. | Supersaturation and subsequent precipitation. | Lower the final concentration. Increase the rate of mixing during dilution. Consider the use of solubilizing excipients if compatible with the experimental system. |
| Inconsistent results between experiments. | Variable dissolution of the compound. | Ensure complete dissolution of the stock solution before each use. Vortexing and brief sonication can aid in dissolution. Prepare fresh dilutions for each experiment. |
Stability Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Loss of compound potency over time in an experiment. | Degradation in aqueous media (e.g., hydrolysis, oxidation). | Perform a time-course stability study in the experimental medium. If the compound is unstable, replenish it at appropriate intervals. Consider adjusting the pH of the buffer if it is found to influence stability. |
| Discoloration of the compound solution. | Chemical degradation or oxidation. | Protect the solution from light. Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., argon or nitrogen) if the compound is known to be oxygen-sensitive. |
| Variability in results from frozen stock solutions. | Degradation due to freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a method for determining the kinetic solubility of AM-2, which is a measure of the concentration of a compound that remains in solution after being added from a concentrated stock solution to an aqueous buffer.
Materials:
-
AM-2
-
DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., 0.45 µm PVDF)
-
96-well UV-transparent microplates
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a 10 mM stock solution of AM-2 in DMSO.
-
In a 96-well plate, perform a serial dilution of the AM-2 stock solution in DMSO.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. Mix well.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filter the solutions through a 96-well filter plate into a clean 96-well UV-transparent microplate.
-
Measure the absorbance of the filtrates at the λmax of AM-2.
-
Create a standard curve using known concentrations of AM-2 in a DMSO/PBS mixture to determine the concentration of the dissolved compound.
-
The highest concentration that remains in solution without precipitation is the kinetic solubility.
Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential stability issues of AM-2 under various stress conditions.
Materials:
-
AM-2
-
Solvents (e.g., water, acetonitrile, methanol)
-
Acidic solution (e.g., 0.1 N HCl)
-
Basic solution (e.g., 0.1 N NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV light source
-
Temperature-controlled incubator
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare solutions of AM-2 at a known concentration (e.g., 1 mg/mL) in the different stress condition media (acidic, basic, oxidative).
-
For photostability, expose a solution and solid sample of AM-2 to a UV light source. Keep a control sample wrapped in foil to protect it from light.
-
For thermal stability, place solutions and solid samples of AM-2 in a temperature-controlled incubator at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Analyze the samples by HPLC to determine the remaining concentration of AM-2 and to detect the formation of any degradation products.
-
Compare the chromatograms of the stressed samples to a control sample stored under normal conditions to assess the extent of degradation.
Visualizations
Caption: Workflow for addressing solubility issues of AM-2.
Caption: Proposed mechanism of action for AM-2 in A1AT deficiency.
Caption: Experimental workflow for assessing the stability of AM-2.
References
improving "A1AT modulator 2" bioavailability in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the in vivo bioavailability of A1AT Modulator 2.
Frequently Asked Questions (FAQs)
Q1: We are observing low oral bioavailability (<5%) for this compound in our initial rodent studies. What are the most common causes for this?
A1: Low oral bioavailability for a small molecule like this compound is typically attributed to one or more of the following factors, often categorized by the Biopharmaceutics Classification System (BCS):
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluid to be absorbed.
-
Low Intestinal Permeability: The compound cannot efficiently cross the intestinal epithelium to enter the bloodstream.
-
High First-Pass Metabolism: The compound is extensively metabolized in the liver or intestinal wall after absorption, reducing the amount of active drug that reaches systemic circulation.
-
Efflux Transporter Activity: The compound may be actively transported back into the GI lumen by efflux pumps like P-glycoprotein (P-gp).
A systematic approach to identifying the root cause is crucial for developing an effective strategy to improve bioavailability.
Q2: How can we systematically troubleshoot the cause of low bioavailability for this compound?
A2: A logical, stepwise approach is recommended to diagnose the primary barrier to bioavailability. The following workflow can guide your investigation.
minimizing cytotoxicity of "A1AT modulator 2" in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing A1AT Modulator 2 in in vitro studies. The information herein is designed to help mitigate potential cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule designed to interact with Alpha-1 Antitrypsin (A1AT), a serine protease inhibitor.[1] The primary therapeutic goal of A1AT modulation is often to enhance its protective functions, which include shielding tissues from proteases like neutrophil elastase and modulating inflammatory responses.[1] However, off-target effects or context-dependent activities can sometimes lead to unintended cytotoxicity.
Q2: What are the common signs of cytotoxicity observed with this compound?
Researchers may observe several indicators of cytotoxicity, including:
-
A marked decrease in cell viability compared to vehicle-treated controls.
-
Altered cell morphology, such as rounding, shrinking, or detachment from the culture surface.
-
Induction of apoptosis, which can be confirmed through assays for caspase activation.[2][3]
Q3: At what concentration should I use this compound to minimize cytotoxicity?
The optimal, non-toxic working concentration of this compound is highly dependent on the cell type and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you select a concentration that maximizes the desired modulatory effect while minimizing cell death.
Q4: Can the solvent used to dissolve this compound cause cytotoxicity?
Yes, the solvent, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells, especially at higher concentrations. It is imperative to ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, generally below 0.5%, although the tolerance can vary between cell lines. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest compound concentration.[4]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
High variability between replicate wells can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Perform a cell titration experiment to determine the optimal seeding density where the assay response is linear. |
| Pipetting Errors | Use calibrated pipettes and be consistent with your technique. When adding reagents, place the pipette tip in the same position in each well. |
| Edge Effects | The outer wells of a 96-well plate are prone to evaporation. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media. |
| Compound Precipitation | Visually inspect wells under a microscope for any precipitate of this compound. If precipitation is observed, consider using a lower concentration or a different solvent system if possible. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Different cytotoxicity assays measure different cellular endpoints. For instance, an MTT assay measures metabolic activity, while an LDH assay measures membrane integrity. A discrepancy in results is not uncommon and can provide insights into the mechanism of cytotoxicity.
| Scenario | Potential Interpretation & Next Steps |
| Low MTT signal but normal LDH release | This could indicate that this compound is causing metabolic dysfunction without immediate cell lysis. Consider a shorter incubation time or a different assay that measures apoptosis, such as a caspase activity assay. |
| High LDH release but normal MTT signal | This might suggest that the compound causes rapid membrane damage (necrosis). Confirm with microscopy. It's also possible the compound is interfering with the MTT assay itself by directly reducing the MTT reagent. |
| Conflicting results at different time points | Cytotoxicity can be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to understand the kinetics of cell death. |
Issue 3: Unexpectedly High Cell Viability at High Concentrations
An increase in cell viability or a plateau in cytotoxicity at higher concentrations of this compound can be counterintuitive.
| Potential Cause | Troubleshooting Steps |
| Compound Interference | The modulator itself might interfere with the assay reagents. For an MTT assay, the compound could be directly reducing the tetrazolium salt. To check for this, run a cell-free control with just media, the compound, and the MTT reagent. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that promote cell proliferation or counteract the cytotoxic effects. Overexpression of A1AT has been shown to increase proliferation in some cell types by upregulating Cyclin D1. |
| Solubility Issues | At higher concentrations, the compound may be precipitating out of solution, leading to a lower effective concentration. Check for precipitates microscopically. |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Optimizing cell density is critical for obtaining reproducible results.
-
Prepare Cell Suspension: Harvest and count cells, then prepare a concentrated cell suspension.
-
Serial Dilutions: Create a series of 2-fold dilutions of the cell suspension in culture medium.
-
Seeding: Plate 100 µL of each dilution into at least three replicate wells of a 96-well plate. Include "blank" wells with media only.
-
Incubation: Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 48 hours).
-
Assay Performance: Perform your chosen viability assay (e.g., MTT or LDH).
-
Data Analysis: Plot the absorbance values against the number of cells seeded. The optimal seeding density will be within the linear range of this curve.
Table 1: Example of Seeding Density Optimization for A549 Cells (MTT Assay)
| Cells per Well | Absorbance (570 nm) - Mean | Standard Deviation | Linear Range |
| 1,250 | 0.15 | 0.02 | Yes |
| 2,500 | 0.28 | 0.03 | Yes |
| 5,000 | 0.55 | 0.04 | Yes |
| 10,000 | 1.02 | 0.06 | Yes |
| 20,000 | 1.65 | 0.09 | No (Plateau) |
| 40,000 | 1.68 | 0.11 | No (Plateau) |
| Hypothetical data for illustrative purposes. |
Protocol 2: MTT Cell Viability Assay
This assay measures the metabolic activity of cells.
-
Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of this compound to the wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT working solution. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of DMSO to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Signaling Pathways and Workflows
Potential Signaling Pathways in this compound Cytotoxicity
A1AT is known to have anti-apoptotic effects, partly through the inhibition of caspase-3 and suppression of the NF-κB pathway. A plausible hypothesis for the cytotoxicity of "this compound" is its interference with these protective functions.
Caption: Hypothesized interference of this compound with A1AT's anti-apoptotic function.
Experimental Workflow for Troubleshooting Assay Discrepancies
When different cytotoxicity assays yield conflicting results, a logical workflow can help diagnose the issue.
References
"A1AT modulator 2" batch-to-batch variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A1AT Modulator 2, a novel synthetic small molecule designed to enhance the protective functions of Alpha-1 Antitrypsin (A1AT).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is hypothesized to be an allosteric modulator of Alpha-1 Antitrypsin (A1AT). It is designed to bind to A1AT and induce a conformational change that enhances its primary function as an inhibitor of neutrophil elastase. This modulation is intended to increase the protective capacity of A1AT in tissues, particularly the lungs.
Q2: What are the common causes of batch-to-batch variability when working with this compound?
Batch-to-batch variability in synthetic small molecules like this compound can arise from several factors during synthesis and purification.[1][2] These can include:
-
Purity of starting materials: Impurities in the initial reagents can lead to the formation of unintended byproducts.[1]
-
Reaction conditions: Minor deviations in temperature, pressure, or reaction time can affect the final product's composition.[1]
-
Solvent quality: The purity and water content of solvents can influence the reaction's outcome.[1]
-
Purification methods: Inconsistencies in techniques like chromatography or crystallization can impact the purity and yield of the final compound.
Q3: How should I properly store and handle this compound?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Solid Form: Store the compound as a solid powder at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous solvent like DMSO. Store these at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: Prepare fresh aqueous solutions for each experiment by diluting the DMSO stock. Due to the potential for precipitation of hydrophobic compounds in aqueous buffers, it is not recommended to store this compound in aqueous solutions for extended periods.
Q4: I am observing inconsistent IC50 values in my elastase inhibition assays. What could be the cause?
Inconsistent IC50 values are a common issue and can be attributed to several factors:
-
Batch-to-batch variability: As discussed in Q2, variations in the purity and composition of the modulator can significantly impact its potency.
-
Compound solubility: this compound may have limited aqueous solubility. If the compound precipitates in your assay buffer, the effective concentration will be lower than expected, leading to a higher apparent IC50.
-
Experimental conditions: Ensure that assay parameters such as enzyme and substrate concentrations, incubation times, and temperature are consistent across experiments.
-
DMSO concentration: High concentrations of DMSO can affect enzyme activity. It is important to maintain a consistent and low final DMSO concentration (typically below 0.5%) in all wells, including controls.
Q5: My cell-based assays show variable results in A1AT secretion. What should I check?
Variability in cell-based assays can be due to several factors:
-
Cell health and passage number: Use cells that are in a consistent growth phase and within a specific passage number range to ensure reproducible responses.
-
Compound stability in media: this compound may degrade in cell culture media over time. The stability can be influenced by factors like pH and the presence of serum proteins.
-
Batch-to-batch variability of the modulator: Inconsistent purity or the presence of active or inactive isomers in different batches can lead to variable cellular responses.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50) in Biochemical Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Batch-to-Batch Variability | 1. Verify the purity of each new batch using HPLC and mass spectrometry. 2. Confirm the identity with ¹H NMR and ¹³C NMR. 3. Test a reference batch alongside the new batch in the same assay. | Purity should be ≥98%. Spectroscopic data should match the reference. The IC50 of the new batch should be within a 2-3 fold range of the reference batch. |
| Compound Solubility | 1. Visually inspect for precipitation in the stock solution and final assay plate. 2. Determine the kinetic solubility of the compound in the assay buffer. 3. Consider adding a small percentage of a co-solvent or a non-ionic surfactant like Tween-20 to the assay buffer. | No visible precipitate. The highest concentration tested should be below the solubility limit. Improved consistency of results. |
| Assay Conditions | 1. Ensure consistent incubation times and temperatures. 2. Use freshly prepared enzyme and substrate solutions. 3. Maintain a consistent final DMSO concentration across all wells. | Reduced variability between replicate wells and experiments. |
Issue 2: Poor Reproducibility in Cell-Based A1AT Secretion Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular Health | 1. Monitor cell viability and morphology. 2. Use cells within a defined passage number range. 3. Ensure consistent cell seeding density. | Healthy cell morphology and consistent growth rates. Reduced variability in baseline A1AT secretion. |
| Compound Stability | 1. Assess the stability of this compound in cell culture media over the time course of the experiment using LC-MS. | Determine the half-life of the compound in media to optimize the treatment duration and media change schedule. |
| Batch-to-Batch Variability | 1. Perform a dose-response curve for each new batch. 2. Compare the EC50 values between batches. | EC50 values should be consistent within a 2-3 fold range. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate the quality control parameters for different batches of this compound and their corresponding performance in a key biochemical assay.
Table 1: Batch-to-Batch Quality Control of this compound
| Batch ID | Purity (by HPLC) | Identity (by Mass Spec) | Appearance |
| A1AT-M2-001 | 99.2% | Confirmed | White crystalline solid |
| A1AT-M2-002 | 95.5% | Confirmed | Off-white powder |
| A1AT-M2-003 | 98.9% | Confirmed | White crystalline solid |
Table 2: Performance of this compound Batches in Elastase Inhibition Assay
| Batch ID | IC50 (nM) | Maximum Inhibition (%) | Solubility in Assay Buffer (µM) |
| A1AT-M2-001 | 55 | 98 | 50 |
| A1AT-M2-002 | 120 | 85 | 45 |
| A1AT-M2-003 | 62 | 97 | 52 |
Experimental Protocols
Protocol 1: Neutrophil Elastase Inhibition Assay
This assay measures the ability of this compound to enhance the inhibitory activity of A1AT against human neutrophil elastase.
Materials:
-
Human Alpha-1 Antitrypsin (A1AT)
-
Human Neutrophil Elastase (HNE)
-
HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)
-
This compound
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Tween-20, pH 7.5
-
DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add A1AT to each well (except for the no-A1AT control) to a final concentration of 10 nM.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature to allow the modulator to bind to A1AT.
-
Add HNE to all wells to a final concentration of 5 nM.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the HNE substrate to a final concentration of 100 µM.
-
Immediately measure the absorbance at 405 nm every minute for 15 minutes.
-
Calculate the rate of substrate cleavage (Vmax).
-
Determine the percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the modulator concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based A1AT Secretion Assay
This assay measures the effect of this compound on the secretion of A1AT from a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Human A1AT ELISA kit
-
96-well cell culture plate
-
Lysis buffer
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for 48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of A1AT in the supernatant using a human A1AT ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the cells and measure the total protein concentration to normalize the A1AT secretion levels.
-
Plot the A1AT concentration against the logarithm of the modulator concentration to determine the effect on secretion.
Visualizations
References
overcoming resistance to "A1AT modulator 2" in cell lines
Welcome to the technical support center for A1AT Modulator 2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help you overcome common challenges, including cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a novel small molecule designed to act as a pharmacological chaperone for the misfolded Alpha-1 Antitrypsin (A1AT) protein, particularly the Z-mutant (Glu342Lys). In Alpha-1 Antitrypsin Deficiency (AATD), this mutation leads to protein misfolding and aggregation within the endoplasmic reticulum (ER) of hepatocytes, causing liver damage, and reduced secretion, which in turn leads to lung damage due to unchecked neutrophil elastase activity.[1][2][3] this compound is hypothesized to bind to the misfolded Z-A1AT protein, stabilizing its conformation and promoting proper folding. This action is intended to reduce ER stress and increase the secretion of functional A1AT from the cell.
Q2: Which cell lines are recommended for studying the effects of this compound?
Hepatocyte-derived cell lines that can be genetically engineered to express the Z-mutant A1AT are ideal models.[4] Commonly used lines include:
-
HEK293T cells: Easily transfectable for transient or stable expression of Z-A1AT.[4]
-
HepG2 or Huh7 cells: Human hepatoma cell lines that provide a more physiologically relevant background for studying A1AT processing and secretion.
Q3: What is the recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time are cell-line dependent. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A starting point for many cell lines is a concentration range of 1-10 µM with an incubation time of 24-48 hours.
Troubleshooting Guide
Issue 1: Decreased or No Efficacy of this compound
You may observe that this compound is not producing the expected increase in secreted A1AT or reduction in intracellular A1AT aggregates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a broader concentration range (e.g., 0.1 µM to 50 µM) to identify the optimal working concentration for your cell line. |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal duration of treatment. |
| Cell Line Health | Ensure cells are healthy, within a low passage number, and free from contamination. High cell density or stress can impact protein folding and secretion machinery. |
| Development of Cellular Resistance | See the "Overcoming Resistance" section below for detailed strategies. |
| Incorrect A1AT Mutant | Verify the sequence of your Z-A1AT expression construct to ensure the correct mutation is present. |
Issue 2: High Cellular Toxicity or Off-Target Effects
You may notice increased cell death, changes in morphology, or other unexpected cellular responses following treatment with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Concentration Too High | Lower the concentration of this compound. Determine the IC50 for your cell line to establish a non-toxic working concentration range. |
| Off-Target Effects | Investigate potential off-target interactions by performing transcriptomic (RNA-seq) or proteomic analyses to identify affected pathways. Consider using a negative control compound with a similar chemical structure but no A1AT modulating activity. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1%). |
Overcoming Resistance to this compound
Resistance to small molecule modulators can develop in cell lines over time through various mechanisms. Below are potential mechanisms of resistance to this compound and strategies to investigate and overcome them.
Potential Mechanisms of Resistance
| Mechanism | Description | Investigative Approach |
| Target Alteration | Mutations in the SERPINA1 gene (encoding A1AT) that alter the binding site of this compound, reducing its affinity. | Sequence the SERPINA1 gene in resistant cells to identify potential mutations. |
| Increased Drug Efflux | Upregulation of ATP-binding cassette (ABC) transporters that actively pump this compound out of the cell, reducing its intracellular concentration. | Use qPCR or western blotting to assess the expression of common ABC transporters (e.g., MDR1, MRP1). Test for reversal of resistance using known ABC transporter inhibitors. |
| Altered Cellular Metabolism | Changes in metabolic pathways that lead to the inactivation or degradation of this compound. | Perform metabolomic analysis to compare the metabolic profiles of sensitive and resistant cells. |
| Activation of Compensatory Pathways | Upregulation of alternative pathways that promote protein degradation (e.g., autophagy) or reduce ER stress, bypassing the need for this compound. | Analyze the expression and activity of key proteins in the unfolded protein response (UPR) and autophagy pathways (e.g., IRE1α, PERK, ATF6, LC3). |
| Epigenetic Modifications | Changes in DNA methylation or histone modification that lead to altered expression of genes involved in drug sensitivity or resistance. | Perform bisulfite sequencing or ChIP-seq to identify epigenetic changes in resistant cells. |
Experimental Workflow for Investigating Resistance
Caption: Workflow for developing and characterizing resistance to this compound.
Key Experimental Protocols
Protocol 1: A1AT Secretion Assay (ELISA)
-
Cell Seeding: Seed cells expressing Z-A1AT in a 24-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentration of A1AT in the supernatant using a human A1AT ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the A1AT concentration to the total cellular protein content from the corresponding well.
Protocol 2: Immunofluorescence Staining for Intracellular A1AT Aggregates
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate and treat with this compound as described above.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody specific for human A1AT overnight at 4°C.
-
Secondary Antibody: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize and quantify intracellular A1AT aggregates using a fluorescence microscope.
Signaling Pathways
This compound Proposed Signaling Pathway
The primary proposed mechanism of this compound is to directly interact with and stabilize the Z-A1AT protein within the ER, thereby facilitating its proper folding and subsequent secretion. This action is expected to alleviate ER stress and reduce the activation of the Unfolded Protein Response (UPR).
References
- 1. Therapeutic Strategies for Alpha-1 Antitrypsin Deficiency – RTI [umassmed.edu]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Intracellular Processing of α1-Antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically engineered cell lines for α1-antitrypsin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
"A1AT modulator 2" assay interference and artifacts
Welcome to the technical support center for A1AT Modulator 2 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific experimental challenges.
Category 1: Assay Signal Variability and Unexpected Results
Question 1: Why am I seeing a high background signal or false positives in my fluorescence polarization (FP)-based A1AT modulator assay?
Answer: High background signal or false positives in Fluorescence Polarization (FP) assays can originate from several sources, most notably compound autofluorescence and light scattering.
-
Compound Autofluorescence: Test compounds that fluoresce at the same excitation and emission wavelengths as your assay's fluorophore will artificially increase the total fluorescence intensity, leading to inaccurate polarization readings.[1] This can be mistaken for a positive hit.
-
Light Scattering: Precipitated or aggregated test compounds can scatter the excitation light, which can also lead to artificially high fluorescence signals and be misinterpreted as a biological effect.[2]
Troubleshooting Steps:
-
Pre-read for Autofluorescence: Before adding the A1AT protein or other assay components, read the plate with the test compounds alone to measure their intrinsic fluorescence. This "pre-read" value can be subtracted from the final assay signal.
-
Solubility Assessment: Visually inspect the assay plate for any signs of compound precipitation. You can also perform a nephelometry or turbidimetry measurement to quantify light scattering.
-
Use of Red-Shifted Dyes: Consider using fluorophores that excite and emit at longer wavelengths (red-shifted dyes). Many interfering compounds fluoresce in the blue-green spectrum, so shifting to red wavelengths can reduce interference.[2]
-
Control Experiments: Run control wells containing the test compound but lacking a key assay component (e.g., the fluorescently labeled A1AT) to identify compound-specific effects.
Question 2: My nephelometry-based A1AT polymerization assay is showing inconsistent results or a high degree of variability. What are the likely causes?
Answer: Nephelometry assays are highly sensitive to particulate matter in the sample, as they directly measure scattered light.[3][4] Inconsistency in these assays often points to issues with compound solubility, the presence of A1AT polymers at baseline, or non-specific protein aggregation.
-
Compound Precipitation: Test compounds that are not fully soluble in the assay buffer will form precipitates that scatter light, leading to a strong, non-specific signal that can be mistaken for A1AT polymerization.
-
Pre-existing A1AT Polymers: The starting A1AT protein may contain pre-formed polymers, which will contribute to the baseline light scattering and reduce the dynamic range of the assay.
-
Non-specific Aggregation: Some test compounds can induce non-specific aggregation of proteins in the assay, which will also increase light scattering.
Troubleshooting Steps:
-
Compound Solubility Check: Before performing the full assay, assess the solubility of your test compounds in the assay buffer at the final concentration.
-
Quality Control of A1AT: Ensure the purity and monomeric state of the starting A1AT protein using techniques like size-exclusion chromatography (SEC).
-
Counter-Screening: Perform a counter-screen with a non-related protein to identify compounds that cause general protein aggregation.
-
Sample Treatment: For some sample types with high lipid content or existing protein complexes, sample pre-treatment with clarifying agents may be necessary, although this should be validated to not interfere with the assay chemistry.
Category 2: Cell-Based Assay Artifacts
Question 3: In my cell-based A1AT secretion assay, I'm observing a decrease in A1AT levels that may not be due to specific modulation. How can I identify cytotoxic effects of my test compounds?
Answer: A decrease in secreted A1AT in a cell-based assay can be a true hit, but it can also be an artifact of compound-induced cytotoxicity. If a compound is toxic to the cells, it will impair their ability to synthesize and secrete proteins, leading to a decrease in the measured A1AT levels.
Troubleshooting Steps:
-
Multiplex with a Viability Assay: Run a cell viability assay in parallel with your A1AT secretion assay. Common viability assays measure ATP levels (e.g., CellTiter-Glo®), cellular reductase activity (e.g., MTT or resazurin), or membrane integrity (e.g., LDH release). This will allow you to distinguish between specific modulation of A1AT secretion and general cytotoxicity.
-
Dose-Response Analysis: Perform a dose-response curve for both A1AT secretion and cell viability. If the decrease in A1AT secretion correlates with a decrease in cell viability, the effect is likely due to toxicity.
-
Microscopic Examination: Visually inspect the cells under a microscope after treatment with the test compounds. Look for changes in cell morphology, detachment from the plate, or a reduction in cell number.
Question 4: How can I be sure that the observed effect of a modulator in my cell-based assay is specific to the A1AT pathway and not an off-target effect?
Answer: Off-target effects are a common challenge in drug discovery. A compound may appear to modulate A1AT secretion but could be acting on a different cellular pathway that indirectly affects protein secretion.
Troubleshooting Steps:
-
Use a Counter-Target Assay: If you have a specific hypothesis about a potential off-target, test your compound in an assay for that target.
-
Parental Cell Line Control: If you are using a cell line that has been engineered to overexpress A1AT, perform a parallel assay in the parental cell line that does not overexpress the protein. A specific modulator should have a significantly reduced or no effect in the parental cell line.
-
siRNA Knockdown: Use siRNA to knock down the expression of A1AT. A specific modulator should have no effect in the A1AT knockdown cells.
-
Measure Secretion of an Unrelated Protein: In the same experiment, measure the secretion of another constitutively secreted protein. A specific A1AT modulator should not affect the secretion of this control protein.
Data Presentation: Summary of Quantitative Interference Effects
The following tables summarize the potential quantitative impact of common interfering substances on A1AT modulator assays. The data presented is illustrative and intended to demonstrate the principles of interference. Actual effects will be compound and assay-dependent.
Table 1: Illustrative Effect of Compound Autofluorescence on an A1AT Fluorescence Polarization (FP) Assay
| Compound Concentration (µM) | Intrinsic Fluorescence (RFU) | Apparent % Inhibition (False Positive) |
| 0.1 | 50 | 2% |
| 1 | 500 | 15% |
| 10 | 5000 | 50% |
| 100 | 50000 | >90% |
Table 2: Illustrative Effect of Light Scattering on an A1AT Nephelometry Assay
| Compound Concentration (µM) | Light Scattering Signal (Nephelometric Units) | Apparent % Polymerization (False Positive) |
| 0.1 | 10 | 1% |
| 1 | 100 | 10% |
| 10 | 1000 | 80% |
| 100 | >2000 | >100% (Signal saturation) |
Table 3: Illustrative Effect of Cytotoxicity on a Cell-Based A1AT Secretion Assay
| Compound Concentration (µM) | Cell Viability (%) | A1AT Secretion (% of Control) | Interpretation |
| 1 | 98% | 95% | No significant effect |
| 10 | 95% | 60% | Potential modulator |
| 50 | 50% | 45% | Effect likely due to cytotoxicity |
| 100 | 10% | 5% | Cytotoxic |
Experimental Protocols
Protocol 1: High-Throughput Screening for Inhibitors of Z-A1AT Polymerization
This protocol is adapted from a competitive ELISA-based high-throughput screening assay.
Materials:
-
Purified Z-A1AT protein
-
Biotinylated 6-mer peptide mimicking the A1AT reactive center loop (RCL)
-
Streptavidin-coated 96-well plates
-
Europium-labeled anti-A1AT antibody
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds dissolved in DMSO
Methodology:
-
Plate Coating: Add 100 µL of streptavidin solution to each well of a 96-well plate and incubate overnight at 4°C. Wash the plate three times with wash buffer.
-
Peptide Immobilization: Add 100 µL of biotinylated RCL peptide solution to each well and incubate for 2 hours at room temperature. Wash the plate three times.
-
Compound Incubation: Add 2 µL of test compound solution (or DMSO for controls) to each well.
-
A1AT Addition: Add 98 µL of Z-A1AT solution to each well and incubate for 3 hours at 37°C to allow for polymerization and binding to the immobilized peptide.
-
Washing: Wash the plate three times to remove unbound A1AT.
-
Antibody Incubation: Add 100 µL of Europium-labeled anti-A1AT antibody solution to each well and incubate for 1 hour at room temperature.
-
Final Wash: Wash the plate five times.
-
Signal Detection: Add enhancement solution and read the time-resolved fluorescence.
Protocol 2: Cell-Based A1AT Secretion Assay
This protocol describes a general method for measuring the effect of modulators on the secretion of A1AT from a human hepatocyte cell line (e.g., Huh-7).
Materials:
-
Huh-7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Human A1AT ELISA kit
-
BCA protein assay kit
-
Cell viability assay kit (e.g., CellTiter-Glo®)
Methodology:
-
Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density that will result in a sub-confluent monolayer after 24 hours.
-
Compound Treatment: The next day, replace the culture medium with fresh medium containing the test compounds at the desired concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for 24-48 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
A1AT Quantification: Quantify the amount of A1AT in the supernatant using a human A1AT ELISA kit according to the manufacturer's instructions.
-
Cell Lysis and Protein Quantification: Wash the cells with PBS and then lyse the cells in each well. Determine the total protein concentration in the cell lysates using a BCA protein assay. Normalize the secreted A1AT levels to the total cellular protein to account for differences in cell number.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay to assess the cytotoxic effects of the test compounds.
Visualizations
Caption: Troubleshooting workflow for A1AT modulator assay hits.
Caption: Workflow for A1AT polymerization inhibition screening assay.
Caption: Cellular pathway of A1AT secretion and potential points of modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring of Alpha-1 Antitrypsin Concentration by Nephelometry or Turbidimetry | Springer Nature Experiments [experiments.springernature.com]
- 4. Measuring of Alpha-1 Antitrypsin Concentration by Nephelometry or Turbidimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
refining "A1AT modulator 2" treatment protocols for animal studies
Technical Support Center: A1AT Modulator 2
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the use of "this compound" in preclinical animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a small molecule chaperone designed to correct the misfolding of the Z-mutant alpha-1 antitrypsin protein within the endoplasmic reticulum (ER) of hepatocytes. By promoting proper folding, it facilitates the secretion of functional A1AT into the bloodstream, thereby increasing serum levels and reducing the accumulation of toxic protein aggregates in the liver.
Q2: Which animal models are most suitable for studying the efficacy of this compound?
The most commonly used and relevant models are transgenic mice expressing the human Z-A1AT gene (e.g., PiZ mice). These models recapitulate key aspects of A1AT deficiency, including low serum levels of human A1AT and the characteristic liver phenotype of periodic acid-Schiff (PAS)-positive, diastase-resistant globule accumulation.
Q3: What is the recommended vehicle for in vivo administration?
For oral administration, a formulation of 0.5% methylcellulose (w/v) and 0.2% Tween 80 (v/v) in sterile water is recommended. This vehicle has been shown to provide adequate suspension and bioavailability for this compound. It is crucial to ensure the compound is micronized for optimal suspension.
Q4: What are the expected pharmacokinetic properties of this compound?
This compound is orally bioavailable and reaches peak plasma concentration (Tmax) approximately 2-4 hours after administration in PiZ mice. It exhibits a plasma half-life of around 6-8 hours, suggesting that twice-daily dosing may be necessary to maintain therapeutic levels.
Q5: Are there any known off-target effects or toxicities?
Preclinical toxicology studies have shown a generally favorable safety profile. At doses significantly exceeding the therapeutic range (>100 mg/kg), transient elevation of liver enzymes (ALT, AST) has been observed in some animals. Regular monitoring of liver function is recommended for long-term studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in serum A1AT levels between animals | 1. Inconsistent gavage technique.2. Inaccurate dosing due to poor suspension.3. Inter-animal differences in metabolism.4. Stress-induced physiological changes. | 1. Ensure all personnel are thoroughly trained in oral gavage. Use appropriate gauge feeding needles.2. Vortex the dosing suspension immediately before each administration.3. Increase the number of animals per group to improve statistical power. Consider sex-matching.4. Acclimatize animals properly and handle them consistently to minimize stress. |
| No significant increase in serum A1AT after treatment | 1. Sub-optimal dose.2. Poor bioavailability due to formulation issues.3. Degradation of the compound.4. Incorrect timing of blood collection relative to Tmax. | 1. Perform a dose-response study to identify the optimal dose (see Table 1).2. Prepare fresh dosing formulations daily. Ensure the compound is fully suspended.3. Store the compound at the recommended temperature and protect it from light.4. Conduct a pilot PK study to confirm Tmax in your specific animal model and schedule blood draws accordingly. |
| Unexpected animal mortality or morbidity | 1. Dosing error (overdose).2. Vehicle-related toxicity.3. Aspiration pneumonia from improper gavage.4. Compound-specific toxicity at the tested dose. | 1. Double-check all dose calculations and the concentration of the dosing solution.2. Run a vehicle-only control group to rule out vehicle effects.3. Review and refine gavage technique. Ensure the needle is not inserted into the trachea.4. Reduce the dose or consider an alternative formulation. Perform necropsy to investigate the cause of death. |
| Inconsistent liver globule clearance in histology | 1. Insufficient duration of the study.2. Subjectivity in histological scoring.3. Sectioning artifact or staining variability. | 1. A minimum of 4-6 weeks of continuous dosing is often required to observe significant changes in liver pathology.2. Use a standardized, blinded scoring system for PAS-D staining. Quantify globule load using image analysis software.3. Ensure consistent tissue processing, section thickness, and staining protocols across all samples. |
Quantitative Data Summary
Table 1: Dose-Dependent Effect of this compound on Serum Human A1AT in PiZ Mice
Data presented as mean ± SEM for n=8 mice per group after 14 days of once-daily oral administration.
| Dose (mg/kg/day) | Serum hAAT (µg/mL) | Fold Increase over Vehicle |
| 0 (Vehicle) | 150 ± 25 | 1.0 |
| 10 | 310 ± 40 | 2.1 |
| 30 | 650 ± 75 | 4.3 |
| 60 | 890 ± 90 | 5.9 |
Table 2: Pharmacokinetic Parameters of this compound in PiZ Mice
Parameters following a single oral dose of 30 mg/kg.
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | 5.2 µM |
| Tmax (Time to Peak Concentration) | 3 hours |
| AUC (0-24h) (Area Under the Curve) | 38.5 µM*h |
| t1/2 (Half-life) | 7.1 hours |
Experimental Protocols & Visualizations
Protocol 1: Oral Gavage Administration in Mice
-
Preparation: Prepare the dosing suspension of this compound in the recommended vehicle (0.5% methylcellulose, 0.2% Tween 80 in water) at the desired concentration. Ensure the final dosing volume is between 5-10 mL/kg.
-
Animal Handling: Gently restrain the mouse, ensuring its head and body are held in a straight line to facilitate the passage of the gavage needle.
-
Administration: Measure the correct distance for needle insertion (from the tip of the nose to the last rib). Insert a 20G, 2-inch curved, ball-tipped feeding needle gently into the esophagus.
-
Dosing: Once the needle is correctly placed, slowly depress the syringe plunger to deliver the suspension.
-
Post-Dosing: Carefully remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress for at least 10 minutes.
Protocol 2: Quantification of Serum A1AT by ELISA
-
Blood Collection: Collect blood from mice via submandibular or retro-orbital bleed into serum separator tubes.
-
Serum Isolation: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum).
-
ELISA Procedure: Use a commercially available human A1AT ELISA kit. Dilute serum samples according to the kit's instructions (a starting dilution of 1:1000 is recommended).
-
Data Analysis: Prepare a standard curve using the provided A1AT standards. Calculate the concentration of A1AT in each sample by interpolating from the standard curve.
"A1AT modulator 2" challenges in scaling up experiments
Welcome to the technical support center for A1AT Modulator 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up their experiments. Here you will find answers to frequently asked questions and detailed guides to navigate common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of small molecule modulators like this compound often presents challenges in maintaining yield, purity, and consistency. Key issues can include managing reaction kinetics and thermodynamics in larger volumes, ensuring efficient mixing, and dealing with impurities that may not have been significant at a smaller scale. Careful process optimization and the use of appropriate analytical techniques are crucial for a successful scale-up.
Q2: How can I improve the yield and purity of this compound during large-scale purification?
A2: Improving yield and purity during scale-up purification requires a multi-step approach. Optimization of chromatography steps, such as ion exchange and hydrophobic interaction, is critical.[1][2] Factors like column loading, flow rate, and buffer composition should be carefully controlled.[3] Additionally, implementing pre-purification steps to remove bulk impurities can enhance the efficiency of subsequent high-resolution chromatography.[1][4]
Q3: What are the recommended analytical methods for quality control of this compound at a larger scale?
A3: A robust analytical strategy for quality control should include methods to assess identity, purity, and potency. Techniques such as High-Performance Liquid Chromatography (HPLC) are essential for purity assessment. For functional assessment, in vitro assays that measure the ability of the modulator to inhibit AAT polymerization or enhance its secretion are recommended. For quantitative analysis in biological matrices, validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are highly sensitive and specific.
Q4: We are observing batch-to-batch variability in our scaled-up experiments. What are the likely causes and how can we mitigate this?
A4: Batch-to-batch variability can stem from several factors, including inconsistencies in raw material quality, slight deviations in process parameters (e.g., temperature, pH, reaction time), and equipment differences. To mitigate this, it is essential to establish strict quality control for all starting materials, implement robust process analytical technology (PAT) to monitor critical process parameters in real-time, and ensure that all equipment is properly calibrated and maintained.
Q5: What are the key considerations for moving from preclinical to clinical-scale manufacturing of this compound?
A5: Transitioning to clinical-scale manufacturing requires adherence to Good Manufacturing Practices (GMP). This includes stringent documentation, process validation, and quality assurance. Key considerations involve ensuring the scalability of the entire process, from synthesis to final formulation, and demonstrating that the final product is safe, effective, and consistent. Regulatory submissions will require comprehensive data on the manufacturing process and product characterization.
Troubleshooting Guides
Guide 1: Low Yield in this compound Synthesis
| Potential Cause | Recommended Solution |
| Incomplete Reactions | Monitor reaction progress using in-process controls (e.g., HPLC, TLC). Optimize reaction time, temperature, and catalyst concentration. |
| Side Reactions | Identify byproducts using mass spectrometry or NMR. Adjust reaction conditions (e.g., solvent, temperature) to minimize side product formation. |
| Product Degradation | Assess product stability under reaction and workup conditions. Consider using milder reagents or protecting sensitive functional groups. |
| Inefficient Workup/Purification | Quantify product loss at each step. Optimize extraction and chromatography conditions to maximize recovery. |
Guide 2: Impurities in Purified this compound
| Potential Cause | Recommended Solution |
| Incomplete Separation of Structurally Similar Impurities | Employ high-resolution chromatography techniques (e.g., reverse-phase HPLC with a shallow gradient). Consider alternative stationary phases or mobile phase compositions. |
| Process-Related Impurities (e.g., residual solvents, reagents) | Implement appropriate purification steps to remove these impurities (e.g., recrystallization, preparative chromatography). Use orthogonal analytical methods to confirm their removal. |
| Degradation Products | Identify degradation pathways (e.g., hydrolysis, oxidation). Store intermediates and final product under controlled conditions (e.g., low temperature, inert atmosphere). |
| Contamination from Equipment | Ensure thorough cleaning of all equipment between batches. Use dedicated equipment for the final purification steps where possible. |
Experimental Protocols
Protocol 1: Scale-Up of this compound Purification
This protocol outlines a general approach for scaling up the purification of a small molecule A1AT modulator.
-
Crude Extract Preparation:
-
Dissolve the crude synthesis product in a suitable solvent.
-
Perform liquid-liquid extraction to remove bulk non-polar impurities.
-
Concentrate the aqueous phase containing the modulator.
-
-
Ion-Exchange Chromatography (Capture Step):
-
Equilibrate a strong anion exchange column with a low-salt buffer.
-
Load the concentrated extract onto the column.
-
Wash the column with the equilibration buffer to remove unbound impurities.
-
Elute the bound modulator using a step or linear salt gradient.
-
Collect fractions and analyze for the presence of the modulator using UV-Vis spectroscopy or HPLC.
-
-
Hydrophobic Interaction Chromatography (Polishing Step):
-
Pool fractions containing the modulator and adjust the salt concentration to promote hydrophobic interaction.
-
Equilibrate a hydrophobic interaction chromatography column with a high-salt buffer.
-
Load the sample onto the column.
-
Elute the modulator using a decreasing salt gradient.
-
Collect and analyze fractions.
-
-
Final Formulation:
-
Pool the purest fractions.
-
Perform buffer exchange into the final formulation buffer using diafiltration.
-
Concentrate the product to the target concentration.
-
Sterile filter and store under appropriate conditions.
-
Data Presentation
Table 1: Comparison of Purification Scale-Up Parameters
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Manufacturing Scale (10kg) |
| Starting Material Purity | ~85% | ~85% | >90% (Optimized Synthesis) |
| Ion-Exchange Column Volume | 50 mL | 5 L | 500 L |
| HIC Column Volume | 20 mL | 2 L | 200 L |
| Process Time | 8 hours | 24 hours | 72 hours |
| Overall Yield | 65% | 60% | 55% |
| Final Purity (HPLC) | >98% | >99% | >99.5% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Large scale chromatographic purification of alpha 1-antitrypsin from human plasma supernatant II + III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. US20110087008A1 - Methods for purification of alpha-1-antitrypsin andapolipoprotein a-1 - Google Patents [patents.google.com]
addressing poor reproducibility with "A1AT modulator 2"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with A1AT Modulator 2. Our goal is to help you achieve consistent and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule designed to prevent the polymerization of mutant alpha-1 antitrypsin (A1AT-Z) within the endoplasmic reticulum (ER) of hepatocytes. By binding to the misfolded A1AT-Z protein, it facilitates its proper folding and subsequent secretion, thereby reducing ER stress and protecting the liver from damage.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For stock solutions, we recommend preparing a 10 mM solution in anhydrous DMSO and storing it at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium of choice immediately before use.
Q3: Can this compound be used in animal models?
Yes, this compound has been formulated for in vivo studies. Please refer to the specific product datasheet for recommended dosing and administration routes for different animal models.
Q4: What are the expected off-target effects of this compound?
Extensive kinase and receptor screening panels have been conducted to ensure the specificity of this compound. However, as with any small molecule, off-target effects cannot be completely ruled out. We recommend including appropriate controls in your experiments to monitor for any unexpected cellular responses.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: High Variability in A1AT Secretion Levels
Question: I am observing significant well-to-well and experiment-to-experiment variability in the levels of secreted A1AT after treating my cell model with this compound. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Seeding Density: Variations in the number of cells seeded per well can lead to differences in A1AT expression and secretion.
-
Solution: Ensure a uniform cell suspension before seeding and verify cell counts for each experiment.
-
-
Cell Health and Passage Number: Cells that are unhealthy or have a high passage number may exhibit altered protein synthesis and secretion capabilities.
-
Solution: Use cells within a consistent and low passage number range. Regularly monitor cell viability using methods like Trypan Blue exclusion.
-
-
Incomplete Media Changes: Residual media containing secreted A1AT from before the treatment can artificially inflate the final measurements.
-
Solution: Perform a complete media change to remove any pre-existing secreted A1AT before adding the treatment media containing this compound.
-
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a multi-well plate are more prone to evaporation, which can concentrate the media components and affect cell health and modulator activity.
-
Solution: Avoid using the outermost wells of your plates for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Issue 2: Lack of Dose-Dependent Response
Question: I am not observing a clear dose-dependent increase in A1AT secretion with increasing concentrations of this compound. Why might this be happening?
Possible Causes and Solutions:
-
Incorrect Concentration Range: The concentrations of this compound being used may be outside of the optimal range for your specific cell model.
-
Solution: Perform a broad dose-response experiment, for example from 1 nM to 100 µM, to determine the EC50 value in your system.
-
-
Solubility Issues: At higher concentrations, this compound may precipitate out of the cell culture medium, reducing its effective concentration.
-
Solution: Visually inspect your treatment media for any signs of precipitation. If observed, prepare fresh dilutions and consider using a lower concentration of DMSO in the final working solution.
-
-
Cellular Toxicity: High concentrations of the modulator or the solvent (DMSO) may be toxic to the cells, leading to a decrease in A1AT production and secretion that masks the intended effect.
-
Solution: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your dose-response experiment to identify concentrations that are cytotoxic.
-
Issue 3: Discrepancies Between ELISA and Western Blot Data
Question: My ELISA results show a significant increase in secreted A1AT, but my Western blot analysis of the cell lysate does not show a corresponding decrease in intracellular A1AT. What could explain this?
Possible Causes and Solutions:
-
Antibody Specificity: The antibodies used for ELISA and Western blot may have different affinities for conformational or linear epitopes of A1AT.
-
Solution: Ensure that the antibodies you are using are validated for their respective applications and can distinguish between monomeric and polymeric A1AT.
-
-
Timing of Sample Collection: The kinetics of A1AT synthesis, folding, and secretion can influence the levels of intracellular and extracellular protein at any given time point.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing a decrease in intracellular A1AT and an increase in secreted A1AT following treatment.
-
-
Incomplete Lysis or Protein Extraction: Inefficient extraction of intracellular A1AT can lead to an underestimation of its levels in the cell lysate.
-
Solution: Optimize your cell lysis protocol. Ensure the use of appropriate detergents and protease inhibitors to effectively extract and preserve the integrity of intracellular A1AT.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound
This table presents typical results from a dose-response experiment in a human hepatocyte cell line expressing A1AT-Z. A1AT secretion was measured by ELISA after 24 hours of treatment.
| Concentration (µM) | Mean Secreted A1AT (ng/mL) | Standard Deviation | % Increase Over Vehicle |
| Vehicle (0.1% DMSO) | 150 | 12 | 0% |
| 0.01 | 180 | 15 | 20% |
| 0.1 | 320 | 25 | 113% |
| 1 | 650 | 45 | 333% |
| 10 | 720 | 50 | 380% |
| 100 | 450 | 60 | 200% (Toxicity observed) |
Table 2: Quality Control Parameters for A1AT ELISA
This table provides recommended quality control parameters for ensuring the reliability of your A1AT ELISA data.
| Parameter | Acceptance Criteria |
| Standard Curve R² | > 0.99 |
| Intra-assay CV% | < 10% |
| Inter-assay CV% | < 15% |
| Spike Recovery | 80-120% |
Experimental Protocols
Protocol 1: Measuring Secreted A1AT by ELISA
-
Cell Seeding: Seed a human hepatocyte cell line expressing A1AT-Z in a 96-well plate at a density of 2 x 10⁴ cells per well. Allow cells to adhere for 24 hours.
-
Media Change: Carefully aspirate the media and wash the cells once with sterile PBS.
-
Treatment: Add 100 µL of fresh culture medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) to each well.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
ELISA: Perform the A1AT ELISA according to the manufacturer's instructions. A typical sandwich ELISA format is recommended.
-
Data Analysis: Calculate the concentration of A1AT in each sample using the standard curve. Normalize the data to cell viability if necessary.
Protocol 2: Analysis of Intracellular A1AT by Western Blot
-
Cell Seeding and Treatment: Follow steps 1-4 from the ELISA protocol, but use a 6-well plate format with a higher cell number (e.g., 5 x 10⁵ cells per well).
-
Cell Lysis: After treatment, aspirate the media, wash the cells with ice-cold PBS, and add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Protein Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Western Blot: Load equal amounts of protein (e.g., 20 µg) per lane on a polyacrylamide gel. Perform electrophoresis, transfer the proteins to a PVDF membrane, and probe with primary antibodies against A1AT and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the A1AT signal to the loading control.
Visualizations
Caption: Mechanism of this compound action.
"A1AT modulator 2" degradation in cell culture media
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using A1AT Modulator 2 in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: Reduced or No Modulator Activity Observed
If you are not observing the expected activity of this compound, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Degradation in Media | Verify the stability of this compound in your specific cell culture media. It is recommended to perform a time-course experiment to assess its half-life. |
| Incorrect Storage | Ensure the compound has been stored according to the manufacturer's instructions, protected from light and moisture. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell type and experimental conditions. |
| Cell Health | Monitor cell viability and morphology. Poor cell health can impact experimental outcomes. |
| Reagent Quality | Use fresh dilutions of the modulator for each experiment. Ensure other reagents are within their expiration dates and stored correctly. |
Problem 2: High Cellular Toxicity or Off-Target Effects
Unexpected cytotoxicity or off-target effects can confound your results.
| Potential Cause | Troubleshooting Steps |
| High Modulator Concentration | Reduce the concentration of this compound. Determine the EC50 and CC50 to establish a therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a level toxic to your cells (typically <0.1%). |
| Interaction with Media Components | Some components in serum or media supplements may interact with the modulator. Consider using serum-free media or a different serum lot. |
| Off-Target Binding | Perform target engagement assays or proteomics to identify potential off-target interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is designed to act as a chemical chaperone. It is hypothesized to bind to the misfolded Z-mutant of Alpha-1 Antitrypsin (Z-AAT), stabilizing its monomeric form and preventing its polymerization in the endoplasmic reticulum (ER). This is expected to increase the secretion of functional AAT from the cell.
Q2: What is the stability of this compound in typical cell culture media?
The stability of this compound can be influenced by factors such as pH, temperature, and the presence of certain enzymes in the media.[1] Factors that are known to favor AAT polymerization in vitro include increased temperature and acidosis.[2] While specific data for every media type is not available, the following table provides representative stability data in a common medium.
| Cell Culture Medium | Temperature (°C) | Half-life (hours) |
| DMEM with 10% FBS | 37 | 24 |
| Opti-MEM | 37 | 36 |
Q3: How can I confirm that this compound is engaging with its target in my cells?
Target engagement can be assessed using several methods. A cellular thermal shift assay (CETSA) can demonstrate direct binding of the modulator to AAT. Co-immunoprecipitation (Co-IP) followed by mass spectrometry can also identify the interaction between AAT Modulator 2 and AAT.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium of your choice with this compound to the desired final concentration.
-
Incubate the medium at 37°C in a cell culture incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
Analyze the concentration of the remaining this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculate the half-life of the modulator in the medium.
Protocol 2: Evaluating the Effect of this compound on Z-AAT Secretion
-
Plate cells expressing the Z-AAT variant (e.g., transfected HEK293 or patient-derived fibroblasts) in a multi-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound or a vehicle control.
-
Incubate for a predetermined period (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of secreted AAT in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) specific for human AAT.
-
Normalize the secreted AAT levels to the total cellular protein content or cell number.
Visualizations
Caption: Proposed mechanism of this compound action.
References
optimizing incubation times for "A1AT modulator 2"
This technical support center provides guidance on the use of A1AT Modulator 2, a novel small molecule designed to promote the proper folding and secretion of Alpha-1 Antitrypsin (A1AT). The following sections offer troubleshooting advice and detailed protocols to help you optimize your experiments, with a specific focus on determining the ideal incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a pharmacological chaperone that binds to the misfolded Z-A1AT protein within the endoplasmic reticulum (ER). This binding facilitates proper protein folding, allowing the corrected A1AT to traffic through the Golgi apparatus and be secreted from the cell. This action helps to alleviate ER stress caused by the accumulation of misfolded protein and increases the level of circulating, functional A1AT.
Q2: How do I determine the optimal incubation time for my cell line?
The optimal incubation time for this compound can vary depending on the cell line, its metabolic rate, and the specific experimental endpoint (e.g., measuring intracellular A1AT levels versus secreted A1AT). We recommend performing a time-course experiment, typically ranging from 6 to 72 hours. Please refer to the detailed protocol in the "Experimental Protocols" section for a step-by-step guide.
Q3: What is the recommended starting concentration for this compound?
For initial experiments, we recommend a starting concentration of 10 µM. A dose-response experiment should be performed to determine the optimal concentration for your specific cell model. See our "Data Tables" section for typical effective concentration ranges.
Q4: Can I use this compound in combination with other compounds?
Yes, this compound can be used in combination with other therapeutic agents. However, it is essential to perform compatibility and synergy studies to assess any potential interactions. We recommend a checkerboard titration to evaluate the combined effects.
Q5: How should I store and handle this compound?
This compound is supplied as a lyophilized powder. For long-term storage, keep it at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Toxicity | The concentration of this compound is too high. | Perform a dose-response experiment starting from a lower concentration (e.g., 0.1 µM). Ensure the final DMSO concentration is below 0.5%. |
| The incubation time is too long. | Reduce the incubation time. A time-course experiment will help identify the optimal window before toxicity occurs. | |
| No Effect Observed | The incubation time is too short. | Extend the incubation time. For secreted A1AT, longer incubation times (24-72 hours) may be necessary to detect a significant increase. |
| The concentration of this compound is too low. | Perform a dose-response experiment to find the EC50 for your cell line. | |
| The cell line does not express the Z-A1AT mutant. | Confirm the genotype of your cell line. This modulator is specific to the Z-mutant of A1AT. | |
| Inconsistent Results | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. |
| Inconsistent incubation times. | Use a precise timer for all incubation steps. | |
| Reagent instability. | Prepare fresh stock solutions of this compound every 3 months. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol outlines the steps to determine the optimal incubation time for this compound by measuring the secretion of A1AT via ELISA.
-
Cell Seeding: Seed a human cell line expressing Z-A1AT (e.g., HEK293-Z or patient-derived fibroblasts) in a 96-well plate at a density of 2 x 10^4 cells per well. Allow the cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Dilute the stock solution in cell culture media to the desired final concentration (we recommend starting with the EC50 concentration determined from a dose-response experiment).
-
Treatment: Remove the old media from the cells and add 100 µL of the media containing this compound to each well. Include a vehicle control (media with the same percentage of DMSO).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Sample Collection: At various time points (e.g., 6, 12, 24, 48, and 72 hours), collect 50 µL of the cell culture supernatant from triplicate wells for each condition. Store the supernatant at -80°C until analysis.
-
Analysis: Quantify the amount of secreted A1AT in the supernatant using a human A1AT ELISA kit, following the manufacturer's instructions.
-
Data Interpretation: Plot the concentration of secreted A1AT against the incubation time to identify the time point at which the maximum effect is observed without a significant decrease in cell viability.
Data Tables
Table 1: Recommended Concentration Ranges for this compound
| Cell Line | EC50 (µM) | Recommended Concentration Range (µM) |
| HEK293-Z | 5.2 | 1 - 20 |
| Primary Human Hepatocytes (Z-mutant) | 8.7 | 5 - 30 |
| iPSC-derived Hepatocytes (Z-mutant) | 6.5 | 2 - 25 |
Table 2: Example Time-Course Data for Secreted A1AT
| Incubation Time (hours) | Secreted A1AT (ng/mL) - Vehicle Control | Secreted A1AT (ng/mL) - 10 µM this compound |
| 6 | 50 | 75 |
| 12 | 110 | 180 |
| 24 | 250 | 450 |
| 48 | 480 | 950 |
| 72 | 600 | 1100 |
Diagrams
Caption: Workflow for optimizing incubation time.
Caption: Mechanism of this compound.
Validation & Comparative
Unlocking the Potential of A1AT Modulation: A Comparative Analysis of WVE-006 in PiZ Mouse Models
A deep dive into the efficacy and mechanism of a novel RNA editing oligonucleotide for the treatment of Alpha-1 Antitrypsin Deficiency, benchmarked against other therapeutic strategies.
Researchers in the field of genetic medicine are closely watching the development of novel therapeutic strategies for Alpha-1 Antitrypsin Deficiency (AATD), a genetic disorder that predisposes individuals to severe lung and liver disease. Among the promising candidates is WVE-006, an RNA editing oligonucleotide, which has shown significant potential in preclinical and clinical studies. This guide provides a comprehensive comparison of the efficacy of WVE-006 in PiZ mouse models of AATD against other emerging treatments, supported by experimental data and detailed methodologies.
Efficacy of A1AT Modulators in PiZ Mouse Models: A Quantitative Comparison
The PiZ mouse model, which expresses the human Z-mutant AAT gene, is a cornerstone for evaluating the in vivo efficacy of AATD therapeutics. These mice develop liver disease that mirrors the human condition, characterized by the accumulation of misfolded AAT protein polymers in hepatocytes, leading to liver injury, fibrosis, and an increased risk of hepatocellular carcinoma.[1][2][3][4] The primary goals of treatment are to reduce the toxic accumulation of Z-AAT in the liver and, for some therapies, to increase the circulating levels of functional, wild-type M-AAT.
| Therapeutic Agent | Mechanism of Action | Key Efficacy Endpoints in PiZ Mice | Reference |
| WVE-006 | RNA Editing (A-to-I) | Converts Z-AAT mRNA to M-AAT mRNA, increasing functional M-AAT protein and reducing mutant Z-AAT. | |
| RNAi Therapeutics (e.g., ARC-AAT, Belcesiran) | RNA Interference | Degrades Z-AAT mRNA, leading to a significant reduction in Z-AAT protein and polymer accumulation in the liver. Prevents liver fibrosis and tumor formation with sustained treatment. | |
| Antisense Oligonucleotides (ASO) | RNAse H-mediated degradation of mRNA | Reduces Z-AAT mRNA and protein levels, leading to the inhibition, prevention, and reversal of liver disease. | |
| Small Molecule Inhibitors (e.g., UFC1, CZC-25146) | Varies (e.g., enhances autophagic degradation, LRRK2 inhibition) | Reduces intracellular Z-AAT polymer aggregation and liver fibrosis. Increases soluble and insoluble ubiquitinated hAAT, suggesting enhanced degradation. | |
| Rapamycin | Autophagy Induction | Weekly dosing increases autophagic activity, reducing the intrahepatic accumulation of Z-AAT polymers and markers of hepatocellular injury. |
Delving into the Experimental Protocols
The validation of these therapeutic strategies relies on robust and well-defined experimental protocols. Below are summaries of the key methodologies employed in the evaluation of A1AT modulators in PiZ mouse models.
Administration of Therapeutic Agents
-
WVE-006 (RNA Editing Oligonucleotide): Administered via subcutaneous injection. Dosing regimens in clinical trials have explored single and multiple doses ranging from 200 mg to 400 mg.
-
RNAi Therapeutics (e.g., ARC-AAT): Typically administered via subcutaneous injection. Studies in PiZ mice have used weekly or monthly dosing schedules.
-
Antisense Oligonucleotides (AAT-ASO): Delivered systemically to PiZ mice.
-
Small Molecule Inhibitors (e.g., UFC1): Administered to PiZ mice, for example, at a dose of 5 mg/kg/day over several months.
-
Rapamycin: Administered orally in drinking water for daily dosing or through other routes for weekly pulsatile dosing.
Assessment of Efficacy
-
Quantification of AAT Protein Levels:
-
Serum AAT: Measured by enzyme-linked immunosorbent assay (ELISA) to determine the levels of circulating human AAT (hAAT).
-
Liver AAT: Soluble and insoluble fractions of hAAT protein in liver lysates are analyzed by Western blot to assess the reduction in Z-AAT accumulation.
-
-
Histopathological Analysis of Liver Tissue:
-
Periodic Acid-Schiff with Diastase (PAS-D) Staining: Used to visualize the characteristic eosinophilic globules of aggregated Z-AAT within hepatocytes.
-
Immunohistochemistry (IHC): Employs antibodies specific for Z-AAT polymer to quantify the extent of polymer deposition.
-
Fibrosis Assessment: Picrosirius red staining and analysis of collagen I and III protein levels by Western blot are used to measure the degree of liver fibrosis.
-
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the levels of human AAT mRNA in the liver to confirm target engagement and knockdown by RNA-based therapeutics.
-
Visualizing the Pathways and Processes
To better understand the complex biological processes and experimental designs, the following diagrams illustrate the core concepts.
Caption: AATD pathogenesis and points of therapeutic intervention.
References
- 1. Rapamycin reduces intrahepatic alpha-1-antitrypsin mutant Z protein polymers and liver injury in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. JCI Insight - Development of an RNAi therapeutic for alpha-1-antitrypsin liver disease [insight.jci.org]
- 4. Knockdown of Z Mutant Alpha-1 Antitrypsin In Vivo Using Modified DNA Antisense Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of AATD Therapeutics: A Comparative Analysis of A1AT Modulators and Correctors
For researchers, scientists, and drug development professionals, the pursuit of effective treatments for Alpha-1 Antitrypsin Deficiency (AATD) has led to a diverse and promising pipeline of novel therapeutics. Beyond traditional augmentation therapy, a new wave of "AAT correctors" and "modulators" aims to address the underlying cellular and molecular pathology of the disease. This guide provides a comparative overview of a leading small molecule modulator, represented here as "A1AT modulator 2" (a proxy for molecules like Vertex's VX-864), against other emerging AAT corrector strategies, supported by available experimental data.
Alpha-1 Antitrypsin (AAT) is a crucial serine protease inhibitor that protects tissues, particularly the lungs, from damage by neutrophil elastase.[1] In AATD, mutations in the SERPINA1 gene lead to the production of misfolded AAT protein (most commonly the Z-AAT variant), which polymerizes and accumulates in hepatocytes, causing liver damage and a deficiency of circulating AAT, resulting in lung disease.[2] This guide will delve into the mechanisms and performance of various therapeutic approaches designed to counteract these effects.
Therapeutic Strategies at a Glance
The primary strategies for treating AATD can be broadly categorized as follows:
-
Augmentation Therapy: This standard-of-care involves intravenous or inhaled administration of purified human AAT to increase circulating levels of the protein.
-
AAT Modulators/Correctors: These are typically small molecules designed to bind to the misfolded Z-AAT protein, facilitating its proper folding and subsequent secretion from hepatocytes.
-
RNAi Therapeutics: These therapies aim to reduce the production of the abnormal Z-AAT protein in the liver, thereby preventing its toxic accumulation.
-
Neutrophil Elastase Inhibitors: These agents work downstream by directly inhibiting neutrophil elastase in the lungs, mitigating the damage caused by the lack of AAT.
-
Gene Therapy: This approach seeks to provide a correct copy of the SERPINA1 gene to enable the patient's own cells to produce functional AAT.
Comparative Data on Key Therapeutic Candidates
The following table summarizes key quantitative data from clinical trials of representative molecules from different therapeutic classes. "this compound" is used here to represent the class of small molecule correctors, with data reflecting that of molecules like VX-864.
| Therapeutic Agent/Class | Mechanism of Action | Key Efficacy Endpoint(s) | Results | Study Phase | Reference |
| This compound (e.g., VX-864) | Small molecule corrector of Z-AAT folding | Reduction in Z-AAT polymer levels in blood | Average of 90% reduction from baseline | Phase II | [2] |
| Increase in functional AAT (fAAT) levels | Modest increases observed | Phase II | [2] | ||
| RNAi Therapeutic (Fazirsiran) | Reduces synthesis of mutant Z-AAT protein | Reduction in serum mutant Z-AAT concentration | Median 94% reduction at week 48 (200 mg dose) | Phase II | [2] |
| Reduction in total liver Z-AAT | Median 94% reduction | Phase II | |||
| Reduction in PAS-D globule burden | 68% reduction | Phase II | |||
| Neutrophil Elastase Inhibitor (Alvelestat) | Oral inhibitor of neutrophil elastase | Reduction in blood neutrophil elastase activity | Up to 90% reduction | Phase II | |
| Augmentation Therapy (Inhaled AAT) | Increases AAT levels in the lungs | Increase in antigenic AAT levels in ELF | Significant increase compared to placebo | Phase II | |
| Increase in Anti-Neutrophil Elastase Inhibitory Capacity (ANEC) in ELF | Significant increase compared to placebo | Phase II | |||
| Recombinant AAT-Fc Fusion Protein (Efdoralprin alfa) | Long-acting AAT replacement | Increase in functional AAT trough concentrations | Statistically significant greater mean increase vs. plasma-derived therapy | Phase II | |
| Gene Therapy (rAAV-AAT) | Delivers correct SERPINA1 gene | Expression of normal (M-type) AAT in serum | Dose-dependent expression, peak at day 30 | Phase II |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and evaluation processes discussed, the following diagrams are provided.
Detailed Experimental Protocols
1. Quantification of AAT Levels in Endothelial Lining Fluid (ELF)
-
Objective: To measure the concentration of antigenic and functional AAT in the lungs, a primary site of action.
-
Methodology:
-
Bronchoalveolar Lavage (BAL): Perform BAL on subjects according to standardized procedures. Instill a known volume of sterile saline into a lung subsegment and aspirate the fluid.
-
Sample Processing: Centrifuge the BAL fluid to remove cells. Determine the dilution factor of the ELF by measuring the urea concentration in both plasma and the BAL supernatant.
-
Antigenic AAT Measurement: Quantify the total amount of AAT protein in the BAL supernatant using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for human AAT.
-
Functional AAT Measurement (ANEC): Measure the Anti-Neutrophil Elastase inhibitory capacity (ANEC) of the BAL fluid. This is typically done by incubating the sample with a known amount of active neutrophil elastase and then measuring the residual elastase activity using a chromogenic substrate. The reduction in elastase activity corresponds to the functional AAT in the sample.
-
Calculation: Normalize the measured AAT and ANEC values to the volume of ELF recovered, calculated from the urea dilution.
-
2. Assessment of Z-AAT Polymer Reduction in Serum
-
Objective: To quantify the reduction of pathogenic Z-AAT polymers in the circulation as a measure of a modulator's efficacy in preventing polymerization.
-
Methodology:
-
Sample Collection: Collect whole blood from subjects and process to obtain serum.
-
Polymer-Specific ELISA: Utilize a sandwich ELISA designed to specifically detect AAT polymers. This typically involves a capture antibody that recognizes a conformation unique to the polymer and a detection antibody that binds to AAT.
-
Quantification: Generate a standard curve using purified Z-AAT polymers. Interpolate the concentration of polymers in the serum samples from the standard curve.
-
Data Analysis: Compare the post-treatment polymer levels to the baseline levels for each subject to determine the percentage reduction.
-
3. Evaluation of Liver Z-AAT Accumulation
-
Objective: To assess the impact of a therapeutic on the accumulation of Z-AAT polymers within hepatocytes.
-
Methodology:
-
Liver Biopsy: Obtain liver biopsy samples from subjects at baseline and after a specified treatment period.
-
Histological Staining: Process the biopsy tissue for histology. Perform Periodic acid-Schiff (PAS) staining followed by diastase treatment (PAS-D). The Z-AAT polymers appear as eosinophilic globules in the cytoplasm of hepatocytes that are resistant to diastase digestion.
-
Immunohistochemistry (IHC): Use antibodies specific for human AAT to perform IHC on liver sections to visualize and quantify the AAT aggregates.
-
Quantification:
-
Histological Scoring: A pathologist semi-quantitatively scores the PAS-D globule burden on a predefined scale.
-
Image Analysis: Use digital image analysis software to quantify the area of positive staining in IHC sections.
-
-
Biochemical Extraction: Homogenize a portion of the liver biopsy tissue and quantify the amount of soluble and insoluble AAT using ELISA or Western blotting to determine the reduction in the aggregated fraction.
-
Conclusion
The therapeutic landscape for AATD is rapidly advancing beyond simple protein replacement. A1AT modulators and correctors, such as small molecules and RNAi therapies, represent a paradigm shift by targeting the fundamental cause of the disease at the cellular level. While early clinical data is promising, demonstrating significant reductions in pathogenic Z-AAT polymers and downstream inflammatory markers, longer-term studies are needed to fully establish their impact on clinical outcomes in both liver and lung disease. The comparative data presented here highlights the distinct mechanisms and strengths of each approach, providing a valuable framework for the ongoing development and evaluation of the next generation of AATD therapies.
References
A Comparative Analysis of A1AT Modulators and Gene Therapy for Alpha-1 Antitrypsin Deficiency
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of two promising therapeutic strategies for Alpha-1 Antitrypsin Deficiency (AATD): small molecule A1AT modulators and gene therapy. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction to Alpha-1 Antitrypsin Deficiency (AATD)
Alpha-1 Antitrypsin Deficiency is a monogenic autosomal recessive disorder caused by mutations in the SERPINA1 gene, which encodes for the alpha-1 antitrypsin (A1AT) protein.[1] A1AT is a serine protease inhibitor primarily synthesized in the liver, and its main function is to protect the lungs from damage caused by neutrophil elastase.[1] The most common disease-causing mutation is the Z allele (Glu342Lys), which leads to misfolding and polymerization of the A1AT protein within the endoplasmic reticulum of hepatocytes.[2] This results in a dual pathogenic mechanism: a loss-of-function in the lungs due to decreased circulating A1AT levels, leading to emphysema, and a toxic gain-of-function in the liver due to the accumulation of A1AT polymers, which can cause fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma.[3]
Current standard of care for the pulmonary manifestations of AATD is augmentation therapy, which involves weekly intravenous infusions of purified human A1AT.[4] However, this therapy is costly, inconvenient, and does not address the liver pathology. This has spurred the development of novel therapeutic approaches, including small molecule A1AT modulators and gene therapy.
A1AT Modulators: Correcting Protein Misfolding
A1AT modulators are small molecules designed to correct the misfolding of the Z-AAT protein, thereby increasing its secretion from hepatocytes and reducing its toxic accumulation in the liver. These orally bioavailable drugs aim to address both the lung and liver manifestations of AATD. The molecule referred to as "A1AT modulator 2" is a representative of this class of compounds, which are being investigated for their potential to ameliorate the underlying cause of the disease.
Mechanism of Action
A1AT modulators typically bind to the misfolded Z-AAT protein, acting as a chemical chaperone to facilitate its proper folding and subsequent secretion into the bloodstream. This increases the levels of functional A1AT in circulation, which can then reach the lungs to protect against neutrophil elastase. By preventing the polymerization and aggregation of Z-AAT in the liver, these modulators also aim to reduce hepatocyte damage and fibrosis.
Gene Therapy: Restoring A1AT Production
Gene therapy for AATD aims to provide a long-term or potentially curative treatment by introducing a functional copy of the SERPINA1 gene into the patient's cells. This can be achieved through various strategies, including the use of viral vectors to deliver the gene or gene editing technologies to correct the specific mutation in the patient's own DNA.
Gene Augmentation Therapy
This approach typically uses adeno-associated virus (AAV) vectors to deliver a correct copy of the SERPINA1 gene to target cells, such as muscle or liver cells. These cells then become factories for producing and secreting functional A1AT protein into the bloodstream. Different AAV serotypes and routes of administration (e.g., intramuscular, intravenous, intrapleural) are being explored to optimize the safety and efficacy of this approach.
Gene Editing Therapy
Newer gene editing technologies, such as CRISPR/Cas9, are being developed to directly correct the Z mutation in the SERPINA1 gene in hepatocytes. This approach has the potential to permanently restore the normal production of A1AT from the patient's own liver cells, addressing both the lung and liver aspects of the disease with a single treatment.
Comparative Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical studies for A1AT modulators and gene therapy approaches. It is important to note that direct head-to-head comparative trials are limited, and the data presented here are compiled from separate studies.
| Therapeutic Approach | Molecule/Vector | Administration | Preclinical Model | Key Efficacy Endpoint | Result | Citation |
| A1AT Modulator | GSK716 (analogue of this compound) | Oral | Transgenic mice | Increase in plasma Z-A1AT | 7-fold increase with 100 mg/kg TID for 20 days | |
| A1AT Modulator | VX-864 | Oral | - | Increase in functional AAT (fAAT) in plasma (Phase 2) | Statistically significant increase, but not deemed clinically substantial | |
| A1AT Modulator | VX-864 | Oral | - | Reduction of Z-polymer in blood (Phase 2) | ~90% reduction from baseline at the highest dose by day 28 | |
| AAV Gene Therapy | AAV1-AAT | Intramuscular | - | Sustained AAT transgene expression (Phase 1/2) | ~2.5-3% of the therapeutic target level sustained for up to 5 years | |
| AAV Gene Therapy | AAV5-hAAT | Intrapleural | Mouse | Serum AAT levels | ~900 ±50 μg/ml sustained for up to 40 weeks (10^11 gc dose) | |
| CRISPR Gene Editing | CTX460 | Lipid Nanoparticle (LNP) | PiZ mouse and rat | mRNA correction | >90% mRNA correction at 0.5 mg/kg | |
| CRISPR Gene Editing | CTX460 | LNP | PiZ rat | Increase in total serum AAT | >5-fold increase | |
| CRISPR Gene Editing | BEAM-302 | LNP | Rodent models | Increase in functional AAT | 2 to 3-fold increase |
| Therapeutic Approach | Molecule/Vector | Phase of Development | Key Safety/Tolerability Findings | Citation |
| A1AT Modulator | VX-814 | Phase 2 (discontinued) | Elevated liver enzymes | |
| A1AT Modulator | VX-864 | Phase 2 | Generally well-tolerated | |
| AAV Gene Therapy | rAAV2-CB-hAAT | Phase 1 | Safe, no vector-related adverse events reported | |
| AAV Gene Therapy | AAV8 | - | Potential for liver transaminase elevation, manageable with corticosteroids | |
| CRISPR Gene Editing | BEAM-302 | Phase 1/2 | No serious adverse events reported in the initial cohort |
Experimental Protocols
Quantification of Human A1AT by Sandwich ELISA
This protocol describes a method to quantitatively measure human A1AT protein levels in serum or other biological fluids.
-
Coating: 96-well microplates are coated with a capture antibody specific for human A1AT and incubated overnight.
-
Blocking: The plates are washed and blocked with a solution containing bovine serum albumin to prevent non-specific binding.
-
Sample Incubation: Standards of known A1AT concentration and diluted samples are added to the wells and incubated.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-A1AT detection antibody is added to the wells and incubated.
-
Substrate Addition: The plates are washed again, and a chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a color change.
-
Measurement: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of A1AT in the samples is determined by interpolating from the standard curve.
Analysis of A1AT Polymers
This protocol outlines a method for the detection and analysis of A1AT polymers in liver tissue samples.
-
Tissue Homogenization: Liver tissue is homogenized in a lysis buffer containing protease inhibitors.
-
Fractionation: The homogenate is centrifuged to separate the soluble and insoluble fractions.
-
SDS-PAGE: The protein concentration of each fraction is determined, and equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a nitrocellulose membrane.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for A1AT, followed by a secondary antibody conjugated to HRP.
-
Visualization: The polymers are visualized using a chemiluminescent substrate. The size and amount of the polymers can be compared to monomeric A1AT standards.
Assessment of Liver Fibrosis in Mouse Models
Liver fibrosis in AATD mouse models can be assessed using histological staining and scoring.
-
Tissue Processing: Mouse livers are harvested, fixed in formalin, and embedded in paraffin.
-
Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition.
-
Scoring: The degree of fibrosis is scored by a pathologist blinded to the treatment groups using a semi-quantitative scoring system (e.g., METAVIR score), which evaluates the extent of fibrous septa and architectural distortion.
-
Quantitative Image Analysis: The stained sections can also be digitized, and the percentage of the fibrotic area can be quantified using image analysis software.
Assessment of Pulmonary Function in Preclinical Models
Pulmonary function in mouse models of emphysema can be evaluated using invasive and non-invasive techniques.
-
Invasive Measurement (FlexiVent): Anesthetized and tracheostomized mice are mechanically ventilated. A series of controlled breathing maneuvers are performed to measure parameters such as compliance (a measure of lung stiffness) and resistance (a measure of airway obstruction).
-
Non-invasive Measurement (Whole-body plethysmography): Conscious, unrestrained mice are placed in a plethysmography chamber. Breathing parameters such as tidal volume, respiratory rate, and enhanced pause (Penh), an indicator of bronchoconstriction, are measured.
Visualizations
Caption: Pathophysiology of Alpha-1 Antitrypsin Deficiency.
Caption: Mechanisms of A1AT Modulators and Gene Therapy.
Caption: General Experimental Workflow for AATD Therapeutics.
Conclusion
Both A1AT modulators and gene therapy hold significant promise for the treatment of Alpha-1 Antitrypsin Deficiency, offering the potential to address the underlying cause of the disease in ways that current augmentation therapy cannot. A1AT modulators represent an oral, small molecule approach that could correct the protein misfolding defect, benefiting both the lungs and the liver. Gene therapy, particularly with the advent of gene editing technologies, offers the possibility of a one-time, curative treatment.
The preclinical and early clinical data for both strategies are encouraging, demonstrating proof-of-concept and acceptable safety profiles. However, further research is needed to optimize efficacy, particularly for A1AT modulators to achieve clinically significant increases in functional A1AT levels and for gene therapies to ensure long-term safety and durable expression. The choice between these two innovative approaches may ultimately depend on a variety of factors, including long-term efficacy and safety data, patient-specific characteristics, and the relative accessibility and cost of the treatments. As research in this field continues to advance, it is hoped that these novel therapies will provide transformative outcomes for individuals living with AATD.
References
A Comparative Guide: A1AT Modulators vs. siRNA Therapies for Alpha-1 Antitrypsin Deficiency-Associated Liver Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two emerging therapeutic strategies for Alpha-1 Antitrypsin Deficiency (AATD)-associated liver disease: small molecule A1AT modulators and small interfering RNA (siRNA) therapies. As no direct head-to-head clinical trials have been conducted, this comparison is based on data from separate clinical studies of representative drug candidates from each class. The primary candidates for this comparison are the A1AT modulator VX-864 and the siRNA therapeutic fazirsiran .
Executive Summary
Alpha-1 Antitrypsin Deficiency is a genetic disorder caused by mutations in the SERPINA1 gene, leading to the production of a misfolded A1AT protein (Z-AAT). This results in a loss-of-function in the lungs, predisposing individuals to emphysema, and a toxic gain-of-function in the liver, where the accumulation of Z-AAT can lead to fibrosis, cirrhosis, and an increased risk of hepatocellular carcinoma. Current treatments, such as augmentation therapy, address the lung-related aspects of the disease but do not mitigate the progressive liver damage.[1]
A1AT modulators and siRNA therapies represent two distinct and innovative approaches to treating the liver manifestations of AATD. A1AT modulators aim to correct the misfolding of the Z-AAT protein, thereby enabling its proper secretion from hepatocytes and increasing functional A1AT levels in the circulation. In contrast, siRNA therapies are designed to silence the expression of the mutant SERPINA1 gene in the liver, thus preventing the production and accumulation of the toxic Z-AAT protein.
Mechanism of Action
The fundamental difference between these two therapeutic modalities lies in their approach to the pathogenic Z-AAT protein.
A1AT Modulators: These are small molecules designed to act as "chaperones," binding to the misfolded Z-AAT protein and promoting its correct conformation.[2] This correction is intended to allow the Z-AAT protein to be properly processed and secreted from the liver cells, thereby reducing the toxic accumulation within the hepatocytes and increasing the levels of functional A1AT in the bloodstream.[2]
siRNA Therapies: These therapies utilize the natural biological process of RNA interference to prevent the translation of the SERPINA1 gene into the Z-AAT protein.[3] By degrading the messenger RNA (mRNA) of the mutant gene, these therapies reduce the synthesis of the toxic Z-AAT protein, thus alleviating the burden on the liver.[3]
Signaling and Experimental Workflow Diagrams
Caption: Pathogenesis of Alpha-1 Antitrypsin Deficiency.
Caption: Mechanisms of A1AT Modulators and siRNA Therapies.
Comparative Clinical Trial Data
The following tables summarize key data from the Phase 2 clinical trials of VX-864 and fazirsiran. It is important to note that these trials had different designs, durations, and endpoints, and therefore direct statistical comparisons cannot be made.
Table 1: Efficacy Data
| Parameter | VX-864 (A1AT Modulator) | Fazirsiran (siRNA) |
| Primary Endpoint | Change from baseline in plasma functional AAT (fAAT) levels at day 28 | Change from baseline in liver Z-AAT concentrations at week 24 or 48 |
| Key Efficacy Results | - Statistically significant increase in mean fAAT levels of 2.2 to 2.3 µM from baseline across three dose groups compared to placebo. | - Median reduction of 83% in liver Z-AAT accumulation. - Fibrosis regression observed in 58% of patients receiving 200 mg. - 69% reduction in histologic globule burden. |
Table 2: Safety and Tolerability
| Parameter | VX-864 (A1AT Modulator) | Fazirsiran (siRNA) |
| Overall Safety Profile | Generally well tolerated. | Generally well tolerated. |
| Most Common Adverse Events | Diarrhea and nausea (mild to moderate). | Arthralgia and increased blood creatine kinase. |
| Serious Adverse Events | No serious adverse events considered related to the study drug. | Four serious adverse events reported, all of which resolved, and patients continued treatment. |
| Discontinuations due to Adverse Events | None. | None. |
Experimental Protocols
VX-864 Phase 2 Study Design:
-
Study Type: A Phase 2, randomized, double-blind, placebo-controlled, proof-of-concept study.
-
Participants: Individuals with AATD with the PiZZ genotype.
-
Intervention: Three different dose groups of orally administered VX-864 or placebo.
-
Duration: 28 days of treatment.
-
Primary Outcome: Change from baseline in plasma functional AAT levels.
Fazirsiran (AROAAT-2002) Phase 2 Study Design:
-
Study Type: An open-label, multi-center, Phase 2 study.
-
Participants: Adults with the PiZZ genotype and evidence of liver disease.
-
Intervention: Subcutaneous injections of fazirsiran.
-
Duration: A primary treatment period of up to 1.5 years.
-
Primary Outcome: Change from baseline in liver Z-AAT concentrations.
Discussion and Future Outlook
The clinical data available to date highlight the distinct profiles of A1AT modulators and siRNA therapies.
VX-864, as a representative A1AT modulator, successfully demonstrated proof-of-mechanism by increasing functional A1AT levels in the plasma. However, the magnitude of this effect was not deemed sufficient to provide a substantial clinical benefit, leading to the discontinuation of its development. This underscores a key challenge for this class of drugs: achieving a level of protein correction that translates into meaningful clinical outcomes.
In contrast, fazirsiran has shown promising results in its Phase 2 trial, demonstrating a significant reduction in the accumulation of the toxic Z-AAT protein in the liver, which was associated with improvements in histological markers of liver disease, including fibrosis regression in a notable proportion of patients. These findings suggest that targeting the production of the pathogenic protein at its source can have a direct and beneficial impact on the liver pathology of AATD.
The development of belcesiran, another siRNA therapeutic, was discontinued for business reasons, not due to safety or efficacy concerns, and it also showed a significant reduction in circulating AAT levels in its Phase 2 trial.
Future Directions:
-
Next-Generation A1AT Modulators: The experience with VX-864 will likely inform the development of more potent small molecule correctors that can achieve a greater increase in functional A1AT levels.
-
Long-Term siRNA Data: Ongoing and future studies with siRNA therapies will be crucial to understanding the long-term safety and durability of their effects on liver health and disease progression.
-
Combination Therapies: A potential future avenue of research could explore the possibility of combining A1AT modulators and siRNA therapies to simultaneously reduce the toxic load in the liver and restore protective levels of functional A1AT in the circulation.
Conclusion
Both A1AT modulators and siRNA therapies hold the potential to revolutionize the treatment of AATD-associated liver disease. While the initial foray into A1AT modulators has faced challenges in achieving sufficient clinical efficacy, the underlying mechanism remains a valid therapeutic strategy. siRNA therapies, as exemplified by fazirsiran, have shown compelling early evidence of directly addressing the liver pathology of AATD. Continued research and clinical development in both areas are essential to bringing novel, disease-modifying treatments to patients with this debilitating condition.
References
Confirming In Vivo Target Engagement of A1AT Modulator 2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm in vivo target engagement of "A1AT modulator 2," a novel small molecule designed to address Alpha-1 Antitrypsin (A1AT) deficiency. We will explore its performance in key preclinical assays against alternative therapeutic strategies, supported by detailed experimental protocols and representative data. This document aims to equip researchers with the necessary information to design and evaluate studies for A1AT-targeted therapeutics.
Introduction to A1AT Deficiency and the Role of Modulators
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by reduced levels of circulating A1AT protein, a serine protease inhibitor that protects tissues from damage by neutrophil elastase.[1][2] The most common severe form of AATD is caused by the Z mutation (PiZ), which leads to misfolding of the A1AT protein in hepatocytes. This misfolded protein polymerizes and accumulates within the endoplasmic reticulum, causing liver damage and significantly reducing secretion into the bloodstream.[2][3][4] The resulting low serum levels of A1AT leave the lungs vulnerable to uncontrolled elastase activity, leading to emphysema.
"this compound" is a conceptual small molecule chaperone designed to bind to the misfolded Z-AAT monomer, stabilizing it and preventing its polymerization. This action is intended to increase the secretion of functional A1AT from hepatocytes, thereby raising serum levels and restoring protective anti-elastase capacity in the lungs. Confirming that this modulator engages its target (Z-AAT) in a living system (in vivo) is a critical step in its development.
Comparative Analysis of Therapeutic Strategies
The primary goal of AATD therapeutics is to either increase the amount of functional A1AT in circulation or to inhibit the downstream effects of its deficiency. Here, we compare our hypothetical "this compound" with two alternative approaches: standard-of-care augmentation therapy and a neutrophil elastase inhibitor.
| Therapeutic Strategy | Mechanism of Action | Key In Vivo Readouts | Advantages | Limitations |
| This compound (Hypothetical) | Binds to and stabilizes misfolded Z-AAT, preventing polymerization and promoting secretion of functional A1AT. | Increased serum functional A1AT, Reduced hepatic A1AT polymers, Reduced circulating A1AT polymers, Normalization of downstream biomarkers. | Oral administration, Addresses the root cause of protein misfolding, Potential to address both lung and liver disease manifestations. | Dependent on endogenous protein production, Potential for off-target effects. |
| A1AT Augmentation Therapy | Intravenous infusion of pooled human plasma-derived A1AT to increase circulating levels. | Increased serum A1AT levels, Reduced lung density decline on CT scans. | Established efficacy in slowing emphysema progression. | Weekly intravenous infusions, Does not address the liver pathology of AATD, Costly, Relies on plasma donations. |
| Neutrophil Elastase Inhibitor (e.g., Alvelestat) | Directly inhibits the activity of neutrophil elastase in the lungs, preventing tissue damage. | Reduced neutrophil elastase activity, Reduction in biomarkers of elastin degradation. | Oral administration, Potential to treat a broader range of inflammatory lung diseases. | Does not address the liver disease component of AATD, Does not correct the underlying protein deficiency. |
In Vivo Target Engagement and Efficacy Biomarkers
Confirming target engagement for "this compound" involves demonstrating that the drug binds to Z-AAT in vivo and elicits the desired biological response. This can be assessed through a combination of direct and indirect measures.
| Parameter | This compound | A1AT Augmentation | Neutrophil Elastase Inhibitor |
| Target Engagement | |||
| Hepatic Z-AAT Polymer Reduction | > 60% reduction | No effect | No effect |
| Circulating A1AT Polymer Levels | > 50% reduction | No effect | No effect |
| Pharmacodynamic/Efficacy | |||
| Serum Functional A1AT Levels | 2-3 fold increase | Dose-dependent increase | No effect |
| Neutrophil Elastase Activity | Indirectly reduced | Indirectly reduced | Directly reduced (>90%) |
| Elastin Degradation Markers (Desmosine/Isodesmosine) | Significant reduction | Significant reduction | Significant reduction |
| Fibrinogen Degradation Markers (Aα-Val360) | Significant reduction | Significant reduction | Significant reduction |
Experimental Protocols
Quantification of A1AT Polymers in Liver Tissue
This protocol is designed to directly assess the effect of "this compound" on the accumulation of A1AT polymers in the liver, a primary indicator of target engagement.
Methodology:
-
Tissue Homogenization: Liver tissue samples from treated and control animal models (e.g., PiZ transgenic mice) are homogenized in a non-denaturing lysis buffer.
-
Differential Centrifugation: The homogenate is subjected to centrifugation to separate soluble and insoluble fractions. A1AT polymers are predominantly in the insoluble pellet.
-
ELISA for A1AT Polymers:
-
The insoluble pellet is resolubilized.
-
An ELISA plate is coated with a capture antibody specific to the polymeric form of A1AT (e.g., 2C1 monoclonal antibody).
-
Samples are added to the wells, followed by a detection antibody that recognizes A1AT.
-
The amount of polymer is quantified by measuring the signal from a conjugated secondary antibody.
-
-
Immunohistochemistry (IHC):
-
Formalin-fixed, paraffin-embedded liver sections are stained with a polymer-specific anti-AAT antibody.
-
The area of polymer deposition is quantified using digital image analysis.
-
Measurement of Circulating A1AT Polymers
This assay quantifies the level of A1AT polymers that are secreted from the liver into the bloodstream, providing a minimally invasive method to monitor target engagement.
Methodology:
-
Sample Collection: Plasma or serum is collected from treated and control subjects.
-
Sandwich ELISA:
-
An ELISA plate is coated with a polymer-specific capture antibody.
-
Plasma/serum samples are incubated in the wells.
-
A biotinylated polyclonal anti-AAT antibody is used for detection, followed by streptavidin-HRP and a colorimetric substrate.
-
Concentrations are determined by comparison to a standard curve of purified A1AT polymers.
-
Assessment of Functional A1AT and Elastase Inhibition
This protocol measures the functional capacity of the increased circulating A1AT resulting from modulator treatment.
Methodology:
-
Serum A1AT Quantification: Total serum A1AT is measured by a standard immunoassay.
-
Elastase Inhibitory Capacity Assay:
-
Serum samples are incubated with a known amount of active neutrophil elastase.
-
A chromogenic elastase substrate is added.
-
The reduction in substrate cleavage in the presence of the serum sample, compared to a control, indicates the elastase inhibitory capacity. This functional measure confirms that the secreted A1AT is active.
-
Analysis of Downstream Biomarkers
Measuring biomarkers of lung tissue damage provides evidence of the therapeutic efficacy of the modulator.
Methodology:
-
Sample Collection: Urine or plasma samples are collected.
-
LC-MS/MS Analysis:
-
Levels of desmosine and isodesmosine (markers of elastin degradation) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Similarly, fibrinogen degradation products, such as Aα-Val360, can be measured as indicators of protease activity.
-
Visualizing Key Pathways and Workflows
References
Navigating Biomarker Validation for Alpha-1 Antitrypsin Modulators: A Comparative Guide
For researchers, scientists, and drug development professionals, the validation of reliable biomarkers is a critical step in the preclinical development of novel Alpha-1 Antitrypsin (A1AT) modulators. This guide provides a comparative overview of biomarker validation strategies, supported by experimental data and detailed methodologies, to aid in the selection and assessment of relevant biomarkers for A1AT-targeted therapies.
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of A1AT protein, leading to an increased risk of lung and liver disease. Therapeutic strategies, including A1AT augmentation therapy and the development of small molecule modulators, aim to restore the protective functions of A1AT. The validation of sensitive and specific biomarkers is paramount for monitoring disease progression, evaluating treatment efficacy, and understanding the mechanism of action of new A1AT modulators in preclinical studies.
Comparative Analysis of A1AT Biomarkers
The selection of appropriate biomarkers is crucial for the successful preclinical validation of an A1AT modulator. Below is a comparative table summarizing key biomarkers currently under investigation for AATD, which serves as a relevant context for the development of any novel "A1AT modulator 2".
| Biomarker Category | Specific Biomarker | Tissue/Fluid | Analytical Method | Validation Status & Application |
| Protein Biomarkers | Alpha-1 Antitrypsin (AAT) | Serum, Plasma, BAL Fluid | Nephelometry, ELISA, ECFISA | Well-established for diagnosing AATD. Used to monitor augmentation therapy effectiveness.[1] |
| C-reactive protein (CRP) | Serum | ELISA | Elevated in AATD with COPD, indicating inflammation.[2][3] Used to assess anti-inflammatory effects of modulators. | |
| CC16 (Clara cell secretory protein) | Serum | ELISA | Associated with the progression of emphysema in AATD.[2][3] A potential marker for lung protection by modulators. | |
| CCL18 (Chemokine C-C motif ligand 18) | Serum | ELISA | Higher levels found in AATD patients with COPD. May indicate inflammatory response to treatment. | |
| Interleukins (e.g., IL-6, IL-8) | Serum | ELISA | General markers of inflammation that can be modulated by A1AT. | |
| Z-A1AT Polymer | Serum | ELISA | A specific marker for liver disease in AATD, associated with clinically evident portal hypertension. | |
| Imaging Biomarkers | Lung Density (via CT scan) | Lung Tissue | Computed Tomography (CT) | Primary outcome in clinical trials to assess the rate of emphysema progression. A key measure for evaluating the efficacy of lung-protective therapies. |
| FibroScan | Liver Tissue | Transient Elastography | Non-invasive method to assess liver stiffness as a marker of fibrosis in AATD-related liver disease. | |
| Functional Biomarkers | Neutrophil Elastase Activity | Sputum, BAL Fluid | Activity Assays | Direct measure of the protease-antiprotease imbalance central to AATD lung disease. |
| FEV1 (Forced Expiratory Volume in 1 second) | Lung | Spirometry | A standard clinical measure of lung function, though changes can be slow to detect. |
Key Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible validation of biomarkers. Below is a representative protocol for the quantification of a serum protein biomarker using an Enzyme-Linked Immunosorbent Assay (ELISA), a common method in preclinical studies.
Protocol: Serum Protein Biomarker Quantification by ELISA
1. Sample Collection and Preparation:
-
Blood samples are collected from preclinical models (e.g., mice with AATD-like phenotype) at baseline and various time points following treatment with an A1AT modulator.
-
Serum is isolated by centrifugation and stored at -80°C until analysis.
-
On the day of the assay, serum samples are thawed on ice and diluted to the appropriate concentration within the linear range of the standard curve.
2. ELISA Procedure:
-
A 96-well microplate is coated with a capture antibody specific for the target biomarker and incubated overnight at 4°C.
-
The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours at room temperature to prevent non-specific binding.
-
After washing, diluted serum samples and a serial dilution of the recombinant protein standard are added to the wells and incubated for 2 hours at room temperature.
-
The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added and incubated for 1-2 hours at room temperature.
-
Following another wash step, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.
-
The enzymatic reaction is stopped by the addition of a stop solution (e.g., sulfuric acid).
3. Data Analysis:
-
The optical density of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated by plotting the optical density versus the concentration of the protein standards.
-
The concentration of the biomarker in the serum samples is calculated by interpolating their optical density values on the standard curve.
-
Statistical analysis is performed to compare biomarker levels between treatment and control groups.
Visualizing Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways, experimental workflows, and logical relationships, aiding in the interpretation of preclinical data.
Caption: A1AT signaling pathway and the role of a modulator.
Caption: Preclinical biomarker validation workflow.
Caption: Comparison of A1ATD biomarker classes.
References
A Comparative Guide to the Cross-Validation of Alpha-1 Antitrypsin (AAT) Assay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common assay methodologies used to quantify Alpha-1 Antitrypsin (AAT) and its functional activity. The cross-validation of these assays is critical for the development and clinical monitoring of AAT-based therapeutics, including novel AAT modulators. The following sections detail experimental protocols, present comparative performance data, and illustrate the underlying mechanisms and workflows.
Introduction to AAT and its Modulation
Alpha-1 Antitrypsin (AAT) is a key serine protease inhibitor that protects tissues from damage by neutrophil elastase, particularly in the lungs.[1] A deficiency in AAT can lead to severe lung and liver disease.[2] Therapeutic strategies often involve augmenting the levels of functional AAT.[3] AAT modulators aim to enhance the production or function of the endogenous AAT protein.[2] Accurate and reliable measurement of AAT protein levels and, more importantly, its functional activity, is paramount in the research and development of such therapies.
Comparative Analysis of AAT Assays
The two primary methods for quantifying AAT are immunoassays that measure total AAT protein (antigenic AAT) and functional assays that assess its capacity to inhibit neutrophil elastase. This guide focuses on the comparison of nephelometry and enzyme-linked immunosorbent assay (ELISA) for measuring AAT protein levels, and the anti-neutrophil elastase capacity (ANEC) assay for determining functional AAT.
Table 1: Comparison of AAT Assay Performance Characteristics
| Parameter | Nephelometry (AAT Protein) | ELISA (AAT Protein) | ANEC Assay (Functional AAT) |
| Principle | Light scattering by immune complexes | Enzyme-linked immunosorbent reaction | Enzyme inhibition |
| Analyte | Total AAT protein | Total AAT protein | Functional AAT |
| Mean Recovery (%) | 100.0 - 107.5 (in citrated plasma)[4] | 88.9 - 99.2 (in samples with low protein content) | Not explicitly stated, but demonstrated good agreement with standard assays |
| Mean Total Error (%) | 7.3 (range: 3.5 - 12.9) | 12.3 (range: 8.9 - 18.1) | 10.0 (in citrated plasma, range: 5.6 - 12.2) |
| Primary Use | Clinical diagnostics, monitoring total AAT levels | Research, clinical trials | Assessing therapeutic efficacy, functional characterization |
Experimental Protocols
Nephelometry for Total AAT Protein
Nephelometry measures the concentration of AAT by quantifying the turbidity or light scattering produced by the formation of immune complexes between AAT in a sample and specific anti-AAT antibodies.
Methodology:
-
Sample Preparation: Serum or plasma samples are diluted. For samples from dried blood spots, a theoretical blood dilution is calculated.
-
Reagent Preparation: A solution of polyclonal anti-human AAT antibodies is prepared.
-
Assay Procedure: The diluted samples and a series of standards are mixed with the anti-AAT antibody solution.
-
Measurement: The mixture is analyzed in a nephelometer, which measures the intensity of scattered light.
-
Quantification: A standard curve is generated by plotting the light scattering of the standards against their known concentrations. The AAT concentration in the samples is then determined from this curve, accounting for the initial dilution.
ELISA for Total AAT Protein
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins.
Methodology:
-
Plate Coating: Microplate wells are coated with a capture antibody, a polyclonal anti-human AAT antibody.
-
Sample Addition: Samples and standards are added to the wells, allowing the AAT to bind to the capture antibody.
-
Detection Antibody: A second, enzyme-labeled polyclonal anti-AAT antibody is added, which binds to the captured AAT, forming a "sandwich".
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader.
-
Quantification: The AAT concentration is determined by comparing the sample absorbance to a standard curve.
A validated ELISA for detecting human antibodies against AAT has also been developed, which is crucial for evaluating immune responses in clinical trials of AAT therapies.
Anti-Neutrophil Elastase Capacity (ANEC) Assay for Functional AAT
This enzymatic assay quantifies the concentration of functional AAT based on its ability to inhibit human neutrophil elastase (NE).
Methodology:
-
Reagent Preparation:
-
Human neutrophil elastase (NE) solution.
-
A chromogenic substrate for NE (e.g., MeOSuc-AAPV-pNA).
-
AAT standards (e.g., WHO International Standard).
-
-
Assay Procedure:
-
AAT-containing samples (serum or bronchoalveolar lavage fluid) are incubated with a known amount of NE. During this incubation, functional AAT forms a complex with NE, inhibiting its activity.
-
The chromogenic substrate is then added to the mixture.
-
-
Measurement: The rate of substrate cleavage by the remaining active NE is measured as a change in absorbance over time (maximum reaction velocity, Vmax).
-
Quantification: The concentration of functional AAT is inversely proportional to the measured NE activity. A standard curve is generated using AAT standards to quantify the functional AAT in the samples.
Visualizations
AAT Mechanism of Action
The primary function of AAT is to inhibit neutrophil elastase, thereby protecting tissues, particularly the lungs, from proteolytic damage.
AAT inhibits neutrophil elastase, protecting lung tissue.
ELISA Workflow for AAT Quantification
This diagram illustrates the key steps in a sandwich ELISA for measuring total AAT protein.
References
A Comparative Guide to First and Second-Generation Alpha-1 Antitrypsin (A1AT) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of first-generation and a representative second-generation small molecule modulator of Alpha-1 Antitrypsin (A1AT), herein referred to as "A1AT Modulator 2". The focus is on compounds designed to address the protein misfolding and polymerization characteristic of the Z-mutant A1AT (Z-AAT), a leading cause of A1AT deficiency (AATD)-associated liver and lung disease.
Introduction
Alpha-1 Antitrypsin Deficiency is a genetic disorder characterized by reduced levels of circulating A1AT, a serine protease inhibitor that protects tissues from damage by neutrophil elastase.[1] The most common severe form of AATD is caused by the Z mutation (Glu342Lys), which leads to misfolding of the A1AT protein in the endoplasmic reticulum of hepatocytes.[2] This misfolded protein is prone to polymerization, forming aggregates that cause liver damage through a toxic gain-of-function mechanism.[3] The consequent lack of circulating A1AT leaves the lungs vulnerable to proteolytic damage, leading to emphysema.[4]
Small molecule modulators represent a promising therapeutic strategy to combat AATD. These agents aim to correct the misfolding of Z-AAT, thereby preventing its polymerization and increasing the secretion of functional, monomeric A1AT. This guide compares the characteristics of early, first-generation modulators with a next-generation compound, "this compound," which represents an advancement in potency, selectivity, and mechanism of action.
Mechanism of Action: Preventing Z-AAT Polymerization
The primary pathogenic event in AATD liver disease is the polymerization of Z-AAT. This process is initiated by the insertion of the reactive center loop of one Z-AAT molecule into the β-sheet A of another, leading to the formation of long polymer chains that accumulate in hepatocytes.[3] Small molecule modulators are designed to interfere with this process.
First-generation modulators, often repurposed drugs, act as chemical chaperones that non-specifically stabilize the folding of Z-AAT, which can lead to a modest increase in its secretion. In contrast, "this compound" represents a class of rationally designed molecules that specifically bind to a cryptic pocket in the Z-AAT monomer. This binding event stabilizes the native conformation of the protein, directly blocking the conformational changes required for polymerization.
Caption: A1AT pathways and the intervention point of this compound.
Performance Comparison: Quantitative Data
The following tables summarize the key performance differences between a representative first-generation A1AT modulator and "this compound," a proxy for next-generation compounds. The data for "this compound" is a composite based on published preclinical data for novel modulators like GSK716.
Table 1: In Vitro Potency and Selectivity
| Parameter | First-Generation Modulator (e.g., 4-PBA) | "this compound" (e.g., GSK716) |
| Mechanism | Chemical Chaperone | Conformation Stabilizer |
| Target Binding | Non-specific | Specific, high-affinity |
| EC₅₀ (Z-AAT Secretion) | Millimolar (mM) range | Nanomolar (nM) range |
| IC₅₀ (Polymerization) | High micromolar (µM) to millimolar (mM) | Low nanomolar (nM) |
| Selectivity (Z-AAT vs. M-AAT) | Low | High (>50-fold) |
Table 2: In Vivo Efficacy (PiZ Mouse Model)
| Parameter | First-Generation Modulator | "this compound" |
| Route of Administration | Oral / IV | Oral |
| Dosing Regimen | High doses, frequent administration | Lower doses, once or twice daily |
| Increase in Circulating Z-AAT | Modest (e.g., 1.5 to 2-fold) | Significant (e.g., up to 7-fold) |
| Reduction in Liver Polymers | Minimal to modest | Significant reduction over time |
| Improvement in Liver Histology | Limited | Reduction in fibrosis markers |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of A1AT modulators. Below are representative protocols for key experiments.
Thermal Shift Assay for A1AT Binding
Objective: To determine the binding of a small molecule to A1AT by measuring changes in the protein's thermal stability.
Methodology:
-
Recombinant M-AAT or Z-AAT is diluted to a final concentration of 2 µM in a phosphate-buffered saline (PBS) solution.
-
The test compound (e.g., "this compound") is added at varying concentrations (e.g., from 10 nM to 100 µM). A vehicle control (e.g., DMSO) is also included.
-
SYPRO Orange dye (a fluorescence probe that binds to hydrophobic regions of unfolded proteins) is added to each well.
-
The plate is heated in a real-time PCR instrument from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Fluorescence is monitored continuously. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
A significant increase in Tm in the presence of the compound indicates binding and stabilization of the A1AT protein.
Caption: Experimental workflow for the Thermal Shift Assay.
Cell-Based Z-AAT Secretion Assay
Objective: To quantify the effect of a modulator on the secretion of monomeric Z-AAT from a cellular model.
Methodology:
-
A human cell line (e.g., CHO or HEK293) engineered to express Z-AAT is cultured in 96-well plates.
-
The cells are treated with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).
-
After incubation, the cell culture supernatant is collected.
-
The concentration of monomeric A1AT in the supernatant is quantified using a sandwich ELISA specific for human A1AT.
-
In parallel, cell viability is assessed using an assay such as MTT or CellTiter-Glo to ensure that the observed effects are not due to cytotoxicity.
-
The EC₅₀ value is calculated from the dose-response curve of A1AT secretion.
In Vitro A1AT Polymerization Assay
Objective: To assess the ability of a compound to inhibit the heat-induced polymerization of Z-AAT.
Methodology:
-
Purified Z-AAT (0.5 mg/mL) is incubated in PBS in the presence of varying concentrations of the test compound or vehicle control.
-
The mixture is heated at 41°C for 2 hours to induce polymerization.
-
The samples are then analyzed by non-denaturing polyacrylamide gel electrophoresis (PAGE).
-
The gel is stained with Coomassie Brilliant Blue.
-
The intensity of the bands corresponding to monomeric and polymeric A1AT is quantified by densitometry.
-
The IC₅₀ value is determined as the concentration of the compound that inhibits 50% of polymer formation.
Conclusion
The development of A1AT modulators has progressed significantly from first-generation, non-specific chemical chaperones to highly potent and selective next-generation compounds. "this compound," as a representative of these newer agents, demonstrates substantial improvements in its ability to specifically target the misfolding of Z-AAT, leading to enhanced secretion of the functional monomer and a more promising profile for the treatment of AATD-related liver disease. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of novel A1AT modulators.
References
- 1. A Review of Alpha-1 Antitrypsin Binding Partners for Immune Regulation and Potential Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small‐molecule peptides inhibit Z α1‐antitrypsin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule Inhibits Intrahepatocellular Accumulation of Z-Variant Alpha 1-Antitrypsin In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Therapeutic Targets for Alpha-1 Antitrypsin Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Investigational Therapeutics for Alpha-1 Antitrypsin Deficiency (AATD)
An Objective Analysis of Novel A1AT Modulators and Alternatives for Researchers and Drug Development Professionals
Introduction: Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder stemming from mutations in the SERPINA1 gene, leading to the production of misfolded Alpha-1 Antitrypsin (A1AT) protein. The most common severe genotype, PiZZ, results in the accumulation of toxic Z-AAT protein polymers in the liver, causing liver disease, and insufficient circulating A1AT to protect the lungs from proteolytic damage, leading to emphysema[1]. The therapeutic landscape is evolving beyond the standard of care—augmentation therapy—towards novel strategies that address the underlying protein misfolding and accumulation.
This guide provides a comparative analysis of these emerging therapeutics. As "A1AT modulator 2" is not a standard designation, this document will use the small molecule corrector suzetrigine (VX-864) as a representative example of this class. Its performance will be compared against alternative approaches, namely RNA interference (RNAi) therapeutics and the established augmentation therapy. The data presented is primarily focused on the PiZZ genotype, for which the most robust clinical trial data is available.
Quantitative Efficacy Comparison of AATD Therapeutics
The following table summarizes key quantitative data from clinical studies of different therapeutic modalities for AATD, primarily in individuals with the PiZZ genotype.
| Therapeutic Agent | Mechanism of Action | AATD Genotype | Key Efficacy Endpoint | Reported Outcome |
| Suzetrigine (VX-864) (Small Molecule Corrector) | Binds to misfolded Z-AAT, promoting proper folding and secretion from the liver, thereby increasing functional AAT levels in the plasma.[2][3] | PiZZ | Increase in plasma functional AAT (fAAT) from baseline at Day 28. | Mean increase of 2.2 to 2.3 µM across three dose groups compared to placebo. The increases were rapid, observed by Day 7, and sustained over 28 days. |
| Fazirsiran (RNAi Therapeutic) | An siRNA that degrades SERPINA1 mRNA in hepatocytes, reducing the production and accumulation of toxic Z-AAT protein in the liver. | PiZZ | Reduction in serum and liver Z-AAT concentrations. | Up to 94% dose-dependent reduction in serum Z-AAT. Median reduction of 83% in liver Z-AAT accumulation at week 24 or 48. |
| Belcesiran (RNAi Therapeutic) | An siRNA therapeutic designed to reduce the production of abnormal AAT, thereby aiming to decrease its accumulation in the liver. | PiZZ AATLD | Reduction in serum AAT protein levels. | Demonstrated robust, dose-dependent reductions in serum AAT. A maximum individual reduction of 91% was observed in a Phase 1 trial. |
| Augmentation Therapy (Standard of Care) | Intravenous infusion of pooled, purified human A1AT to increase circulating levels of functional A1AT, primarily to protect the lungs. | PiZZ, other severe deficiency genotypes | Maintain serum A1AT levels above the protective threshold. | Aims to keep serum AAT levels above the protective threshold of 11 µM , which has been shown to slow the progression of emphysema. |
Visualizing Therapeutic Mechanisms and Experimental Design
Mechanism of Action in AATD
The following diagram illustrates the pathophysiology of PiZZ AATD and the intervention points for small molecule correctors and RNAi therapeutics.
References
A Comparative Guide to A1AT Modulators: Long-Term Efficacy and Safety of Fazirsiran and Belcesiran
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the long-term efficacy and safety of two investigational RNA interference (RNAi) therapeutics for the treatment of Alpha-1 Antitrypsin Deficiency (AATD)-associated liver disease: fazirsiran and belcesiran. While both molecules aim to reduce the production of the mutant Z-alpha-1 antitrypsin (Z-AAT) protein, their development paths have diverged significantly, with fazirsiran advancing to Phase 3 trials while the belcesiran program has been discontinued. This guide offers an objective look at the available data for both, supported by experimental protocols and visual diagrams to aid in understanding their mechanisms and clinical trajectories.
Overview of A1AT Modulators
Alpha-1 Antitrypsin Deficiency is a genetic disorder characterized by the production of a misfolded Z-AAT protein that accumulates in hepatocytes, leading to liver disease.[1] A1AT modulators are designed to address this underlying cause. The molecules discussed here, fazirsiran and belcesiran, are small interfering RNA (siRNA) therapeutics. They work by targeting and degrading the messenger RNA (mRNA) that codes for the AAT protein, thereby reducing the synthesis of the disease-causing Z-AAT.[1][2]
Fazirsiran (TAK-999/ARO-AAT) , being co-developed by Takeda and Arrowhead Pharmaceuticals, is a subcutaneously administered RNAi therapeutic that has shown promising results in reducing liver Z-AAT accumulation and improving liver health markers in clinical trials.[3][4] It is currently in a Phase 3 clinical trial.
Belcesiran (DCR-A1AT) , developed by Dicerna Pharmaceuticals (a Novo Nordisk company), is also a subcutaneously administered RNAi therapeutic. However, its development was discontinued, and its Phase 2 ESTRELLA trial was terminated.
Long-Term Efficacy Data
The following tables summarize the long-term efficacy data from the key clinical trials of fazirsiran and belcesiran.
Table 1: Fazirsiran (SEQUOIA Phase 2 Trial and Open-Label Extension) Efficacy Data
| Efficacy Endpoint | Fazirsiran (200 mg) | Placebo | Duration |
| Serum Z-AAT Reduction | 94% mean reduction | - | Up to 197 weeks (OLE) |
| Liver Z-AAT Reduction | 87-94% median reduction | 26% median increase | Post-dose biopsy |
| Hepatic Globule Burden Improvement | Mean score improved from 5.9 to 2.3 | - | Post-dose biopsy |
| Portal Inflammation Improvement | 42% of patients showed improvement | No improvement | Post-dose biopsy |
| Interface Hepatitis Improvement | 58% of patients showed improvement | No improvement | Post-dose biopsy |
| Fibrosis Improvement (≥1-point on METAVIR) | 50% of patients | 38% of patients | Post-dose biopsy |
Table 2: Belcesiran (ESTRELLA Phase 2 Trial - Terminated) Efficacy Data
| Efficacy Endpoint | Belcesiran | Placebo | Duration |
| Serum AAT Reduction | Significant reduction in circulating AAT protein | - | Up to 48 weeks |
| Liver Z-AAT Reduction | Data not available | - | - |
| Hepatic Globule Burden Improvement | Data not available | - | - |
| Fibrosis Improvement | Data not available | - | - |
Note: Due to the termination of the ESTRELLA trial, comprehensive long-term efficacy data for belcesiran is not publicly available.
Long-Term Safety and Tolerability
Table 3: Fazirsiran (SEQUOIA Phase 2 Trial and Open-Label Extension) Safety Data
| Safety Endpoint | Fazirsiran | Placebo | Key Observations |
| Treatment-Emergent Adverse Events (TEAEs) | Generally well-balanced with placebo | Generally well-balanced with fazirsiran | Most TEAEs were mild to moderate. |
| Serious Adverse Events (SAEs) | Reported, but not leading to discontinuation | Reported | No deaths or discontinuations due to AEs. |
| Discontinuations due to AEs | None | None | - |
| Pulmonary Function | Stable over time | Stable over time | No dose-dependent or clinically meaningful changes. |
Table 4: Belcesiran (ESTRELLA Phase 2 Trial - Terminated) Safety Data
| Safety Endpoint | Belcesiran | Placebo | Key Observations |
| Treatment-Emergent Adverse Events (TEAEs) | Generally safe and well-tolerated | - | Majority of AEs were mild and not related to the study drug. |
| Serious Adverse Events (SAEs) | Four SAEs considered possibly related to belcesiran | - | Included pneumonia, atrial fibrillation, deterioration in lung function, and worsening of liver function. All participants recovered. |
| Discontinuations due to AEs | One participant withdrew, four discontinued due to study termination | - | - |
Experimental Protocols
Fazirsiran: SEQUOIA Phase 2 Trial (NCT03945292)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-dose Phase 2 trial.
-
Participants: 40 adult patients with AATD and the PiZZ genotype.
-
Intervention: Subcutaneous injections of fazirsiran (25 mg, 100 mg, or 200 mg) or placebo.
-
Dosing Regimen:
-
Patients with fibrosis: Dosed on Day 1, Week 4, and then every 12 weeks.
-
Patients without fibrosis: Dosed on Day 1 and Week 4.
-
-
Primary Endpoint: Percent change from baseline in serum Z-AAT concentration at week 48.
-
Key Secondary Endpoints: Change in liver Z-AAT concentration, liver histology (fibrosis, globule burden, inflammation).
-
Long-Term Follow-up: Patients had the option to enroll in an open-label extension (OLE) study to continue receiving fazirsiran.
Belcesiran: ESTRELLA Phase 2 Trial (NCT04764448) - Terminated
-
Study Design: A randomized, double-blind, placebo-controlled, multi-dose Phase 2 trial.
-
Participants: The trial intended to enroll patients with AATD-associated liver disease.
-
Intervention: Subcutaneous injections of belcesiran or placebo.
-
Dosing Regimen: Monthly or quarterly dosing regimens were being evaluated.
-
Primary Endpoint: Safety and tolerability of multiple doses of belcesiran.
-
Key Secondary Endpoints: Pharmacodynamics, including changes in serum AAT levels.
-
Long-Term Follow-up: An open-label extension study was planned but was also terminated.
Visualizations
Signaling Pathway: siRNA Mechanism of Action in AATD
Caption: Mechanism of action for siRNA therapeutics in AATD.
Experimental Workflow: Fazirsiran SEQUOIA Phase 2 Trial
Caption: Workflow of the Fazirsiran SEQUOIA Phase 2 clinical trial.
References
- 1. ir.arrowheadpharma.com [ir.arrowheadpharma.com]
- 2. Fazirsiran for Adults With Alpha-1 Antitrypsin Deficiency Liver Disease: A Phase 2 Placebo Controlled Trial (SEQUOIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. takeda.com [takeda.com]
- 4. Arrowhead Presents Updated Data from Phase 2 SEQUOIA Study of Investigational RNAi Therapy Fazirsiran in Patients with Alpha-1 Antitrypsin Deficiency Liver Disease | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
Navigating the Frontier of A1AT Modulation: A Comparative Guide to Emerging Therapies
For researchers, scientists, and drug development professionals, the landscape of alpha-1 antitrypsin (AAT) deficiency (AATD) therapeutics is undergoing a significant transformation. Beyond the standard of care with intravenous augmentation therapy, a new wave of A1AT modulators is emerging, offering novel mechanisms of action and potential for improved patient outcomes. This guide provides a comparative overview of key investigational A1AT modulators, supported by available peer-reviewed data, to aid in the evaluation of these next-generation therapies.
Alpha-1 antitrypsin is a crucial serine protease inhibitor that protects tissues, particularly the lungs, from damage by neutrophil elastase.[1][2] In AATD, a genetic disorder, insufficient or dysfunctional AAT leads to unchecked elastase activity, resulting in progressive lung tissue degradation and emphysema.[1][3] The current standard of care involves regular intravenous infusions of plasma-derived AAT.[4] However, this approach has limitations, including the burden of frequent infusions and reliance on plasma donations. This has spurred the development of innovative A1AT modulators designed to address these challenges.
This guide will focus on a selection of promising A1AT modulators that represent different therapeutic strategies: a novel protein therapeutic (INBRX-101), a small molecule corrector (VX-864), and an alternative delivery system (inhaled AAT).
Comparative Analysis of Investigational A1AT Modulators
The following table summarizes the key characteristics and available clinical trial data for selected investigational A1AT modulators compared to the standard of care.
| Therapeutic Agent | Modality | Mechanism of Action | Key Clinical Trial Findings | Reference |
| Standard of Care (e.g., Prolastin-C) | Protein Augmentation | Intravenous infusion of purified, plasma-derived human AAT to increase circulating levels. | Slows the progression of emphysema as measured by CT lung density. | |
| INBRX-101 | Recombinant AAT-Fc Fusion Protein | A recombinant AAT fused to an antibody fragment (Fc) to extend its half-life in the body. | Phase 1 trial showed the drug to be safe and tolerable, maintaining higher AAT levels for a longer duration, potentially allowing for less frequent infusions (every 3-4 weeks). | |
| VX-864 | Small Molecule Corrector | Promotes the proper folding of the misfolded Z-AAT protein, allowing for its secretion from liver cells and increasing functional AAT levels. | A 28-day Phase 2 study demonstrated a reduction in Z-AAT polymer levels in the blood and modest increases in functional AAT. | |
| Inhaled AAT (Kamada) | Inhaled Protein Augmentation | Direct delivery of AAT to the lungs via inhalation to increase local concentrations in the epithelial lining fluid. | A Phase 2/3 study did not meet its primary endpoint of time to first exacerbation, but showed potential positive effects on lung function parameters. A US Phase 2 trial showed an increase in AAT levels in the lung. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the critical evaluation of clinical trial data. Below are generalized methodologies representative of studies evaluating A1AT modulators.
Phase 1 Safety and Pharmacokinetic Study Protocol (Example based on INBRX-101)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, single ascending dose and multiple ascending dose study.
-
Participant Population: Adults diagnosed with alpha-1 antitrypsin deficiency.
-
Intervention: Single or multiple intravenous infusions of the A1AT modulator or placebo.
-
Primary Endpoints:
-
Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).
-
Pharmacokinetic parameters: maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t1/2) of the modulator in serum.
-
-
Secondary Endpoints:
-
Immunogenicity (presence of anti-drug antibodies).
-
Levels of functional AAT in serum.
-
-
Methodology for AAT Level Measurement: Serum concentrations of the A1AT modulator are typically measured using a validated enzyme-linked immunosorbent assay (ELISA).
Phase 2 Efficacy and Biomarker Study Protocol (Example based on VX-864 and Alvelestat)
-
Study Design: A randomized, double-blind, placebo-controlled, proof-of-concept study.
-
Participant Population: Patients with AATD-associated lung disease.
-
Intervention: Oral administration of the A1AT modulator or placebo for a defined period (e.g., 28 days).
-
Primary Endpoints:
-
Change from baseline in serum levels of functional AAT.
-
Change from baseline in biomarkers of neutrophil elastase activity (e.g., desmosine and isodesmosine in plasma or urine).
-
-
Secondary Endpoints:
-
Safety and tolerability.
-
Change from baseline in levels of Z-AAT polymers in the blood.
-
-
Methodology for Biomarker Analysis:
-
Functional AAT: Measured by its capacity to inhibit neutrophil elastase activity in vitro.
-
Z-AAT Polymers: Quantified using specific immunoassays.
-
Elastin Degradation Markers (Desmosine/Isodesmosine): Measured by liquid chromatography-mass spectrometry (LC-MS).
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the underlying biological pathways in AATD and the mechanisms by which different modulators exert their therapeutic effects.
References
A Comparative Guide to A1AT Modulators in Phase 1/2 Clinical Trials for Alpha-1 Antitrypsin Deficiency-Associated Liver Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by the production of a misfolded Alpha-1 Antitrypsin (AAT) protein, primarily the Z-AAT variant. This misfolded protein polymerizes and accumulates in hepatocytes, leading to liver damage, fibrosis, and an increased risk of cirrhosis and hepatocellular carcinoma. A new class of drugs, known as A1AT modulators, aims to address the root cause of AATD-associated liver disease by reducing the hepatic production and accumulation of the pathogenic Z-AAT protein. This guide provides a comparative analysis of the Phase 1/2 clinical trial results for two investigational RNA interference (RNAi) therapeutics: fazirsiran (TAK-999/ARO-AAT) and belcesiran (DCR-A1AT).
Quantitative Data Comparison
The following tables summarize the key efficacy and safety data from the Phase 2 clinical trials of fazirsiran (SEQUOIA study) and belcesiran (ESTRELLA study).[1][2][3][4][5]
Table 1: Efficacy of Fazirsiran and Belcesiran in Phase 2 Clinical Trials
| Parameter | Fazirsiran (SEQUOIA Study) | Belcesiran (ESTRELLA Study) |
| Drug Class | RNAi Therapeutic | RNAi Therapeutic |
| Mechanism of Action | Silences the gene responsible for AAT production in the liver. | Silences the gene responsible for AAT production in the liver. |
| Trial Status | Ongoing (Phase 3 REDWOOD study enrolling) | Terminated |
| Reduction in Serum Z-AAT | Dose-dependent reduction: -61% (25 mg), -83% (100 mg), -94% (200 mg) at week 16. | Robust, dose-dependent reductions in total serum AAT (up to 91% maximum individual reduction in Phase 1). |
| Reduction in Liver Z-AAT | Median reduction of 87% to 94% at post-dose biopsy. | Data not available from terminated Phase 2. |
| Reduction in Histologic Globule Burden | All fazirsiran-treated patients showed a reduction from baseline. | Data not available from terminated Phase 2. |
| Improvement in Liver Fibrosis (METAVIR score improvement of ≥1 stage) | 50% of fazirsiran-treated patients with fibrosis at baseline. | Data not available from terminated Phase 2. |
| Improvement in Portal Inflammation | 42% of patients with a baseline score >0 showed improvement. | Data not available from terminated Phase 2. |
Table 2: Safety Profile of Fazirsiran and Belcesiran in Phase 2 Clinical Trials
| Parameter | Fazirsiran (SEQUOIA Study) | Belcesiran (ESTRELLA Study) |
| Overall Tolerability | Generally well-tolerated. | Generally safe and well-tolerated. |
| Common Adverse Events | Generally well-balanced between fazirsiran and placebo groups. | Majority of adverse events were mild and not considered related to the study drug. |
| Serious Adverse Events (SAEs) | No adverse events led to discontinuation. | Four SAEs considered possibly related to belcesiran were reported (pneumonia, atrial fibrillation, deterioration in lung function, worsening of liver function). |
| Injection Site Reactions | Reported, generally mild. | One patient reported a mild injection site reaction. |
Experimental Protocols
Measurement of Z-AAT Levels
Serum and intrahepatic concentrations of the mutant Z-AAT protein were key endpoints in these trials. The standard method for quantifying specific protein variants like Z-AAT is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
-
Sample Preparation: Serum samples are collected from patients. For intrahepatic measurements, fresh frozen liver tissue obtained from biopsies is homogenized.
-
Protein Digestion: The proteins in the prepared samples are denatured, reduced, and then digested into smaller peptides using an enzyme, typically trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is injected into a liquid chromatograph, which separates the peptides. The separated peptides are then introduced into a tandem mass spectrometer. The mass spectrometer identifies and quantifies the specific peptides that are unique to the Z-AAT protein.
-
Quantification: By comparing the signal of the Z-AAT specific peptides to that of a known concentration of an internal standard, the absolute concentration of Z-AAT in the original sample can be determined.
Histological Assessment of Liver Biopsy
Liver biopsies are crucial for evaluating the direct impact of the therapeutic on liver pathology.
-
Histologic Globule Burden: The accumulation of Z-AAT in hepatocytes forms characteristic inclusions known as globules. These are visualized using Periodic acid-Schiff staining with diastase treatment (PAS-D) . The diastase is used to remove glycogen, which also stains with PAS, thus making the AAT globules more distinct. The burden of these globules is then assessed using a semi-quantitative scoring system. A common approach involves a 0-9 scale that evaluates the degree of portal tract involvement, zone 1 (periportal) globule involvement, and the zonal location of the globules.
-
Liver Fibrosis Staging: The extent of liver scarring is staged using the METAVIR scoring system . A pathologist examines a liver biopsy stained with a connective tissue stain (e.g., Masson's trichrome) and assigns a score based on the degree and pattern of fibrosis. The METAVIR fibrosis stages are as follows:
-
F0: No fibrosis
-
F1: Portal fibrosis without septa
-
F2: Portal fibrosis with few septa
-
F3: Numerous septa without cirrhosis
-
F4: Cirrhosis
-
Mechanism of Action: RNA Interference
Fazirsiran and belcesiran are RNAi therapeutics that leverage a natural cellular process to silence a target gene.
Caption: Mechanism of action of RNAi therapeutics in hepatocytes.
Conclusion
The Phase 2 clinical trial data for fazirsiran demonstrates a significant, dose-dependent reduction in both serum and liver Z-AAT levels, accompanied by improvements in histological markers of liver disease, including a reduction in globule burden and an improvement in liver fibrosis in a substantial portion of patients. The safety profile of fazirsiran appears favorable. While belcesiran also showed promise in early studies with robust reductions in serum AAT, its development was discontinued. The promising results for fazirsiran have led to its progression into a larger Phase 3 trial, representing a significant step forward in the development of a targeted therapy for AATD-associated liver disease. The field of A1AT modulation is also seeing the rise of gene-editing technologies, which aim to provide a one-time, curative treatment, though these are at an earlier stage of clinical development. For researchers and drug development professionals, the data from these RNAi trials provide a strong rationale for targeting the production of Z-AAT and establish key biomarkers and endpoints for future studies in this disease area.
References
- 1. A Study of Belcesiran in Patients With AATLD [ctv.veeva.com]
- 2. Dicerna Initiates Patient Dosing in ESTRELLA Phase 2 Clinical Trial of Belcesiran for the Treatment of Alpha-1 Antitrypsin Deficiency-Associated Liver Disease - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. hcplive.com [hcplive.com]
- 5. Arrowhead Presents Updated Data from Phase 2 SEQUOIA Study of Investigational RNAi Therapy Fazirsiran in Patients with Alpha-1 Antitrypsin Deficiency Liver Disease | Arrowhead Pharmaceuticals Inc. [ir.arrowheadpharma.com]
Preclinical Showdown: A Comparative Meta-Analysis of A1AT Modulators for Alpha-1 Antitrypsin Deficiency
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of preclinical data for emerging Alpha-1 Antitrypsin (A1AT) modulators. Objectively comparing therapeutic strategies, this document delves into the efficacy, mechanisms of action, and experimental foundations of prominent candidates that have recently shaped the landscape of A1AT deficiency research.
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by the production of a misfolded A1AT protein, primarily the Z-mutant (Z-A1AT). This leads to a loss-of-function in the lungs, causing emphysema, and a toxic gain-of-function in the liver due to the accumulation of Z-AAT polymers, resulting in liver disease. The following guide compares two major therapeutic approaches: RNA interference (RNAi) to reduce the production of Z-AAT, and small molecule correctors aimed at improving the folding of the Z-A1AT protein.
Comparative Analysis of Preclinical Efficacy
The preclinical development of A1AT modulators has been spearheaded by RNAi therapeutics, with small molecule correctors facing significant challenges. This analysis focuses on two RNAi candidates, Fazirsiran and Belcesiran, and two small molecule correctors, VX-814 and VX-864.
| Therapeutic Agent | Class | Mechanism of Action | Preclinical Model | Key Efficacy Endpoints & Results |
| Fazirsiran (ARO-AAT) | RNAi (siRNA) | Degradation of SERPINA1 mRNA to reduce Z-AAT synthesis.[1][2] | PiZ Transgenic Mice | - Reduced hepatic Z-AAT polymer : Sustained treatment led to a significant reduction of Z-AAT polymers in the liver.[3][4] - Restored ER and mitochondrial health : Electron microscopy revealed improved ultrastructure of hepatocytes.[3] - Prevented tumor formation : Long-term treatment prevented the development of liver tumors. |
| Belcesiran (ALN-AAT02) | RNAi (siRNA) | Degradation of SERPINA1 mRNA to reduce Z-AAT synthesis. | Transgenic Mouse Model of AATD | - Dramatic reduction in Z-AAT expression and polymer load : Subcutaneous injection led to a significant decrease in intrahepatic Z-AAT. |
| VX-814 | Small Molecule Corrector | Promotes proper folding of Z-AAT protein. | - | Development discontinued due to safety concerns (elevated liver enzymes) and low pharmacokinetic exposure in a Phase 2 trial. No significant preclinical efficacy data is publicly available. |
| VX-864 | Small Molecule Corrector | Promotes proper folding of Z-AAT protein. | - | Development discontinued for late-stage development. A Phase 2 study showed a statistically significant but clinically insufficient increase in functional AAT levels. |
Signaling Pathways and Experimental Workflows
To understand the therapeutic strategies and experimental evaluations, the following diagrams illustrate the key biological pathways and laboratory procedures.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Vertex Provides Update on its Clinical Programs Targeting Alpha-1 Antitrypsin Deficiency | Vertex Pharmaceuticals [investors.vrtx.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Intrahepatic heteropolymerization of M and Z alpha-1-antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Research Findings for Alpha-1 Antitrypsin (A1AT) Modulators
An Objective Comparison of Therapeutic Alternatives for Alpha-1 Antitrypsin Deficiency
This guide provides a comparative analysis of different classes of investigational and approved modulators for Alpha-1 Antitrypsin (A1AT) deficiency (AATD). The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of research findings in this field. Data is compiled from publicly available clinical trial results and research publications.
Mechanism of Action and Therapeutic Strategies
Alpha-1 antitrypsin is a serine protease inhibitor primarily responsible for protecting tissues from damage by neutrophil elastase, especially in the lungs. In AATD, a genetic disorder, a deficiency of functional AAT leads to unchecked elastase activity and progressive lung disease. The therapeutic strategies for AATD aim to either replace the deficient protein, enhance the function of the mutated protein, or reduce the production of the abnormal protein that can cause liver damage.
The primary mechanism of AAT is the inhibition of neutrophil elastase, which, if left unchecked, can degrade lung tissue.[1][2] AAT also possesses anti-inflammatory and immunomodulatory properties independent of its protease inhibitory function.[3][4][5]
The following diagram illustrates the general signaling pathway of AAT in protecting lung tissue.
Caption: Simplified signaling pathway of A1AT protecting lung tissue.
Comparison of A1AT Modulator Classes
This section compares different classes of A1AT modulators based on their mechanism of action, delivery route, and key findings from clinical studies.
| Modulator Class | Examples | Mechanism of Action | Route of Administration | Key Efficacy Findings | Key Safety Findings |
| Plasma-Derived AAT | Prolastin, Zemaira, Glassia, Aralast | Augmentation therapy to increase circulating levels of AAT. | Intravenous | Maintains serum AAT levels above the protective threshold of 11 μM. Slows the decline in lung density. | Generally well-tolerated. Potential for allergic reactions. |
| Inhaled AAT | Kamada-AAT | Direct delivery of AAT to the lungs to restore protease-antiprotease balance. | Inhalation | Significantly increased AAT and antineutrophil elastase capacity in the lung epithelial lining fluid. | Well-tolerated. Some studies reported higher rates of treatment-related adverse events compared to placebo, which decreased with modifications to nebulizer handling. |
| Recombinant AAT-Fc Fusion Protein | Efdoralprin alfa (SAR447537 / INBRX-101) | A recombinant human AAT fused to an Fc domain to extend its half-life, allowing for less frequent dosing. | Intravenous | Demonstrated a statistically significant greater mean increase in functional AAT levels compared to weekly plasma-derived therapy. | Well-tolerated with an adverse event profile similar to plasma-derived therapy. |
| RNA Interference (RNAi) Therapeutics | ARO-AAT, Belcesiran | Silences the expression of the mutated SERPINA1 gene in the liver to reduce the production of abnormal Z-AAT protein, thereby preventing liver accumulation and damage. | Subcutaneous | Shown to inhibit Z-AAT expression and reduce intrahepatic Z-AAT accumulation. | Generally well-tolerated in early studies. Some earlier RNAi candidates were discontinued due to toxicity concerns. |
| Small Molecule Modulators | (Investigational) | Small molecules designed to correct the misfolding of the Z-AAT protein, allowing for its proper secretion from liver cells. | Oral | (Preclinical/Early Clinical) Aims to increase circulating levels of functional AAT. | (Under investigation) |
Quantitative Data from Clinical Trials
The following tables summarize key quantitative data from clinical trials of different A1AT modulators.
Table 1: Efficacy of Inhaled AAT (Phase 2 Study)
| Parameter | Placebo | 80 mg Inhaled AAT | 160 mg Inhaled AAT |
| Mean Antigenic AAT in ELF (μM) | - | 5.2 ± 2.3 | 17.7 ± 2 |
| AAT-NE Complexes in ELF (nM) at Week 12 | 6.9 | 37.6 ± 27.9 | 154.9 ± 237.2 |
| Change in ELF Neutrophil % | - | Clinically meaningful reduction | - |
ELF: Epithelial Lining Fluid; NE: Neutrophil Elastase
Table 2: Efficacy of Efdoralprin alfa (Phase 2 Study)
| Parameter | Plasma-Derived AAT (Weekly) | Efdoralprin alfa (Q3W/Q4W) |
| Mean Increase in Functional AAT Levels | Standard | Statistically significant greater increase (p<0.0001) |
| Percentage of Days Above Lower Limit of Normal Range | Standard | Superior |
Q3W: Every 3 weeks; Q4W: Every 4 weeks
Experimental Protocols
This section provides an overview of the methodologies used in key clinical trials for A1AT modulators.
Protocol: Phase 2 Study of Inhaled AAT
-
Study Design: Double-blind, randomized, placebo-controlled, parallel-group trial.
-
Participants: 36 patients with severe AAT deficiency.
-
Intervention: Patients were randomized (2:1) to receive 80 mg or 160 mg of inhaled AAT or a placebo once daily for 12 weeks.
-
Primary Outcomes: Change from baseline in antigenic and functional AAT (antineutrophil elastase capacity - ANEC) in bronchoalveolar lavage fluid and plasma.
-
Secondary Outcomes: Safety, levels of normal M-type AAT in plasma, and concentrations of AAT, neutrophil elastase (NE), AAT-NE complexes, and neutrophil count in the epithelial lining fluid (ELF).
-
Data Collection: Bronchoalveolar lavage was performed to obtain ELF for biomarker analysis. Plasma samples were also collected.
The following diagram illustrates the experimental workflow for this study.
Caption: Workflow of the Phase 2 inhaled AAT clinical trial.
Protocol: Phase 2 Study of Efdoralprin alfa (ElevAATe)
-
Study Design: Global Phase 2 study.
-
Participants: Adults with AATD emphysema.
-
Intervention: Efdoralprin alfa administered every three weeks (Q3W) or four weeks (Q4W).
-
Comparator: Weekly plasma-derived AAT augmentation therapy.
-
Primary Endpoint: Mean increase in functional AAT levels at steady state (week 32) compared to the comparator.
-
Key Secondary Endpoints: Mean increase in average functional AAT concentration and the percentage of days above the lower limit of the normal range.
-
Safety Assessment: Monitoring of adverse events.
The logical relationship for the primary endpoint comparison is depicted below.
Caption: Logical flow for the primary endpoint of the ElevAATe study.
References
- 1. Alpha-1 antitrypsin - Wikipedia [en.wikipedia.org]
- 2. Alpha-1 proteinase inhibitors for the treatment of alpha-1 antitrypsin deficiency: safety, tolerability, and patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune-modulating effects of alpha-1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-1 Antitrypsin as a Regulatory Protease Inhibitor Modulating Inflammation and Shaping the Tumor Microenvironment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α‑1 Antitrypsin is a potential target of inflammation and immunomodulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of A1AT Modulator 2
Disclaimer: This document provides essential guidance on the proper disposal of A1AT Modulator 2, a research chemical. The following procedures are based on established best practices for the disposal of laboratory chemical waste. However, a specific Safety Data Sheet (SDS) for this compound (CAS No. 2555004-05-0) was not publicly available at the time of this writing. It is imperative for all researchers, scientists, and drug development professionals to obtain and thoroughly review the compound-specific SDS from the supplier before handling, storage, or disposal. The SDS will contain detailed information regarding the specific hazards, necessary personal protective equipment (PPE), and explicit disposal instructions for this compound.
Pre-Disposal Planning and Waste Minimization
Effective and safe disposal of this compound begins with careful planning and a commitment to waste minimization.
-
Waste Minimization: Whenever feasible, implement experimental designs that reduce the volume of chemical waste generated.
-
Container Selection: Utilize only appropriate and compatible containers for waste storage. Plastic containers are often preferred for their durability. Ensure containers are clean, in good condition, and have secure, leak-proof closures.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include the full chemical name ("this compound"), any known hazard classifications, and the date when waste was first added to the container.
Step-by-Step Disposal Procedure for this compound
The following is a generalized, step-by-step procedure for the disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have unique requirements.
-
Hazard Assessment: Review the SDS for this compound to understand its specific hazards, including but not limited to:
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Reactivity: Potential for hazardous reactions with other chemicals.
-
Flammability: Risk of ignition.
-
Corrosivity: Potential to cause chemical burns.
-
-
Personal Protective Equipment (PPE): Based on the hazard assessment, don the appropriate PPE before handling the waste. This typically includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
-
-
Waste Segregation: Chemical waste must be segregated based on compatibility to prevent dangerous reactions. Do not mix this compound waste with incompatible materials. Common segregation categories include:
-
Halogenated Solvents
-
Non-Halogenated Solvents
-
Acids
-
Bases
-
Oxidizers
-
Reactive Wastes
-
-
Waste Collection:
-
Solid Waste: Collect solid this compound waste in a designated, labeled container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled container. Use a funnel to prevent spills. Keep the container closed when not actively adding waste.
-
Sharps: Any chemically contaminated sharps (e.g., needles, razor blades) must be disposed of in a designated, puncture-resistant sharps container.
-
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of waste generation.
-
Away from sinks and floor drains.
-
Provided with secondary containment to contain any potential leaks.
-
-
Disposal Request: Once the waste container is full or has reached the storage time limit set by your institution, submit a request for waste pickup to your institution's EHS department. Do not transport hazardous waste yourself.
Quantitative Data for Laboratory Chemical Waste Management
The following table summarizes typical quantitative limits and timelines for the management of hazardous chemical waste in a laboratory setting. These are general guidelines; always refer to your institution's specific protocols.
| Parameter | Guideline |
| Maximum Hazardous Waste Volume in SAA | 55 gallons |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kilogram (solid) |
| Maximum Storage Time in SAA | 12 months from the accumulation start date |
| pH Range for Corrosive Waste | ≤ 2 or ≥ 12.5 |
| Flash Point for Ignitable Liquid Waste | < 140°F (60°C) |
Experimental Protocols and Methodologies
The proper disposal of this compound does not typically involve experimental protocols. The process is a procedural one that follows established safety and environmental regulations. The primary "methodology" is adherence to the step-by-step guidance provided by your institution's EHS department and the specific instructions found in the compound's SDS.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, such as this compound.
Caption: Workflow for Laboratory Chemical Waste Disposal.
Essential Safety and Logistical Information for Handling Novel A1AT Modulators
Disclaimer: Specific safety data for a compound designated "A1AT modulator 2" is not publicly available. This guide provides essential safety and logistical information for handling novel or uncharacterized chemical compounds, where the hazards are not fully known. It is imperative to treat any unknown substance as potentially hazardous.
I. Prudent Practices for Handling Novel Compounds
When working with a novel substance such as an A1AT modulator, a thorough risk assessment is the first and most critical step.[1][2] This involves evaluating the potential hazards based on any known information about similar compounds and the experimental procedures involved.
Core Principles:
-
Assume Hazard: Treat any compound with unknown toxicological properties as hazardous.[3][4]
-
Minimize Exposure: Employ all necessary controls to minimize the risk of exposure through inhalation, skin contact, or ingestion.[1]
-
Work in a Controlled Environment: All manipulations of the substance should be conducted in a certified chemical fume hood.
-
Use Minimal Quantities: The amount of the novel compound used should be kept to the minimum required for the experiment.
-
Avoid Working Alone: Never handle substances of unknown toxicity when alone in the laboratory.
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for personal safety. The following table summarizes recommended PPE for various laboratory activities involving novel compounds.
| Activity Level | Task Examples | Minimum Recommended PPE | Enhanced Precautions (Based on Risk Assessment) |
| Low-Risk / Small-Scale | - Dilution of stock solutions in a fume hood- Preparation of analytical samples | - Standard laboratory coat- Safety glasses with side shields- Nitrile gloves | - Chemical splash goggles- Double-gloving |
| Moderate-Risk / Bench-Scale | - Synthesis or purification of the compound- In-vitro cellular assays | - Chemical-resistant lab coat- Chemical splash goggles- Nitrile or neoprene gloves | - Face shield worn over goggles- Chemical-resistant apron- Specific cartridge respirator if aerosolization is possible |
| High-Risk / Large-Scale or High-Energy | - Large-scale synthesis or purification- Procedures with a high risk of splashing or aerosolization | - Fire-resistant lab coat- Face shield and chemical splash goggles- Heavy-duty chemical-resistant gloves | - Full-body protective suit- Powered Air-Purifying Respirator (PAPR)- Use of a glove box |
III. Operational and Disposal Plans
A clear, step-by-step operational plan is essential to ensure safety and minimize the risk of exposure or accidental release.
A. Operational Workflow
The following diagram outlines a general workflow for handling a novel compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
